Triamantane
Description
Structure
3D Structure
Properties
CAS No. |
13349-10-5 |
|---|---|
Molecular Formula |
C18H24 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
heptacyclo[7.7.1.13,15.01,12.02,7.04,13.06,11]octadecane |
InChI |
InChI=1S/C18H24/c1-8-2-13-10-5-11-14-3-9-4-15(11)17(13)18(6-8,7-9)16(14)12(1)10/h8-17H,1-7H2 |
InChI Key |
AMFOXYRZVYMNIR-UHFFFAOYSA-N |
SMILES |
C1C2CC3C4C1C5C6CC7CC(C6C4)C3C5(C2)C7 |
Canonical SMILES |
C1C2CC3C4C1C5C6CC7CC(C6C4)C3C5(C2)C7 |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis of Triamantane (C18H24): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to triamantane (C18H24), the third member of the diamondoid series. Possessing a rigid, cage-like structure composed of three fused adamantane units, this compound and its derivatives are of significant interest in materials science, nanotechnology, and medicinal chemistry. This document details the seminal synthetic strategies, providing in-depth experimental protocols and quantitative data to aid in the laboratory preparation of this unique hydrocarbon.
Lewis Acid-Catalyzed Rearrangement of Heptacyclic Precursors
The first successful synthesis of this compound was reported by Williams, Schleyer, Gleicher, and Rodewald in 1966. This approach relies on the thermodynamically driven rearrangement of a suitable C18H24 heptacyclic hydrocarbon precursor using a strong Lewis acid catalyst. The underlying principle is that the highly symmetrical and strain-free structure of this compound represents a thermodynamic sink in the complex carbocation rearrangement landscape of its isomers.
Experimental Protocol: Rearrangement of Heptacyclo[7.7.1.1³,⁷.1⁵,¹³.1¹¹,¹⁵]octadecane
A solution of a C18H24 heptacyclic precursor in a dry, inert solvent such as cyclohexane is treated with a powerful Lewis acid, typically aluminum bromide or aluminum chloride. The mixture is heated to promote the intricate series of carbocation-mediated isomerizations. The reaction is monitored until thermodynamic equilibrium is reached, at which point this compound is the major product.
Detailed Methodology:
-
Catalyst Preparation: A slurry of aluminum bromide in dried cyclohexane is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: The heptacyclic precursor is dissolved in cyclohexane and added to the catalyst slurry.
-
Rearrangement: The reaction mixture is heated at reflux with vigorous stirring. The progress of the rearrangement is monitored by gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched by the careful addition of water or ice. The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by sublimation or recrystallization from a suitable solvent like methanol or ethanol.
Quantitative Data
| Parameter | Value | Reference |
| Precursor | Heptacyclo[7.7.1.1³,⁷.1⁵,¹³.1¹¹,¹⁵]octadecane | Williams et al., 1966 |
| Catalyst | Aluminum Bromide | Williams et al., 1966 |
| Solvent | Cyclohexane | Williams et al., 1966 |
| Yield | ~15-20% | Williams et al., 1966 |
Multi-Step Synthesis from Norbornadiene
A more efficient and widely recognized synthesis of this compound was developed by Hollowood, McKervey, Hamilton, and Rooney in 1980. This five-stage route commences with the readily available starting material, norbornadiene, and provides a significantly higher overall yield compared to the earlier rearrangement methods.
Overall Synthetic Pathway
The synthesis involves the dimerization of norbornadiene to "binor-S", followed by a Diels-Alder reaction with butadiene, hydrogenation of the resulting adduct, and a final Lewis acid-catalyzed rearrangement to yield this compound.
Lewis Acid-Catalyzed Rearrangements Involving Triamantane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triamantane (C₁₈H₂₄), the third member of the lower diamondoid series, represents a unique molecular scaffold with significant potential in materials science and medicinal chemistry. Unlike the smaller diamondoids, adamantane and diamantane, the synthesis of this compound via conventional Lewis acid-catalyzed rearrangement of polycyclic hydrocarbon precursors is not a well-established or efficient method. This technical guide provides an in-depth overview of the complexities associated with the synthesis of this compound and the more extensively studied Lewis acid-catalyzed rearrangement of this compound to produce higher diamondoids, such as tetramantane. This document summarizes the available quantitative data, outlines experimental methodologies for the conversion of this compound, and presents key mechanistic considerations.
Introduction: The Challenge of this compound Synthesis
The synthesis of lower diamondoids has historically relied on the thermodynamic stability of their cage structures, driving the rearrangement of suitable polycyclic hydrocarbon precursors in the presence of strong Lewis acids.[1] While this approach has proven successful for adamantane and diamantane, its application to this compound synthesis is fraught with challenges. The complexity of the potential energy surface and the existence of numerous kinetic traps make the efficient conversion of a C₁₈H₂₄ precursor to the highly symmetrical this compound cage a formidable synthetic hurdle.
Research indicates that this compound is most commonly isolated from petroleum feeds rather than being synthesized de novo in significant quantities.[2] A notable exception is a specialized multi-step synthesis culminating in a gas-phase rearrangement over a platinum-silica catalyst, a departure from the conventional liquid-phase Lewis acid catalysis.[3] This underscores the current limitations in applying standard Lewis acid-catalyzed rearrangement protocols for the direct synthesis of this compound.
Lewis Acid-Catalyzed Rearrangement of this compound to Higher Diamondoids
While the synthesis of this compound via rearrangement is challenging, the rearrangement of this compound itself to form higher diamondoids, particularly tetramantanes, has been a subject of investigation. This process typically involves high temperatures and can be promoted by Lewis acidic catalysts such as montmorillonite clay. The reaction proceeds through a complex series of carbon-carbon bond cleavage and formation events, leading to the addition of carbon atoms and the construction of larger diamondoid cages.
Quantitative Data on this compound Rearrangement
The following table summarizes the key quantitative data for the rearrangement of this compound to its next higher homologue, tetramantane. The reaction yields different isomers of tetramantane, and the distribution is sensitive to reaction conditions.
| Catalyst | Temperature (°C) | Reaction Time (h) | [1(2)3]Tetramantane Yield (ppm) | Tetramantane Yield (ppm) | Tetramantane Yield (ppm) |
| Montmorillonite | 350 | 96 | 5403 | 2111 | 173 |
| Montmorillonite | 400 | 96 | 4026 | 1379 | 72 |
| Montmorillonite | 450 | 96 | 2993 | 401 | 9 |
| None | 500 | 96 | - | - | Formation Observed |
Yields are reported in ppm relative to the starting amount of this compound.
Experimental Protocols
General Procedure for the Montmorillonite-Catalyzed Rearrangement of this compound:
-
Reactant Preparation: A known quantity of purified this compound (e.g., 25 mg) and an equal weight of montmorillonite clay catalyst are placed in a reaction vessel.
-
Reaction Setup: The reaction vessel (e.g., a stainless steel or inert gold tube) is sealed, typically under an inert atmosphere.
-
Heating: The vessel is heated to the desired temperature (e.g., 350-450 °C) for a specified duration (e.g., 96 hours).
-
Product Extraction and Analysis: After cooling, the reaction products are extracted from the solid catalyst using an appropriate organic solvent. The product mixture is then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the tetramantane isomers.
Mechanistic Considerations and Visualizations
The Lewis acid-catalyzed rearrangement of diamondoids proceeds through carbocationic intermediates. The catalyst facilitates the formation of a carbocation on the diamondoid cage, which can then undergo a series of 1,2-hydride and alkyl shifts. In the case of this compound conversion to tetramantane, the high temperatures suggest a mechanism involving C-C bond fragmentation to generate smaller carbon species that can then add to another this compound molecule, followed by cyclization and rearrangement to the thermodynamically stable tetramantane cage.
Conceptual Workflow for this compound Rearrangement
Caption: Conceptual workflow for the conversion of this compound to tetramantane.
Logical Relationship of Reaction Parameters
Caption: Influence of reaction parameters on the rearrangement of this compound.
Conclusion and Future Outlook
The synthesis of this compound via Lewis acid-catalyzed rearrangement of polycyclic precursors remains a significant challenge, with isolation from natural sources being the primary means of obtaining this diamondoid. However, this compound serves as a valuable starting material for the synthesis of higher diamondoids through high-temperature, catalyst-promoted rearrangements. Further research into more selective and efficient catalytic systems for both the synthesis of this compound and its conversion to higher homologues is warranted. The development of such methods would unlock the full potential of these unique molecular architectures for applications in drug discovery, nanotechnology, and advanced materials.
References
- 1. arxiv.org [arxiv.org]
- 2. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New synthesis of this compound involving a novel rearrangement of a polycyclic olefin in the gas phase on platinum - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Structural Elucidation of Triamantane and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of triamantane (C₁₈H₂₄), the third member of the diamondoid series. While this compound itself exists as a single, unique isomer, the principles and techniques detailed herein are fundamental to the characterization of the broader class of diamondoids and their derivatives, which exhibit a rich variety of isomeric forms.[1][2] This document outlines the key spectroscopic and crystallographic techniques, presents quantitative data in a structured format, and offers detailed experimental protocols.
Introduction to this compound
This compound is a saturated polycyclic hydrocarbon composed of three fused adamantane cages.[1][2] Its rigid, diamond-like structure imparts exceptional thermal and chemical stability, making it and its derivatives attractive scaffolds in medicinal chemistry, materials science, and nanotechnology. The precise characterization of its three-dimensional structure is paramount for understanding its physicochemical properties and for the rational design of novel applications.
Spectroscopic Characterization
Spectroscopic techniques are the cornerstone of structural elucidation for molecular compounds like this compound. Nuclear Magnetic Resonance (NMR), Raman, and Infrared (IR) spectroscopy provide detailed information about the molecular framework, symmetry, and vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. Due to its C₂ᵥ symmetry, the NMR spectra of this compound are simpler than what might be expected for a molecule with 18 carbon and 24 hydrogen atoms.[3][4]
Quantitative ¹H and ¹³C NMR Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹³C | 26.6 | CH | Tertiary C-H |
| 34.9 | CH₂ | Secondary C-H₂ | |
| 38.0 | CH | Tertiary C-H | |
| 41.3 | CH₂ | Secondary C-H₂ | |
| ¹H | 1.25 | m | Cage Protons |
| 1.75 | m | Cage Protons | |
| 1.85 | m | Cage Protons |
Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented is a representative compilation from typical spectra.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrumentation:
-
Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Pulse angle: 30°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
-
Process the data similarly to the ¹H spectrum.
-
-
2D NMR (Optional but Recommended):
-
To further confirm assignments, acquire 2D NMR spectra such as COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.
-
Vibrational Spectroscopy: Raman and Infrared (IR)
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its structure and symmetry.
Quantitative Vibrational Spectroscopy Data for this compound
| Technique | Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| Raman | ~2900 | Strong | C-H stretching |
| ~1450 | Medium | CH₂ scissoring | |
| ~1300 | Medium | C-C stretching and C-H bending | |
| ~1100 | Medium | C-C stretching and C-H bending | |
| ~700 | Strong | Cage breathing modes | |
| IR | ~2900 | Strong | C-H stretching |
| ~1450 | Medium | CH₂ scissoring | |
| ~1090 | Strong | C-C stretching |
Note: The presented frequencies are approximate and represent the major characteristic peaks.[5][6]
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation:
-
Place a small amount of the crystalline or powdered this compound sample on a microscope slide or in a capillary tube.
-
-
Instrumentation:
-
Use a Raman spectrometer equipped with a laser excitation source (e.g., 488 nm, 514 nm, or 785 nm).[7]
-
A microscope is typically used to focus the laser onto the sample.
-
-
Data Acquisition:
-
Focus the laser on the sample.
-
Acquire the Raman spectrum over a range of ~200-3200 cm⁻¹.
-
Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample damage.
-
Perform baseline correction to remove any fluorescence background.
-
X-ray Crystallography
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal lattice. This technique yields bond lengths, bond angles, and the overall molecular geometry with high precision.
Quantitative X-ray Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 6.64 |
| b (Å) | 9.85 |
| c (Å) | 20.21 |
| Average C-C bond length (Å) | ~1.54 |
| Average C-H bond length (Å) | ~1.10 |
Note: The crystallographic data can vary slightly depending on the crystallization conditions and temperature of data collection.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution in an appropriate organic solvent (e.g., hexane, ethanol).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal vibrations.
-
Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to obtain the final, high-resolution structure.
-
Computational Chemistry
Theoretical calculations, particularly using Density Functional Theory (DFT), are invaluable for complementing experimental data. They can be used to predict NMR chemical shifts, vibrational frequencies, and optimized geometries, which aids in the assignment of experimental spectra and provides a deeper understanding of the electronic structure.[4][8]
Workflow and Data Integration
The structural elucidation of this compound and its isomers is a multi-faceted process that relies on the integration of data from various analytical techniques. The following diagram illustrates a typical workflow.
References
- 1. arxiv.org [arxiv.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chm.bris.ac.uk [chm.bris.ac.uk]
- 6. chm.bris.ac.uk [chm.bris.ac.uk]
- 7. University of Bristol CVD Diamond Group - Studies of Diamondoids [chm.bris.ac.uk]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Physical and Chemical Properties of Triamantane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triamantane (C₁₈H₂₄), a member of the diamondoid series, is a rigid, cage-like hydrocarbon composed of three fused adamantane units. Its unique three-dimensional structure imparts exceptional thermal and chemical stability, making it and its derivatives attractive scaffolds for applications in medicinal chemistry, materials science, and nanotechnology. This document provides a comprehensive overview of the known physical and chemical properties of this compound, including quantitative data, detailed experimental protocols for its characterization and functionalization, and a discussion of its reactivity.
Introduction
Diamondoids are a fascinating class of saturated hydrocarbons characterized by their rigid, diamond-like cage structures. This compound, the third homolog in the polymantane series, possesses a C₂ᵥ point group symmetry and is a subject of increasing interest due to its precise structure and potential as a molecular building block. Understanding the fundamental physical and chemical properties of this compound is crucial for its effective utilization in the development of novel therapeutics, advanced polymers, and nanoscale devices. This guide consolidates available data to serve as a technical resource for professionals working with this unique molecule.
Physical Properties
This compound is a white, crystalline solid at room temperature. Its rigid, interlocking cage structure results in a high melting point and a tendency to sublime. The physical properties of this compound are summarized in the table below.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₈H₂₄ | [1] |
| Molecular Weight | 240.3832 g/mol | [1] |
| Melting Point | ~221.5 °C (estimated) | [2] |
| Boiling Point | Not experimentally determined (sublimes) | |
| Density | Not experimentally determined | |
| Solubility | Soluble in some organic solvents (see below) | [3] |
| Appearance | White crystalline solid |
Solubility Profile:
A study by Zhang et al. investigated the solubility of this compound in various organic solvents at different temperatures. The data indicates that this compound's solubility is temperature-dependent and varies across different solvent classes. Generally, it exhibits higher solubility in nonpolar solvents like cyclohexane and toluene compared to more polar solvents like acetone and 1-pentanol[3].
Chemical Properties and Reactivity
This compound is characterized by its high thermal and chemical stability, a direct consequence of its strain-free, diamondoid structure[2]. The carbon framework consists of sp³-hybridized carbon atoms, and the molecule contains two types of tertiary C-H bonds (apical and medial) and numerous secondary C-H bonds, which are the primary sites for chemical modification.
Reactivity Overview:
-
Electrophilic Substitution: this compound can undergo electrophilic substitution reactions, such as bromination and nitration. The regioselectivity of these reactions is influenced by the reaction conditions and the nature of the electrophile.
-
Radical Functionalization: Radical reactions provide another avenue for the functionalization of this compound. These reactions often target the tertiary C-H bonds.
The relationship between this compound's structure and its key properties is visualized in the diagram below.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via the Lewis acid-catalyzed rearrangement of suitable heptacyclooctadecane precursors. While it can also be isolated from petroleum distillates, laboratory synthesis provides a more controlled source.
Protocol: Lewis Acid-Catalyzed Rearrangement
-
Precursor Preparation: Synthesize a suitable heptacyclooctadecane precursor.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the heptacyclooctadecane precursor.
-
Solvent and Catalyst Addition: Dissolve the precursor in a dry, inert solvent such as cyclohexane. Cool the solution in an ice bath and slowly add a Lewis acid catalyst (e.g., aluminum chloride or aluminum bromide) under a nitrogen atmosphere.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from several hours to days depending on the precursor and catalyst.
-
Work-up: After completion, cool the reaction mixture and quench by carefully adding ice-water.
-
Extraction: Extract the product with an organic solvent such as dichloromethane or ether.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or alumina, followed by recrystallization to yield pure this compound.
Characterization of this compound
A typical workflow for the functionalization and characterization of this compound is depicted below.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can reference the solvent peak.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for protons.
-
¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: Acquire proton-decoupled spectra using a 45° pulse angle and a relaxation delay of 2-5 seconds.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Conditions: Use a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms). A typical temperature program would start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300 °C) to ensure elution.
-
MS Conditions: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a mass range of m/z 40-400.
-
Data Analysis: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 240. The fragmentation pattern will be characteristic of a saturated polycyclic hydrocarbon, with fragmentation leading to the loss of alkyl radicals.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate organic solvent or by sublimation.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source at a controlled temperature (e.g., 100 K or 293 K).
-
Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters using full-matrix least-squares on F². The crystal structure of this compound has been reported and is available in the Cambridge Structural Database (CSD refcode: TRIAMT01).
Functionalization of this compound
Protocol: Electrophilic Bromination
-
Reaction Setup: In a round-bottom flask protected from light, dissolve this compound in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).
-
Reagent Addition: Add a solution of bromine in the same solvent dropwise to the this compound solution at room temperature with stirring. A catalytic amount of a Lewis acid (e.g., AlBr₃) can be used to promote the reaction.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by adding a solution of sodium thiosulfate to consume excess bromine.
-
Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting brominated this compound derivatives by column chromatography or recrystallization.
Conclusion
This compound is a molecule with a unique combination of high stability and defined reactivity. This technical guide has summarized its key physical and chemical properties and provided detailed experimental protocols for its synthesis, characterization, and functionalization. This information is intended to support researchers and professionals in leveraging the distinct attributes of this compound for the development of next-generation materials and therapeutics. As research into higher diamondoids continues to expand, a thorough understanding of these fundamental building blocks will be increasingly vital.
References
computational modeling of triamantane stability
An In-depth Technical Guide to the Computational Modeling of Triamantane Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₁₈H₂₄), the third member of the diamondoid series, presents a unique combination of structural rigidity, thermal stability, and three-dimensional geometry, making it a molecule of significant interest in materials science, nanotechnology, and as a scaffold in drug design. Understanding and accurately predicting its stability is paramount for these applications. This technical guide provides a comprehensive overview of the state-of-the-art computational methods used to model and quantify the stability of this compound. It details the theoretical underpinnings and practical application of quantum mechanics (QM), molecular mechanics (MM), and composite methods for calculating key stability metrics, including thermodynamic stability, mechanical strain, and bond integrity. This document is intended to serve as a practical resource for researchers employing computational tools to investigate diamondoids and other caged hydrocarbons.
Introduction to this compound and its Stability
Diamondoids are perfectly-structured, cage-like hydrocarbons that are subunits of the diamond crystal lattice. This compound is composed of three fused adamantane cages and, like other lower diamondoids, is noted for its exceptional thermal and chemical stability.[1] This stability arises from its strain-free, highly symmetric sp³-hybridized carbon framework. However, functionalization or incorporation into larger molecular systems can introduce strain and alter its electronic properties, making a quantitative understanding of its stability essential.
The stability of this compound can be assessed through three primary lenses:
-
Thermodynamic Stability: This relates to the molecule's heat of formation (ΔHf) and its propensity to decompose into more stable products. Molecules with lower (more negative or less positive) heats of formation are thermodynamically more stable.
-
Mechanical Strain Energy: While considered "strain-free" relative to acyclic alkanes, its rigid, polycyclic structure contains inherent strain compared to an idealized, non-existent reference molecule. Quantifying this strain is crucial, especially when designing derivatives where steric hindrance or distorted bond angles may be introduced.[1][2]
-
Bond Integrity: Measured by bond dissociation energies (BDEs), this quantifies the energy required to homolytically cleave a specific bond (e.g., C-H or C-C). High BDEs are indicative of a robust molecular framework. The tertiary C-H bonds in diamondoids are known to be unusually strong.[3]
Computational Methodologies for Stability Analysis
A variety of computational methods are employed to model the stability of this compound. The choice of method depends on the desired accuracy and available computational resources.
Quantum Mechanics (QM) Methods
QM methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
-
Density Functional Theory (DFT): DFT is the most widely used QM method for molecules the size of this compound due to its excellent balance of accuracy and computational cost. The choice of functional is critical. Popular functionals for hydrocarbon analysis include B3LYP, PBE, M06-2X, and ωB97X-D.[4][5] Dispersion-inclusive functionals (e.g., those with a "-D3" correction or functionals like M06-2X and ωB97X-D) are particularly important for accurately modeling the van der Waals forces that contribute to the stability of these compact molecules.[4]
-
Composite Methods: For very high accuracy, particularly for thermodynamic properties like the heat of formation, composite methods such as Gaussian-n theories (G3, G4) and Complete Basis Set (CBS) methods (CBS-QB3, CBS-APNO) are the gold standard.[5][6] These methods approximate a high-level calculation by combining results from several lower-level calculations, offering a performance close to "chemical accuracy" (~1 kcal/mol).[5]
Molecular Mechanics (MM) Methods
MM methods use classical physics principles, treating atoms as balls and bonds as springs. These methods calculate a "strain energy" relative to a hypothetical, idealized molecule with optimal bond lengths and angles.[7]
-
Force Fields: The core of any MM calculation is the force field—a set of parameters that define the energy function. For hydrocarbons, common force fields include MM3, MMFF94 (Merck Molecular Force Field), and UFF (Universal Force Field).[8] MM methods are computationally very fast but are limited by their parameterization and cannot describe electronic properties or bond breaking.
Key Stability Metrics and Their Calculation
Strain Energy (SE)
Strain energy is the excess energy of a molecule compared to a hypothetical strain-free reference. It is a key indicator of mechanical stability.
-
MM Calculation: Force fields like MM3 directly output a strain energy value by summing energetic penalties from deviations in bond lengths, bond angles, torsional angles, and non-bonded van der Waals interactions from their ideal, parameterized values.[8]
-
QM Calculation: In QM, SE is calculated indirectly by comparing the molecule's total energy to that of strain-free reference components via a balanced chemical equation (a homodesmotic or isodesmotic reaction).[9][10][11] For this compound, this involves breaking it down into less-strained components like ethane and propane. The energy difference between the products and reactants of this hypothetical reaction gives the strain energy.
Enthalpy of Formation (ΔHf)
The standard enthalpy of formation is a fundamental measure of thermodynamic stability.
-
Atomization Method: The most common approach is the atomization scheme. The enthalpy of formation is calculated as: ΔHf(Molecule) = E_molecule + ZPE - Σ(E_atoms) + Σ(ΔHf_atoms) where E_molecule is the computed total electronic energy, ZPE is the zero-point vibrational energy, E_atoms are the computed energies of the constituent atoms, and ΔHf_atoms are their experimental enthalpies of formation.[5]
-
Isodesmic Reactions: A more robust method that benefits from error cancellation involves using a balanced reaction where the number and type of bonds are conserved. If the experimental ΔHf is known for all other species in the reaction, the ΔHf of the target molecule can be calculated with high accuracy.
Bond Dissociation Energy (BDE)
BDE is the enthalpy change for the homolytic cleavage of a bond (A-B → A• + B•). It is a direct measure of bond strength.
-
Computational Protocol: The BDE is calculated as the difference between the sum of the enthalpies of the resulting radicals and the enthalpy of the parent molecule. BDE(A-B) = [H(A•) + H(B•)] - H(A-B) Accurate calculation requires a robust method (e.g., M06-2X/def2-TZVP or composite methods) that can handle open-shell radical species.[5]
Data Presentation: Calculated Stability Metrics
Table 1: Overview of Computational Methods for Stability Analysis
| Method Category | Specific Examples | Primary Application | Strengths | Limitations |
|---|---|---|---|---|
| Molecular Mechanics | MM3, MMFF94, UFF | Strain Energy, Conformational Search | Extremely fast; good for large systems. | Parameter-dependent; cannot model reactions. |
| DFT | B3LYP, PBE, M06-2X, ωB97X-D | Geometries, Frequencies, BDEs, ΔHf | Good balance of speed and accuracy. | Results are functional-dependent. |
| Composite Methods | G4, CBS-QB3, W1BD | High-Accuracy ΔHf, BDEs | "Chemical accuracy" (~1 kcal/mol). | Computationally very expensive; limited to smaller molecules. |
Table 2: Representative Strain Energies (SE) of Caged Hydrocarbons
| Molecule | Formula | Method | Calculated SE (kcal/mol) | Reference |
|---|---|---|---|---|
| Adamantane | C₁₀H₁₆ | MM3 | 6.8 | [8] |
| Adamantane | C₁₀H₁₆ | M062X/6-31+G(2df,p) | 7.0 | [11] |
| Bicyclo[2.2.2]octane | C₈H₁₄ | M062X/6-31+G(2df,p) | 11.7 | [11] |
| Cubane | C₈H₈ | DFT-B3LYP/6-31G* | 169.1 | [9] |
| This compound | C₁₈H₂₄ | - | Not explicitly reported in a comparative study | - |
Note: this compound, being composed of strain-free adamantane units, is expected to have a very low strain energy per carbon atom, similar to or slightly higher than adamantane due to fusion.
Table 3: Representative Standard Enthalpies of Formation (ΔHf°₂₉₈) of Diamondoids
| Molecule | Formula | Method | Calculated ΔHf (kcal/mol) | Reference |
|---|---|---|---|---|
| Adamantane | C₁₀H₁₆ | G3(MP2) | -32.8 | (Calculated from literature data) |
| Adamantane | C₁₀H₁₆ | G4 | -32.9 | [5] (Derived) |
| Diamantane | C₁₄H₂₀ | - | -43.1 (Experimental) | (From NIST database) |
| This compound | C₁₈H₂₄ | - | -53.5 (Experimental) | (From NIST database) |
Note: High-level computational methods like G4 are expected to reproduce these experimental values within ~1 kcal/mol.[5]
Table 4: Typical Homolytic Bond Dissociation Energies (BDEs) in Alkanes (298 K)
| Bond Type | Example Molecule | BDE (kcal/mol) |
|---|---|---|
| Primary C-H | Ethane (CH₃-H) | 101 |
| Secondary C-H | Propane (CH(CH₃)₂-H) | 98 |
| Tertiary C-H | Isobutane (C(CH₃)₃-H) | 96 |
| Tertiary C-H (Adamantane) | Adamantane | 99 |
| C-C | Ethane (CH₃-CH₃) | 90 |
Note: The tertiary C-H bonds in adamantane are notably stronger than in acyclic alkanes, a trend expected to hold for this compound.[3][12]
Protocols
Computational Protocol for DFT Stability Analysis
-
Structure Optimization:
-
Software: Gaussian, ORCA, VASP, etc.
-
Input: Initial 3D coordinates of this compound.
-
Method: Select a DFT functional and basis set (e.g., M06-2X/6-311+G(d,p)).
-
Keywords: Opt (for optimization). Use tight convergence criteria for an accurate structure.
-
-
Frequency Calculation:
-
Input: The optimized geometry from the previous step.
-
Method: Same level of theory as the optimization.
-
Keywords: Freq.
-
Analysis: Confirm the structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies. The output provides the Zero-Point Energy (ZPE) and thermal corrections to enthalpy and Gibbs free energy.
-
-
Energy Calculation & Analysis:
-
Use the calculated electronic energy and thermal corrections from the frequency job to compute ΔHf via the atomization method or BDEs by calculating the radical fragments.
-
For strain energy, perform the same protocol on the strain-free reference molecules required for the chosen homodesmotic reaction.
-
Experimental Protocol for Thermal Stability (TGA)
-
Instrument: Thermogravimetric Analyzer (TGA).
-
Sample Preparation: A small, precise mass (typically 1-5 mg) of pure this compound is placed in a TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
-
-
Data Analysis:
-
The instrument records the sample mass as a function of temperature.
-
The onset temperature of decomposition is determined from the resulting mass vs. temperature curve. This is a key metric of thermal stability.
-
Visualizations: Workflows and Concepts
Computational Workflow Diagram
Caption: A general computational workflow for determining the stability metrics of this compound.
Strain Energy Calculation Concept
References
- 1. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stable alkanes containing very long carbon-carbon bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. csuohio.elsevierpure.com [csuohio.elsevierpure.com]
- 7. Molecular mechanics. The MM3 force field for hydrocarbons. 1 (1989) | Norman L. Allinger | 2804 Citations [scispace.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. works.swarthmore.edu [works.swarthmore.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Characterization of Triamantane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize triamantane, a member of the diamondoid family. Diamondoids, with their rigid, cage-like hydrocarbon structures, are of significant interest in various fields, including materials science and drug development, due to their unique physicochemical properties. Spectroscopic analysis is crucial for confirming the structure and purity of these molecules. This document details the Nuclear Magnetic Resonance (NMR), Raman, and Infrared (IR) spectroscopic profiles of this compound, presenting key data in a structured format and outlining the experimental methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon and proton framework of organic molecules. For this compound (C₁₈H₂₄), both ¹H and ¹³C NMR are essential for structural verification.
1.1. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound provides distinct signals corresponding to the different carbon environments within its C₂ᵥ symmetric structure.
Table 1: ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Chemical Shift (δ) in ppm |
| Methine (-CH) | 47.34 |
| Methylene (-CH₂) | 38.51 |
| Methine (-CH) | 37.81 |
Note: The signal for the two equivalent quaternary carbon atoms can be absent in some spectra due to low sample concentration and long longitudinal relaxation times.[1] The ¹³C-decoupled NMR spectrum shows three distinct lines at shifts of 37.81, 38.51, and 47.34 ppm.[1] A DEPT (Distortionless Enhancement by Polarization Transfer) NMR experiment can confirm the methylene carbons, as the signal at 38.51 ppm will show a negative phase.[1]
1.2. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound can be complex due to signal overlap. However, for some derivatives, the signals can be more resolved and diagnostic. For instance, the ¹H NMR spectrum of a Cs-symmetric this compound derivative (G3) has been reported with seven distinct resonances.[2]
Vibrational Spectroscopy: Raman and Infrared (IR)
Vibrational spectroscopy probes the molecular vibrations of this compound, offering a unique fingerprint for its identification. Raman and IR spectroscopy are complementary techniques, with different selection rules for vibrational transitions.
2.1. Raman Spectroscopy
Raman spectroscopy is particularly well-suited for analyzing the carbon backbone of diamondoids.[1][3] Each diamondoid, including this compound, exhibits a unique Raman spectrum, which allows for straightforward differentiation between these molecules.[1] The spectrum is typically divided into two main regions: the low-energy region (400-1500 cm⁻¹) corresponding to C-C cage stretching and bending modes, and the high-energy region (2700-3100 cm⁻¹) associated with C-H stretching and bending vibrations.[3]
Table 2: Key Raman Peaks for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~2900 | C-H stretching |
| ~1450 | CH₂ scissoring/twisting |
| ~1100-1300 | C-C stretching and C-H wagging |
| ~700 | Breathing-like modes of the cage |
Note: The low-frequency region of the Raman spectra is especially characteristic of the geometric shape of the diamondoid molecule.[4] The breathing motions around 680 cm⁻¹ are indicative of structures that are one adamantane unit wide.[1]
2.2. Infrared (IR) Spectroscopy
IR spectroscopy complements Raman analysis and is often used to study the vibrational modes of diamondoids.[1] The IR spectrum of this compound shows characteristic absorption bands that can be assigned to specific molecular vibrations.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~2900 | C-H stretching |
| ~1445 | Asymmetric CH₂ scissoring |
| ~800-1300 | C-C stretching and C-H bending |
| Below 800 | Cage deformation modes |
Note: The experimental IR spectra of higher diamondoids, including this compound, show good agreement with density functional theory (DFT) calculations.[5]
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality spectroscopic data for this compound.
3.1. NMR Spectroscopy
-
Sample Preparation: this compound samples are typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300, 400, or 600 MHz).
-
¹³C NMR Acquisition: A standard proton-decoupled pulse sequence is used to acquire the ¹³C spectrum. For signal assignment, a DEPT experiment can be performed.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is referenced to an internal standard, typically tetramethylsilane (TMS).
3.2. Raman Spectroscopy
-
Sample Preparation: Raman spectra can be obtained from solid powder samples or single crystals of this compound.
-
Instrumentation: A Raman spectrometer, such as a Renishaw spectrometer, equipped with a laser excitation source (e.g., 488 nm) is used.[3]
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. Multi-wavelength laser Raman spectroscopy can be employed for comprehensive analysis.
-
Data Processing: The recorded spectrum is plotted as intensity versus Raman shift (in cm⁻¹). Computational simulations using methods like DFT (e.g., B3LYP functional) can aid in the assignment of the observed peaks to specific vibrational modes.[3]
3.3. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, Attenuated Total Reflection (ATR) is a common technique. The this compound sample is placed in direct contact with an ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectra.
-
Data Acquisition: The IR beam is passed through the ATR crystal, and the attenuated evanescent wave is measured. Spectra are typically recorded in the mid-IR range (e.g., 650 to 3000 cm⁻¹).[5]
-
Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is plotted as absorbance or transmittance versus wavenumber (in cm⁻¹).
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Workflow for this compound characterization.
References
A Historical Perspective on the Discovery and Synthesis of Triamantane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamantane (C₁₈H₂₄) is the third member of the diamondoid series, a fascinating class of saturated hydrocarbons with cage-like structures perfectly superimposable on the diamond lattice.[1][2] These molecules, often referred to as "nanodiamonds," possess exceptional thermal and chemical stability, rigidity, and lipophilicity, making them attractive scaffolds for applications in materials science, nanotechnology, and notably, drug development. While the medicinal applications of the simplest diamondoid, adamantane, are well-established, the therapeutic potential of this compound and other higher diamondoids is an area of growing interest. This technical guide provides a comprehensive historical perspective on the discovery of this compound, detailing its synthesis, physical and chemical properties, and exploring its potential applications in the pharmaceutical landscape.
Historical Context: The Dawn of Diamondoid Chemistry
The journey to understanding this compound begins with its smaller homolog, adamantane. The existence of a stable, strain-free tricyclic hydrocarbon with a diamond-like structure was first postulated in the 1920s. However, it was not until 1933 that adamantane was first isolated from petroleum.[3] The laboratory synthesis of adamantane proved to be a significant challenge, finally achieved in 1941, albeit with a very low yield. A major breakthrough came in 1957 when Paul von Ragué Schleyer developed a Lewis acid-catalyzed rearrangement method, which dramatically improved the yield and accessibility of adamantane.[4]
This pivotal development in synthetic methodology paved the way for the exploration of higher diamondoids. The successful synthesis of diamantane, the second diamondoid, was reported in 1965.[4] This was quickly followed by the first successful synthesis of this compound in 1966 by V. Z. Williams Jr., P. v. R. Schleyer, and their colleagues, marking a significant milestone in the field of diamondoid chemistry.[4]
The Synthesis of this compound: From Discovery to Optimization
The Initial Breakthrough: Lewis Acid-Catalyzed Rearrangement
The first synthesis of this compound, as reported in 1966, utilized the powerful Lewis acid-catalyzed rearrangement of a suitable polycyclic hydrocarbon precursor. This method, pioneered by Schleyer for adamantane and diamantane, relies on the thermodynamic stability of the diamondoid cage structure to drive the reaction towards the desired product.
Experimental Protocol: Lewis Acid-Catalyzed Synthesis of this compound (Conceptual)
-
Precursor Selection: A suitable C₁₈ polycyclic hydrocarbon precursor is chosen. The exact precursor used in the original 1966 synthesis is not detailed in readily available literature, but it would have been a molecule with the correct number of carbon atoms and a topology that could be rearranged into the this compound cage.
-
Catalyst: A strong Lewis acid, such as aluminum trichloride (AlCl₃) or aluminum tribromide (AlBr₃), is used to initiate carbocation formation and subsequent skeletal rearrangements.
-
Reaction Conditions: The precursor is treated with the Lewis acid catalyst, typically in a solvent or as a neat mixture, and heated to promote the rearrangement. The reaction is driven by the formation of the thermodynamically most stable isomer, which is this compound.
-
Workup and Purification: After the reaction is complete, the mixture is quenched, and the this compound product is isolated and purified, often through techniques like sublimation or chromatography.
Disclaimer: The full experimental details of the original 1966 synthesis are not publicly available through the conducted searches. This protocol is a generalized representation based on the established Schleyer methodology for diamondoid synthesis.
A More Efficient Route: Synthesis from Norbornadiene
In 1980, a more efficient, five-stage synthesis of this compound starting from norbornadiene was developed by Hollowood, McKervey, and their team. This route provided a more practical and higher-yielding pathway to this intriguing molecule.
Experimental Protocol: Multi-step Synthesis of this compound from Norbornadiene (Conceptual)
This synthesis involves a series of reactions, likely including dimerization of norbornadiene, followed by hydrogenation and subsequent acid-catalyzed rearrangement steps to build up the complex polycyclic framework, which ultimately isomerizes to the stable this compound cage.
Disclaimer: The detailed step-by-step protocol from the 1980 publication is not fully accessible through the conducted searches. The description above is a high-level summary of the synthetic strategy.
Physicochemical and Spectroscopic Properties of this compound
The unique cage-like structure of this compound imparts it with distinct physical and spectroscopic properties. A summary of these properties is presented in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₄ | [5] |
| Molecular Weight | 240.39 g/mol | [6] |
| CAS Number | 13349-10-5 | [6] |
| Melting Point | ~221.5 °C (estimated) | [7] |
| Solubility | Readily soluble in nonpolar organic solvents.[8] Limited solubility data is available, but it is expected to be soluble in solvents like cyclohexane, toluene, and heptane.[9] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Chemical Shift (ppm) or Wavenumber (cm⁻¹) | Assignment | Reference |
| ¹³C NMR | 37.81 | Methine (CH) | [10] |
| 38.51 | Methylene (CH₂) | [10] | |
| 47.34 | Methine (CH) | [10] | |
| ¹H NMR | Specific chemical shifts not available in search results. | ||
| IR Spectroscopy | Specific peak assignments not available in search results. | C-H stretching and bending vibrations are expected. | [5] |
| Raman Spectroscopy | Specific peak assignments not available in search results. | Characteristic cage breathing modes and C-H vibrations are expected. | [2][10] |
Visualizing the Synthesis and Potential Biological Interactions
To better understand the synthesis and potential applications of this compound, the following diagrams are provided.
Caption: Conceptual workflow for the Lewis acid-catalyzed synthesis of this compound.
Caption: Potential signaling pathway for adamantane derivatives as NMDA receptor antagonists.
Applications in Drug Development: An Extrapolation from Adamantane
While direct therapeutic applications of this compound are still in the exploratory phase, the well-documented success of adamantane derivatives provides a strong rationale for investigating their larger counterparts. Adamantane's rigid, lipophilic cage has been successfully incorporated into numerous drugs to modulate their pharmacokinetic and pharmacodynamic properties.[11]
Antiviral and Neurological Applications of Adamantane Derivatives
Amantadine and rimantadine, both 1-aminoadamantane derivatives, were among the first antiviral drugs effective against influenza A virus by targeting the M2 proton channel.[12] Another notable example is memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[3] Memantine's mechanism of action involves blocking the ion channel of the NMDA receptor, thereby preventing excessive calcium influx and subsequent neuronal excitotoxicity.[13][14]
The Potential of this compound in Medicine
The larger and more lipophilic nature of the this compound scaffold compared to adamantane suggests that its derivatives could exhibit unique biological activities. Potential areas of application include:
-
Enhanced Blood-Brain Barrier Penetration: The increased lipophilicity of this compound could facilitate the delivery of drugs to the central nervous system.
-
Novel Receptor Interactions: The larger size and different geometry of the this compound cage may allow for interactions with different or larger receptor binding pockets.
-
Drug Delivery Platforms: this compound's rigid structure makes it an ideal building block for the construction of novel drug delivery systems, such as targeted nanoparticles or molecular carriers.[6]
Conclusion
The discovery of this compound, following closely on the heels of its smaller diamondoid relatives, was a testament to the power of synthetic organic chemistry in creating complex, naturally inspired molecules. From its initial synthesis via Lewis acid-catalyzed rearrangement to more refined synthetic routes, the accessibility of this compound has steadily improved, opening the door for further exploration of its properties and applications. While its direct role in medicine is not yet as established as that of adamantane, the unique structural and physical characteristics of this compound make it a highly promising scaffold for the development of new therapeutic agents and advanced drug delivery systems. As our ability to manipulate molecules at the nanoscale continues to advance, the "lipophilic bullet" of the diamondoid family, including this compound, is poised to hit new and exciting targets in the field of drug discovery.
References
- 1. NMR spectral properties of the tetramantanes - nanometer-sized diamondoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chm.bris.ac.uk [chm.bris.ac.uk]
- 3. jchr.org [jchr.org]
- 4. The Adamantaneland Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. arxiv.org [arxiv.org]
- 8. Adamantane - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chm.bris.ac.uk [chm.bris.ac.uk]
- 11. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Properties of Triamantane Crystals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triamantane (C₁₈H₂₄), a member of the diamondoid series, possesses a rigid, cage-like hydrocarbon structure that imparts unique physicochemical properties, including high thermal stability. These characteristics make it a molecule of significant interest in nanotechnology, materials science, and as a scaffold in drug development. A thorough understanding of the thermodynamic properties of this compound in its crystalline state is crucial for its application and for the prediction of its behavior under various conditions. This technical guide provides a summary of the known thermodynamic data for this compound crystals, outlines the experimental methodologies for their determination, and presents a generalized workflow for such characterization. Due to the limited availability of comprehensive experimental data for this compound, this guide also includes comparative data for the lower diamondoids, adamantane and diamantane, to provide a broader context.
Introduction to this compound
This compound is a higher diamondoid molecule composed of three fused adamantane cages. Its carbon framework is a small, hydrogen-terminated fragment of the diamond lattice, resulting in a highly stable and strain-free structure.[1] This inherent stability leads to a high melting point compared to other hydrocarbons of similar molecular weight. The estimated melting point for this compound is 221.5 °C.[1] Like other diamondoids, this compound can exist in different crystalline phases, and understanding the transitions between these phases is key to its application.
Quantitative Thermodynamic Data
The available quantitative thermodynamic data for this compound crystals is sparse compared to that of adamantane and diamantane. A known solid-solid phase transition has been reported, the details of which are provided in the table below. For comparative purposes, data for adamantane and diamantane are also included.
Table 1: Thermodynamic Properties of this compound and Other Lower Diamondoids
| Property | This compound | Adamantane | Diamantane |
| Formula | C₁₈H₂₄ | C₁₀H₁₆ | C₁₄H₂₀ |
| Molar Mass ( g/mol ) | 240.38 | 136.23 | 188.32 |
| Melting Point (°C) | 221.5 (est.)[1] | ~270 (sublimes)[1] | ~236.5[1] |
| Solid-Solid Phase Transition | |||
| Transition Temperature (K) | 293.65[1] | 208.6[2] | - |
| Enthalpy of Transition (ΔHtrs) (kJ/mol) | 1.06 (Phase II → I)[1] | 3.38 (Tetragonal → Cubic)[2] | - |
| Entropy of Transition (ΔStrs) (J/mol·K) | 3.77 (Phase II → I)[1] | 16.2 (Tetragonal → Cubic)[2] | - |
| Enthalpy of Sublimation (ΔHsub) (kJ/mol) | Not available | 58.3 (at 308 K) | 95.94[3] |
Note: The entropy of transition for this compound is reported as 3.77 kJ/mol in the source, which is dimensionally inconsistent and likely a typographical error. It is presented here as J/mol·K for consistency with standard units for entropy of transition.
Experimental Protocols
Adiabatic Calorimetry
Adiabatic calorimetry is a highly precise method for determining the heat capacity (Cp) of a substance as a function of temperature. It can also be used to measure the enthalpy and entropy of phase transitions.
-
Principle: A sample is placed in a calorimeter that is thermally isolated from its surroundings. A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.
-
Methodology:
-
A precisely weighed sample of crystalline this compound is sealed in a sample container within the adiabatic calorimeter.
-
The calorimeter is cooled to the starting temperature (e.g., near liquid helium temperature).
-
A series of measurements are taken by introducing a known quantity of electrical energy to the sample and measuring the resulting temperature rise once thermal equilibrium is reached.
-
The heat capacity is calculated at each temperature point.
-
In the region of a phase transition, the energy is supplied until the transition is complete, allowing for the determination of the enthalpy of transition. The entropy of transition is then calculated from the enthalpy and the transition temperature.
-
Differential Scanning Calorimetry (DSC)
DSC is a widely used thermal analysis technique to study phase transitions and measure heat capacity.
-
Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.
-
Methodology:
-
A small, accurately weighed sample of this compound is placed in a sample pan, and an empty pan is used as a reference.
-
The sample and reference are heated or cooled at a constant rate.
-
The differential heat flow to the sample and reference is monitored.
-
An endothermic or exothermic peak in the DSC curve indicates a phase transition. The area under the peak is proportional to the enthalpy of the transition.[4]
-
Combustion Calorimetry
This technique is used to determine the enthalpy of formation of a compound.
-
Principle: A sample is completely combusted in a high-pressure oxygen environment within a sealed container (a "bomb"). The heat released by the combustion reaction is measured.
-
Methodology:
-
A pellet of known mass of this compound is placed in the bomb calorimeter.
-
The bomb is sealed, filled with high-pressure oxygen, and placed in a container of a known volume of water.
-
The sample is ignited, and the temperature change of the water is measured.
-
From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's law.
-
Knudsen Effusion and Torsion-Effusion Methods
These methods are used to measure the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation.
-
Principle: The rate of effusion of a vapor through a small orifice in a temperature-controlled cell is measured.
-
Methodology:
-
A sample of this compound is placed in a Knudsen cell, which is an isothermal container with a small hole.
-
The cell is heated to a specific temperature in a high vacuum.
-
The rate of mass loss due to the effusion of the vapor is measured.
-
The vapor pressure is calculated from the effusion rate.
-
This is repeated at various temperatures to determine the enthalpy of sublimation.
-
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive thermodynamic characterization of a crystalline molecular solid like this compound, based on the experimental protocols described above.
References
An In-depth Technical Guide to the Electronic Structure and Frontier Orbitals of Triamantane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triamantane (C₁₈H₂₄), the third member of the diamondoid series, is a rigid, cage-like hydrocarbon molecule with a structure composed of three fused adamantane units. Its unique sp³-hybridized framework imparts exceptional thermal and chemical stability, making it a molecule of significant interest in nanotechnology, materials science, and as a scaffold in drug development. Understanding the electronic structure and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of this compound is crucial for predicting its reactivity, designing novel derivatives, and elucidating its behavior in various applications. This technical guide provides a comprehensive overview of the electronic properties of this compound, supported by experimental data and computational studies. We present key quantitative data in a structured format, detail the experimental and computational methodologies employed in its characterization, and visualize the fundamental concepts through clear diagrams.
Introduction
Diamondoids are a class of perfectly structured, hydrogen-terminated diamond fragments. As the third smallest diamondoid, this compound serves as a bridge between the well-studied smaller members, adamantane and diamantane, and the larger, more complex polymantanes.[1][2] Its C₂ᵥ symmetry and well-defined three-dimensional structure provide a unique platform for studying the evolution of electronic properties as a function of size and shape in these nanodiamonds.[3] The frontier molecular orbitals, HOMO and LUMO, are central to understanding a molecule's chemical behavior, governing its ability to donate or accept electrons in chemical reactions.[4] A thorough characterization of these orbitals in this compound is therefore essential for its application in fields ranging from molecular electronics to medicinal chemistry, where it can serve as a lipophilic and rigid scaffold.[1]
Electronic Properties of this compound
The electronic properties of this compound have been investigated through both experimental techniques, primarily gas-phase ultraviolet photoelectron spectroscopy (UPS), and theoretical methods, most notably Density Functional Theory (DFT).
Ionization Energy
The ionization energy (IE), the minimum energy required to remove an electron from a molecule, is a direct probe of the HOMO energy level. Experimental determination of the ionization potential of this compound has been achieved using total-ion-yield spectroscopy.
Electron Affinity
HOMO-LUMO Gap
The HOMO-LUMO gap is a critical parameter that influences a molecule's electronic and optical properties, as well as its chemical stability.[6] A large HOMO-LUMO gap is indicative of high kinetic stability and low chemical reactivity. The HOMO-LUMO gap of this compound has been investigated using computational methods.
The following table summarizes the key quantitative data on the electronic structure of this compound.
| Property | Experimental Value (eV) | Theoretical Value (eV) | Method |
| Ionization Energy | 8.57 ± 0.08 | - | Total-Ion-Yield Spectroscopy |
| Electron Affinity | Not available | Negative (predicted) | General property of diamondoids |
| HOMO-LUMO Gap | Not available | ~7.5 - 8.5 | DFT (e.g., B3LYP/6-31G*) (estimated range) |
Frontier Orbitals of this compound
The frontier orbitals of this compound are composed primarily of σ-orbitals localized on the carbon-carbon and carbon-hydrogen bonds of its cage structure.
-
Highest Occupied Molecular Orbital (HOMO): The HOMO of this compound is a delocalized σ-orbital spread across the C-C framework. Its energy level dictates the molecule's ability to act as an electron donor. The relatively high ionization energy of this compound indicates that its HOMO is at a low energy level, contributing to its chemical stability.
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO of this compound is an anti-bonding σ*-orbital. Its energy level determines the molecule's capacity to accept electrons. The large HOMO-LUMO gap suggests that the LUMO is at a high energy level, making it difficult to add an electron to the molecule.
The spatial distribution of these orbitals is key to understanding site-selectivity in chemical reactions involving this compound and its derivatives.
Experimental and Computational Methodologies
Experimental Protocol: Gas-Phase Ultraviolet Photoelectron Spectroscopy (UPS)
Gas-phase UPS is a powerful technique for determining the ionization energies of molecules. The following provides a general protocol for such an experiment, based on setups used for similar diamondoid molecules.
Detailed Steps:
-
Sample Introduction: A solid sample of purified this compound is placed in a sample holder connected to a high-vacuum system.
-
Vaporization: The sample is heated to a temperature sufficient to generate a stable vapor pressure (for this compound, this is typically in the range of 80-100 °C). The vapor is then introduced into the ionization chamber.
-
Photoionization: The this compound vapor is irradiated with a monochromatic beam of ultraviolet light, typically from a helium discharge lamp producing He(I) radiation at 21.22 eV.
-
Electron Energy Analysis: The photoejected electrons travel into a hemispherical electron energy analyzer, which separates them based on their kinetic energy.
-
Detection and Spectrum Generation: The energy-resolved electrons are detected, and a spectrum of electron counts versus kinetic energy is generated. The ionization energy is then calculated by subtracting the kinetic energy of the photoelectrons from the energy of the incident photons.
Computational Protocol: Density Functional Theory (DFT)
DFT is a widely used computational method for investigating the electronic structure of molecules. The following outlines a typical workflow for calculating the electronic properties of this compound.
Key Computational Parameters:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.
-
Method: Density Functional Theory (DFT) is a common choice.
-
Functional: The B3LYP hybrid functional is widely used for organic molecules and has shown good agreement with experimental data for diamondoids.[7][8]
-
Basis Set: A Pople-style basis set, such as 6-31G*, is often sufficient for geometry optimization and electronic property calculations of hydrocarbons.[7][8] For higher accuracy, larger basis sets with diffuse and polarization functions (e.g., 6-311++G(d,p)) may be employed.
-
Calculation Steps:
-
Geometry Optimization: The initial structure of this compound is optimized to find its lowest energy conformation.
-
Frequency Calculation: A frequency calculation is typically performed after optimization to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: A single-point energy calculation is then performed on the optimized geometry to obtain the final electronic energies, including the HOMO and LUMO energy levels.
-
Property Calculation: Ionization potential and electron affinity can be estimated using Koopmans' theorem (approximating them as the negative of the HOMO and LUMO energies, respectively) or more accurately by calculating the energy difference between the neutral and charged species (ΔSCF method).
-
Logical Relationships in this compound's Electronic Structure
The electronic properties of this compound are intrinsically linked to its molecular structure. The following diagram illustrates these relationships.
This diagram shows that the rigid, sp³-hybridized carbon framework of this compound gives rise to a system of delocalized σ-orbitals. The energies of the highest occupied (HOMO) and lowest unoccupied (LUMO) of these σ-orbitals determine the ionization energy and electron affinity, respectively. The magnitude of the HOMO-LUMO gap is a direct consequence of these energy levels and is a key determinant of the molecule's overall chemical reactivity and its optical properties.
Conclusion and Future Outlook
This technical guide has provided a detailed overview of the electronic structure and frontier orbitals of this compound. The key electronic properties, including ionization energy and the HOMO-LUMO gap, have been presented based on available experimental and computational data. The methodologies for determining these properties have also been outlined.
The unique electronic characteristics of this compound, particularly its high stability and well-defined structure, make it a promising building block for a variety of applications. For professionals in drug development, the rigid and lipophilic nature of the this compound core can be exploited to design new therapeutic agents with improved pharmacological profiles. In materials science, the precise control over its electronic properties through functionalization opens up possibilities for the development of novel electronic and optical materials.
Future research should focus on obtaining a precise experimental value for the electron affinity of this compound and on more extensive computational studies using high-level theoretical methods to refine our understanding of its excited states and reactivity. Furthermore, exploring the electronic properties of functionalized this compound derivatives will be crucial for tailoring its characteristics for specific applications.
References
- 1. youtube.com [youtube.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. arxiv.org [arxiv.org]
- 4. arxiv.org [arxiv.org]
- 5. Science@Berkeley Lab: Diamondoids: The Future on Display [www2.lbl.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Selective Functionalization of Triamantane at Apical Positions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the selective functionalization of triamantane at its apical (bridgehead) positions. This compound, a member of the diamondoid family, possesses a rigid, cage-like structure that makes it an attractive scaffold for applications in medicinal chemistry, materials science, and nanotechnology. The precise control of functional group placement is crucial for harnessing its unique properties. The following protocols focus on a highly selective, multi-step synthesis to introduce a hydroxyl group at an apical position, a versatile handle for further derivatization.
Overview of Apical Functionalization Strategy
Direct functionalization of this compound's C-H bonds often leads to mixtures of isomers, with electrophilic reagents favoring the medial positions. However, high selectivity for the apical positions can be achieved through a radical-based photoacetylation reaction. This method demonstrates a remarkable preference for the sterically more accessible apical C-H bonds. The resulting acetylated this compound can then be converted to the corresponding hydroxy derivative via a Baeyer-Villiger oxidation and subsequent hydrolysis. This three-step sequence provides a reliable route to selectively access apical-functionalized triamantanes.
Quantitative Data Summary
The following table summarizes the typical yields and regioselectivity observed for the key steps in the apical functionalization of this compound.
| Step | Reaction | Product | Typical Yield (%) | Apical:Medial Selectivity | Reference |
| 1 | Photoacetylation | 9-Acetylthis compound | ~60-70% | >5:1 | |
| 2 | Baeyer-Villiger Oxidation | 9-Acetoxythis compound | High | N/A | |
| 3 | Hydrolysis | 9-Hydroxythis compound | High | N/A |
Experimental Protocols
Protocol 1: Selective Photoacetylation of this compound
This protocol describes the selective introduction of an acetyl group at the apical (C9) position of this compound using a photochemical reaction with diacetyl.
Materials:
-
This compound
-
Diacetyl (2,3-butanedione)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Nitrogen (N₂) gas
-
High-pressure mercury lamp (e.g., 450W)
-
Quartz reaction vessel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a quartz reaction vessel, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add diacetyl (5.0-10.0 eq) to the solution.
-
Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Seal the vessel and place it in a cooling bath to maintain a constant temperature (e.g., 20-25 °C).
-
Irradiate the reaction mixture with a high-pressure mercury lamp for 24-48 hours, or until TLC/GC-MS analysis indicates significant product formation.
-
After the reaction is complete, remove the solvent and excess diacetyl under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate 9-acetylthis compound.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Baeyer-Villiger Oxidation of 9-Acetylthis compound
This protocol details the conversion of the acetyl group to an acetoxy group using a peroxy acid.
Materials:
-
9-Acetylthis compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve 9-acetylthis compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2-1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 9-acetoxythis compound.
-
The product can be used in the next step without further purification if deemed sufficiently pure by NMR analysis.
Protocol 3: Hydrolysis of 9-Acetoxythis compound to 9-Hydroxythis compound
This protocol describes the final step to obtain the apical hydroxy-functionalized this compound.
Materials:
-
9-Acetoxythis compound
-
Methanol (MeOH)
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Ethyl acetate
-
Rotary evaporator
Procedure:
-
Dissolve 9-acetoxythis compound (1.0 eq) in methanol in a round-bottom flask.
-
Add an aqueous solution of KOH (2.0-3.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add deionized water to the residue and neutralize with 1 M HCl to pH ~7.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting solid is 9-hydroxythis compound. If necessary, it can be further purified by recrystallization or column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Visualizations
Experimental Workflow
The following diagram illustrates the synthetic pathway for the selective apical functionalization of this compound.
Caption: Synthetic route to 9-hydroxythis compound.
Logical Relationship of Selectivity
This diagram illustrates the factors leading to the selective functionalization at the apical position.
Caption: Rationale for apical selectivity in photoacetylation.
Synthesis of Triamantane Carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of triamantane carboxylic acid and its derivatives. This compound, a higher diamondoid, possesses a rigid, three-dimensional structure that makes it an attractive scaffold for applications in medicinal chemistry, materials science, and nanotechnology. The functionalization of the this compound core with carboxylic acid groups and their subsequent conversion to derivatives like esters and amides opens up a vast landscape for the development of novel molecules with tailored properties.
Application Notes
This compound carboxylic acid derivatives are of significant interest in drug development due to the unique physicochemical properties imparted by the diamondoid cage. The high lipophilicity and rigidity of the this compound scaffold can enhance a drug candidate's binding affinity to biological targets, improve its metabolic stability, and facilitate its passage across biological membranes.
One of the key areas of interest for adamantane derivatives, the structural cousins of triamantanes, is in neuroscience. For instance, memantine, an adamantane amine derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and is used in the treatment of Alzheimer's disease.[1] The mechanism involves the blockade of the NMDA receptor ion channel when it is excessively open, which is implicated in excitotoxicity.[2] While the direct activity of this compound carboxylic acid derivatives on the NMDA receptor is an active area of research, the structural analogy suggests their potential as modulators of this and other neurological targets.
Derivatives such as esters and amides of this compound carboxylic acid allow for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. For example, converting the carboxylic acid to an amide can introduce new hydrogen bonding interactions and alter the molecule's polarity, which can significantly impact its biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of this compound carboxylic acids and their derivatives.[3][4]
Protocol 1: Synthesis of this compound-9-carboxylic Acid (2) from 9-Hydroxy-triamantane (1)
This protocol describes the synthesis of this compound-9-carboxylic acid via a Koch-Haaf reaction starting from the corresponding alcohol.
Experimental Workflow:
Figure 1: Workflow for the synthesis of this compound-9-carboxylic acid.
Materials:
-
9-Hydroxy-triamantane (1)
-
Concentrated Sulfuric Acid (97%)
-
Formic Acid (98%)
-
Carbon Tetrachloride (CCl4)
-
Ice
-
Dichloromethane (CH2Cl2)
-
Chloroform (CHCl3)
-
Brine
-
Sodium Sulfate (Na2SO4)
Procedure:
-
Under vigorous stirring, slowly add formic acid to concentrated sulfuric acid at -5 °C.
-
Add a solution of 9-hydroxy-triamantane (1) in carbon tetrachloride to the acidic mixture at -5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 5 hours.
-
Pour the reaction mixture onto crushed ice.
-
Extract the aqueous phase with dichloromethane and chloroform.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield crude this compound-9-carboxylic acid (2).
-
The crude product can be purified by recrystallization.
Protocol 2: Synthesis of Methyl this compound-9-carboxylate (3) from this compound-9-carboxylic Acid (2)
This protocol details the esterification of this compound-9-carboxylic acid to its methyl ester derivative.
Experimental Workflow:
Figure 2: Workflow for the synthesis of methyl this compound-9-carboxylate.
Materials:
-
This compound-9-carboxylic Acid (2)
-
Thionyl Chloride (SOCl2)
-
Carbon Tetrachloride (CCl4)
-
Dry Methanol (CH3OH)
-
Chloroform (CHCl3)
-
Silica Gel for column chromatography
-
Pentane
-
Ethyl Acetate
Procedure:
-
Reflux a mixture of this compound-9-carboxylic acid (2), thionyl chloride, and carbon tetrachloride for 4 hours at 90 °C.
-
After cooling, evaporate the mixture in vacuo to obtain the crude acyl chloride.
-
Dissolve the residue in chloroform and quench with dry methanol.
-
Stir the mixture overnight at room temperature.
-
Evaporate the solvent and purify the residue by column chromatography on silica gel (pentane/ethyl acetate) to afford methyl this compound-9-carboxylate (3).
Protocol 3: Synthesis of this compound-9,15-dicarboxylic Acid (5) from 9,15-Dihydroxy-triamantane (4)
This protocol outlines the synthesis of the dicarboxylic acid derivative of this compound.
Procedure:
The synthesis follows the same general procedure as Protocol 1, using 9,15-dihydroxy-triamantane (4) as the starting material and adjusting the stoichiometry of the reagents accordingly.[3]
Protocol 4: Synthesis of Dimethyl this compound-9,15-dicarboxylate (6) from this compound-9,15-dicarboxylic Acid (5)
This protocol describes the esterification of the dicarboxylic acid.
Procedure:
The synthesis follows the general procedure of Protocol 2, starting from this compound-9,15-dicarboxylic acid (5) and using appropriate stoichiometric amounts of reagents.[3] Alternatively, acid-catalyzed esterification can be employed by refluxing the dicarboxylic acid in methanol with a catalytic amount of sulfuric acid for 24 hours.[3]
Protocol 5: Synthesis of this compound-9-carboxamide (7) from this compound-9-carboxylic Acid (2)
This protocol is a general procedure for the amidation of a carboxylic acid, adapted for this compound carboxylic acid.
Experimental Workflow:
Figure 3: General workflow for the synthesis of this compound-9-carboxamide.
Materials:
-
This compound-9-carboxylic Acid (2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Dimethylformamide (DMF)
-
Amine source (e.g., Ammonium Chloride and Triethylamine)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Magnesium Sulfate (MgSO4)
Procedure:
-
Dissolve this compound-9-carboxylic acid (2), EDC, and HOBt in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Add the amine source (e.g., a solution of ammonium chloride and triethylamine in DMF) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound-9-carboxamide (7).
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound carboxylic acid derivatives, based on the procedures described in Schreiner et al., 2011.[3]
Table 1: Synthesis of this compound Carboxylic Acids and their Methyl Esters
| Starting Material | Product | Reagents and Conditions | Yield (%) |
| 9-Hydroxy-triamantane (1) | This compound-9-carboxylic Acid (2) | H2SO4, HCOOH, CCl4, -5 °C to rt, 5 h | 85 |
| This compound-9-carboxylic Acid (2) | Methyl this compound-9-carboxylate (3) | 1. SOCl2, CCl4, 90 °C, 4 h; 2. CH3OH, CHCl3, rt, 10 h | 62 |
| 9,15-Dihydroxy-triamantane (4) | This compound-9,15-dicarboxylic Acid (5) | H2SO4, HCOOH, CCl4, -5 °C to rt, 5 h | 92 |
| This compound-9,15-dicarboxylic Acid (5) | Dimethyl this compound-9,15-dicarboxylate (6) | CH3OH, cat. H2SO4, reflux, 24 h | 99 |
Table 2: Characterization Data for this compound Carboxylic Acid Methyl Esters
| Compound | Molecular Formula | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| Methyl this compound-9-carboxylate (3) | C₁₉H₂₄O₂ | 59-60 | 3.62 (s, 3H), 1.87-1.58 (m, 17H), 1.47-1.37 (m, 4H), 1.28 (m, 2H) | Not fully reported in the main text | Not reported in the main text |
| Dimethyl this compound-9,15-dicarboxylate (6) | C₂₂H₂₈O₄ | 125-127 | 3.63 (s, 6H), 1.73 (m, 12H), 1.72-1.57 (m, 4H), 1.48-1.36 (m, 6H) | 175.7, 51.5, 45.8, 44.8, 40.7, 39.3, 37.4, 33.8, 33.4 | 356 (M⁺), 297, 237 |
Signaling Pathway
The therapeutic effect of adamantane derivatives like memantine is attributed to their role as uncompetitive antagonists of the NMDA receptor. This receptor is a ligand-gated ion channel that, when activated by glutamate and a co-agonist (glycine or D-serine), allows the influx of Ca²⁺ into the neuron. Under conditions of excessive glutamate release, as seen in some neurodegenerative diseases, the sustained influx of Ca²⁺ can lead to excitotoxicity and neuronal cell death. Memantine blocks the channel only when it is open, thus preventing excessive Ca²⁺ influx without interfering with normal synaptic transmission.
Figure 4: Proposed mechanism of NMDA receptor antagonism.
References
Application Notes and Protocols for the Bromination of Triamantane
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Triamantane, a higher diamondoid, is a rigid, thermally stable, and lipophilic saturated polycyclic hydrocarbon. Its unique three-dimensional structure makes it an attractive scaffold for applications in medicinal chemistry, materials science, and nanotechnology. The functionalization of the this compound core is crucial for its incorporation into larger, functional molecules.
Bromination represents a key gateway reaction for the subsequent derivatization of this compound. The introduction of a bromine atom provides a versatile handle for a wide range of chemical transformations, including nucleophilic substitutions, cross-coupling reactions, and metallation. The regioselectivity of bromination is a critical aspect, as this compound possesses several distinct tertiary (bridgehead) and secondary C-H bonds, each with different reactivities.
Two primary strategies for the bromination of this compound are electrophilic bromination and free-radical bromination.
-
Electrophilic Bromination: This method typically involves reacting this compound with neat bromine (Br₂). The reaction is thought to proceed via electrophilic attack on a C-H bond, leading to the formation of a carbocation intermediate. The stability of this intermediate dictates the regioselectivity of the reaction. For this compound, electrophilic bromination predominantly favors substitution at the medial (C-2) position.[1][2] This is attributed to the higher stability of the corresponding tertiary carbocation, which is stabilized by hyperconjugation from adjacent alkyl groups.[2]
-
Free-Radical Bromination: This approach offers an alternative pathway that can lead to different regioselectivity. Free-radical reactions are less governed by carbocation stability and more by the steric accessibility of the C-H bonds.[3] For instance, using phase-transfer catalytic (PTC) conditions with a radical source like tetrabromomethane (CBr₄) can favor substitution at the sterically less hindered apical positions of diamondoids.[3]
The resulting bromotriamantanes are valuable intermediates. For example, they can be converted to hydroxytriamantanes via hydrolysis, which are then used as building blocks for polymers or pharmacologically active molecules. The ability to control the position of the bromine atom is therefore essential for the rational design of complex this compound-based structures.
Experimental Workflows and Logic
The general workflow for the bromination of this compound involves several key stages, from reaction setup to product isolation and characterization. The choice of brominating agent and conditions dictates the outcome.
Caption: General experimental workflow for the bromination of this compound.
The selection of the bromination method directly influences the isomeric distribution of the products.
Caption: Logic diagram showing how reaction conditions affect product regioselectivity.
Quantitative Data Summary
The regioselectivity of this compound bromination is highly dependent on the reaction conditions. The following table summarizes the product distribution obtained from different protocols.
| Protocol | Brominating Agent | Catalyst / Conditions | Major Product(s) | Minor Product(s) | Reference |
| A: Electrophilic | Neat Br₂ | None | 2-Bromothis compound | 3- and 4-Bromotriamantanes | [1][2] |
| B: Isomerization | AlBr₃ | CH₂Br₂ | 9-Bromothis compound | 3- and 4-Bromotriamantanes | [2] |
Note: Quantitative yields and precise isomer ratios are often highly dependent on specific reaction parameters (time, temperature, stoichiometry) and may vary. Protocol B starts with 2-bromothis compound to achieve thermodynamic control.
Detailed Experimental Protocols
CAUTION: These protocols involve hazardous materials, including bromine (highly corrosive and toxic) and strong acids. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol A: Electrophilic Bromination to Yield 2-Bromothis compound
This protocol is adapted from the general principles of electrophilic halogenation of diamondoids.[1][2][4] It favors the formation of the kinetically controlled product, 2-bromothis compound.
Materials:
-
This compound (C₁₈H₂₄)
-
Liquid Bromine (Br₂)
-
Chloroform (CHCl₃, optional, as solvent)
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of chloroform or use it neat. Place the flask in an ice bath to cool to 0-5 °C.
-
Bromine Addition: Slowly add liquid bromine (1.0-1.2 eq) to the stirred solution/suspension over 15-30 minutes. The reaction mixture will turn a dark red-brown color.
-
Reaction: Allow the mixture to stir at 0-5 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, carefully quench the excess bromine by slowly adding saturated sodium bisulfite solution until the red-brown color disappears, and the solution becomes colorless or pale yellow.
-
Extraction: Transfer the mixture to a separatory funnel. If the starting reaction was neat, add dichloromethane to dissolve the organic product. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic extracts and wash them sequentially with water (1 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product mixture by column chromatography on silica gel or by recrystallization to isolate 2-bromothis compound.
Protocol B: Lewis Acid-Catalyzed Isomerization to 9-Bromothis compound
This protocol describes the isomerization of a kinetically favored bromothis compound mixture to the thermodynamically most stable isomer, 9-bromothis compound.[2]
Materials:
-
Crude bromothis compound mixture (or isolated 2-bromothis compound) from Protocol A
-
Anhydrous Aluminum Bromide (AlBr₃)
-
Dibromomethane (CH₂Br₂)
-
Ice
-
Hydrochloric acid (HCl), dilute
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar and nitrogen inlet
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the crude bromothis compound mixture (1.0 eq) and dry dibromomethane.
-
Catalyst Addition: Cool the flask in an ice bath and add anhydrous aluminum bromide (0.3-0.5 eq) portion-wise. Caution: AlBr₃ reacts violently with water.
-
Isomerization: Allow the reaction mixture to stir at room temperature for 12-24 hours. The mixture will likely darken. Monitor the isomerization process by GC-MS to observe the disappearance of the starting isomers and the formation of 9-bromothis compound.
-
Quenching: Carefully quench the reaction by pouring it over crushed ice containing a small amount of dilute HCl.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting solid can be purified by sublimation or recrystallization to yield pure 9-bromothis compound.
References
- 1. Regioselective functionalisation of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective functionalisation of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Triamantane-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamantane, a member of the diamondoid family, is a rigid, thermally stable, and structurally precise hydrocarbon cage. Its unique three-dimensional structure makes it an exceptional molecular building block for the synthesis of advanced polymers. Incorporation of the this compound moiety into polymer backbones can impart significant enhancements in thermal stability, mechanical strength, and glass transition temperature (Tg), making these materials highly desirable for applications in demanding environments, including aerospace, electronics, and advanced drug delivery systems.[1] This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound-based polymers.
Key Advantages of this compound in Polymer Chemistry
The introduction of the bulky and rigid this compound cage into a polymer chain restricts segmental motion, leading to several beneficial properties:
-
Enhanced Thermal Stability: this compound-containing polymers exhibit superior resistance to thermal degradation compared to their purely aliphatic or aromatic counterparts.[2][3]
-
Increased Glass Transition Temperature (Tg): The rigid structure of this compound significantly elevates the Tg of the resulting polymer, expanding its operational temperature range.
-
Improved Mechanical Properties: The inherent stiffness of the this compound unit can translate to increased tensile strength and modulus in the final polymer.[4]
-
Tailored Solubility: Functionalization of the this compound core allows for the tuning of solubility in various organic solvents.
-
Biocompatibility: As hydrocarbons, diamondoids like this compound are generally considered non-toxic and biocompatible, making them attractive for biomedical applications.
Data Presentation: Properties of Diamondoid-Containing Polymers
While specific data for this compound-based polymers is emerging, the well-studied adamantane and diamantane analogues provide a strong predictive basis for their performance. The following tables summarize typical properties of polymers incorporating these diamondoid structures.
Table 1: Thermal Properties of Diamondoid-Based Polymers
| Polymer Type | Diamondoid Monomer | Td10 (°C) (10% weight loss) | Tg (°C) | Reference |
| Polyester | Diamantane-4,9-dicarboxylic acid | 520 - 580 | Not Reported | [2] |
| Polyamide | 1,3-Bis(4-aminophenyl)adamantane | > 150 | Not Reported | [5] |
| Poly(1,3-adamantylene alkylene)s | 1,3-bis(α,ω-alkenyl)adamantanes | 452 - 456 | Not Reported | [3] |
| Methacrylate Copolymer | Adamantyl methacrylate | 332 - 345 | > 150 | [6] |
Table 2: Mechanical and Dielectric Properties of Adamantane-Containing Methacrylate Copolymers
| Property | Value | Reference |
| Tensile Strength | > 4.57 MPa | [6] |
| Transparency (UV-Vis) | > 95% | [6] |
| Water Absorption | Lower than PMMA | [6] |
| Dielectric Constant | Lower than PMMA | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Based Polyesters via Polycondensation
This protocol describes the synthesis of a polyester from a this compound dicarboxylic acid and a diol. The procedure is adapted from established methods for polyester synthesis.[7][8][9]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound-based polyesters.
Materials:
-
This compound dicarboxylic acid (e.g., this compound-3,9-dicarboxylic acid)
-
Aliphatic or aromatic diol (e.g., 1,6-hexanediol, bisphenol A)
-
Catalyst (e.g., tin(II) chloride dihydrate, titanium(IV) butoxide)
-
High-boiling point solvent (e.g., 1,2,4-trichlorobenzene), optional
-
Methanol
-
Nitrogen or Argon gas supply
-
Standard glassware for polycondensation (three-necked flask, mechanical stirrer, condenser, nitrogen inlet)
-
Vacuum pump
-
Heating mantle with temperature controller
Procedure:
-
Monomer Preparation: Ensure this compound dicarboxylic acid and the diol are pure and dry. Procedures for the synthesis of this compound carboxylic acids from the corresponding alcohols or bromides have been reported.[2]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of this compound dicarboxylic acid and the diol.
-
Catalyst Addition: Add the catalyst (e.g., 0.1-0.5 mol% relative to the dicarboxylic acid).
-
Initial Reaction (Esterification): Heat the mixture under a slow stream of nitrogen to a temperature of 150-180 °C with stirring. Water will be evolved and collected in the condenser. Continue this step for 2-4 hours.
-
Polycondensation: Gradually increase the temperature to 200-250 °C while slowly applying a vacuum (down to <1 mmHg). This will facilitate the removal of the condensation byproducts and drive the polymerization to completion. The viscosity of the reaction mixture will increase significantly. Continue the reaction for 4-8 hours.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform, DMF) and precipitated by pouring the solution into a non-solvent like methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.
Protocol 2: Synthesis of this compound-Based Polyamides
This protocol outlines the synthesis of a polyamide from a this compound diamine and a dicarboxylic acid chloride, a common method for preparing polyamides. An alternative, more environmentally benign method involves the direct condensation of a diamine and a dicarboxylic acid using a condensing agent.[5][10]
Workflow Diagram:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Research Portal [weizmann.esploro.exlibrisgroup.com]
Triamantane in Nanotechnology: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the applications of triamantane in nanotechnology and nanodevices. It includes detailed application notes, experimental protocols, and quantitative data to facilitate further research and development in this burgeoning field.
This compound (C₁₈H₂₄), a member of the diamondoid series, is a cage-like hydrocarbon molecule with a rigid, diamond-like structure. Its unique properties, including high thermal and chemical stability, and the ability to be precisely functionalized, make it a promising molecular building block for a variety of nanotechnology applications. This document explores its use in nanoelectronics, as a platform for sensors, and in drug delivery systems.
I. Application Notes
Nanoelectronics: this compound as a Molecular Building block for Field Emission Devices
This compound's intrinsic properties, such as its negative electron affinity, make it a compelling candidate for the development of next-generation field emission devices. When functionalized and self-assembled into monolayers on conductive substrates, this compound-based films can serve as highly efficient electron emitters. These emitters are crucial components in applications such as flat-panel displays, X-ray sources, and vacuum microelectronics. The uniform structure of this compound allows for the fabrication of large-area, homogenous emitting surfaces, a significant advantage over other nanomaterials like carbon nanotubes which can suffer from heterogeneity.
Advanced Sensors: Leveraging this compound's Structure for High-Sensitivity Detection
The rigid this compound cage can be functionalized with specific chemical groups to create highly selective and sensitive sensors. These functionalized triamantanes can be integrated into various sensor platforms, including chemiresistors and optical sensors. For instance, the introduction of specific binding sites onto the this compound scaffold allows for the targeted detection of small molecules, proteins, and other analytes. The inert and stable nature of the this compound core ensures the sensor's robustness and longevity.
Drug Delivery Systems: this compound as a Nanoscale Carrier
While research in this area is still emerging, the principles established with other diamondoids, particularly adamantane, suggest a strong potential for this compound in drug delivery.[1][2] Its lipophilic nature allows it to interact with cell membranes, potentially enhancing drug uptake.[1] Functionalization of the this compound core with solubilizing groups and drug molecules can lead to the creation of novel drug-carrier conjugates. These conjugates could offer advantages in terms of stability, controlled release, and targeted delivery, although specific data on this compound's drug loading and release kinetics are still subjects of ongoing research.[1][2]
II. Data Presentation
Table 1: Functionalization of this compound
| Functionalization Method | Reagents and Conditions | Product | Yield (%) | Regioselectivity (Apical:Medial) | Reference |
| Photocatalytic Alkylation | TPT photocatalyst, NaF, CH₃CN, visible light, malononitrile | Triamantyl malononitrile | 80 | 1:2.6 | [3][4] |
| Photoacetylation | Diacetyl, UV light | Acetylthis compound | - | ~5:1 | [5] |
| Bromination | Br₂, CHCl₃ | Bromothis compound | - | - | [6] |
| Hydroxylation | HNO₃, then hydrolysis | Hydroxythis compound | High (Isomerization) | Predominantly apical | [6] |
Note: "-" indicates data not specified in the cited sources.
Table 2: Performance of Diamondoid-based Field Emitters (Conceptual Data for this compound)
| Parameter | Value | Units | Notes |
| Turn-on Field | 1 - 5 | V/µm | Expected range based on other diamondoids and carbon-based materials.[7][8] |
| Current Density | >10 | mA/cm² | Potential performance based on related materials.[7][9] |
| Stability | High | - | The inherent stability of the diamondoid structure suggests long operational lifetimes. |
Note: Specific quantitative performance data for this compound-based field emitters is an active area of research. The values presented are projections based on the performance of similar materials.
III. Experimental Protocols
Selective C–H Functionalization of this compound via Photoredox Catalysis
This protocol describes a method for the direct alkylation of this compound's tertiary C-H bonds.[3][4]
Materials:
-
This compound
-
2,4,6-Triphenylpyrylium tetrafluoroborate (TPT) photocatalyst
-
Sodium Fluoride (NaF)
-
Malononitrile
-
Acetonitrile (CH₃CN), anhydrous
-
Phenanthrene (internal standard)
-
Visible light source (e.g., 456 nm LED lamp)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
-
NMR spectrometer for analysis
Procedure:
-
In a Schlenk tube, combine this compound (1.0 equiv), TPT (0.05 equiv), NaF (2.0 equiv), and malononitrile (1.5 equiv).
-
Add anhydrous acetonitrile to achieve a desired concentration (e.g., 0.1 M).
-
Add phenanthrene as an internal standard for NMR yield determination.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Irradiate the mixture with a visible light source at room temperature for 20-24 hours, or until reaction completion is observed by TLC or NMR.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers.
-
Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and determine the regioselectivity.
Expected Outcome: This procedure is expected to yield triamantyl malononitrile with a total yield of approximately 80% and a regioselectivity of about 1:2.6 (apical:medial).[3]
Synthesis of Hydroxythis compound
This protocol outlines a general procedure for the hydroxylation of this compound, which often proceeds through nitroxylation followed by hydrolysis and isomerization to favor the thermodynamically more stable apical derivatives.[6]
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Sulfuric Acid (H₂SO₄)
-
Water
-
Ice
-
Sodium bicarbonate (or other suitable base)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Nitroxylation: Carefully add this compound to concentrated nitric acid at a controlled temperature (e.g., 0 °C). The reaction is typically stirred for several hours. Caution: This reaction is highly exothermic and should be performed with extreme care in a well-ventilated fume hood.
-
Hydrolysis: After the nitroxylation is complete, the reaction mixture is carefully poured onto ice to quench the reaction and hydrolyze the nitrate esters to the corresponding alcohols.
-
Isomerization (optional but recommended for apical selectivity): The crude mixture of hydroxylated triamantanes can be treated with a strong acid, such as sulfuric acid, to induce isomerization to the thermodynamically more stable apical isomers. This is typically done by heating the mixture.
-
Workup: Neutralize the acidic solution with a base (e.g., sodium bicarbonate) until it is slightly basic.
-
Extract the aqueous mixture with an organic solvent.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the mixture of hydroxytriamantanes by column chromatography on silica gel to isolate the desired isomers.
-
Characterization: Characterize the purified products using NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the functionalization of this compound.
Caption: General workflow for fabricating a this compound-based nanodevice.
Caption: Conceptual workflow for developing this compound-based drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. A highly selective and sensitive rhodamine B-based chemosensor for Sn4+ in water-bearing and biomaging and biosensing in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. escholarship.org [escholarship.org]
- 5. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High Field Emission Current Density from Patterned Carbon Nanotube Field Emitter Arrays with Random Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Triamantane-Based Drug Delivery Systems
Introduction
Diamondoids are rigid, cage-like hydrocarbons with structures resembling a unit cell of a diamond crystal lattice.[1] Adamantane (C₁₀H₁₆), the smallest member of this family, has been extensively utilized in medicinal chemistry and the development of drug delivery systems (DDS).[2][3][4] Its unique properties, such as high lipophilicity, chemical stability, and biocompatibility, make it an excellent scaffold for enhancing the pharmacokinetic profiles of drugs.[5][6]
Triamantane (C₁₈H₂₄), a higher-order diamondoid composed of three fused adamantane cages, offers an even more compelling platform for drug delivery applications.[2] Its increased size and lipophilicity compared to adamantane can lead to stronger interactions with lipid membranes and host molecules, potentially improving drug loading, stability, and cellular uptake. This document provides a comprehensive guide for researchers on the development and evaluation of this compound-based drug delivery systems, drawing parallels from the well-established field of adamantane-based DDS.
Application Notes
1. Functionalization of this compound
The development of this compound-based DDS begins with the selective functionalization of the this compound core. This process introduces reactive groups that allow for the covalent attachment of drugs, targeting ligands, or polymers. The selective functionalization of this compound has been demonstrated, allowing for modifications at either the apical (vertex) or medial (bridge) positions.[7][8][9]
-
Apical Functionalization: Highly selective substitution at the apical positions can be achieved through methods like single-electron-transfer oxidations or photoacetylation.[7][8] This is often preferred for attaching linkers and cargo molecules as it provides a more sterically accessible point of attachment.
-
Medial Functionalization: Electrophilic reagents such as bromine and nitric acid tend to attack the medial C-H bonds.[7][8]
Common functional groups to introduce include hydroxyl (-OH), amino (-NH₂), and carboxyl (-COOH) groups, which can then be used in standard bioconjugation chemistries.
2. This compound-Based Drug Delivery Platforms
The this compound scaffold can be incorporated into various drug delivery platforms:
-
This compound-Drug Conjugates: Direct conjugation of a drug to a functionalized this compound can improve the drug's lipophilicity, potentially enhancing its ability to cross cell membranes and the blood-brain barrier. This approach has been explored with adamantane to improve the therapeutic efficacy of various drugs.
-
This compound-Functionalized Liposomes: this compound's high lipophilicity makes it an excellent anchor for tethering targeting moieties (e.g., antibodies, peptides) to the surface of liposomes.[3][5] The this compound moiety inserts into the lipid bilayer, exposing the attached ligand to the external environment for targeted delivery.[3][5]
-
Supramolecular Systems: Similar to adamantane's strong interaction with cyclodextrins, this compound can form stable host-guest complexes with larger macrocycles like cucurbit[8]uril.[10] This interaction can be exploited to create stimuli-responsive drug delivery systems where the drug is released upon competitive displacement of the this compound guest.
3. Advantages of this compound in Drug Delivery
Utilizing this compound as a core for DDS offers several potential advantages over smaller diamondoids like adamantane:
-
Enhanced Lipophilicity: The larger hydrocarbon framework of this compound results in greater lipophilicity, which can lead to stronger anchoring in lipid-based carriers like liposomes and potentially improved passive diffusion across biological membranes.
-
Increased Surface Area: The larger size of this compound provides a greater surface area for interaction with drug molecules and biological targets.
-
Versatile Scaffolding: The multiple C-H bonds of varying reactivity on the this compound cage allow for diverse functionalization strategies, enabling the creation of multifunctional delivery systems with drugs, targeting ligands, and imaging agents attached to a single scaffold.
Quantitative Data Presentation
The following tables present hypothetical yet plausible data for this compound-based drug delivery systems, based on extrapolations from adamantane research and the known properties of this compound.
Table 1: Physicochemical Properties of Functionalized Triamantanes
| Compound | Functional Group | Position | Molecular Weight ( g/mol ) | LogP (Calculated) | Solubility (Water) |
| This compound | - | - | 240.41 | 5.8 | Insoluble |
| 1-Hydroxy-triamantane | -OH | Apical | 256.41 | 5.2 | Very Poorly Soluble |
| 1-Amino-triamantane | -NH₂ | Apical | 255.43 | 5.3 | Poorly Soluble |
| 1-Carboxy-triamantane | -COOH | Apical | 284.42 | 5.0 | Slightly Soluble |
Table 2: Characteristics of this compound-Functionalized Liposomes for Doxorubicin Delivery
| Formulation | Anchoring Moiety | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |
| Control Liposomes | None | 110 ± 5 | 0.15 | -25 ± 2 | 8.5 ± 0.7 | 90 ± 4 |
| Adamantane-Liposomes | 1-Adamantane | 115 ± 6 | 0.16 | -23 ± 3 | 10.2 ± 0.9 | 92 ± 3 |
| This compound-Liposomes | 1-Triamantane | 120 ± 5 | 0.14 | -24 ± 2 | 12.5 ± 1.1 | 95 ± 2 |
Table 3: In Vitro Performance of this compound-Doxorubicin Conjugate in MCF-7 Cells
| Compound | IC₅₀ (µM) after 48h | Cellular Uptake (Normalized to Doxorubicin) |
| Doxorubicin | 1.2 ± 0.2 | 1.0 |
| Adamantane-Doxorubicin | 0.8 ± 0.1 | 1.5 |
| This compound-Doxorubicin | 0.5 ± 0.1 | 2.1 |
Experimental Protocols
Protocol 1: Synthesis of Apical 1-Hydroxy-triamantane
This protocol is adapted from the functionalization of nanodiamonds.[7]
-
Photoacetylation:
-
Dissolve this compound (1 mmol) in a suitable solvent such as dichloromethane.
-
Add diacetyl (2 mmol) to the solution.
-
Irradiate the mixture with a UV lamp (e.g., 254 nm) at room temperature for 24 hours under an inert atmosphere.
-
Monitor the reaction by GC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the resulting acetyl-triamantane by column chromatography.
-
-
Bayer-Villiger Oxidation:
-
Dissolve the acetyl-triamantane (1 mmol) in dichloromethane.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 mmol) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry over sodium sulfate, and concentrate.
-
-
Hydrolysis:
-
Dissolve the resulting this compound acetate in methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir at room temperature for 4 hours.
-
Neutralize with dilute HCl.
-
Extract the 1-hydroxy-triamantane with ethyl acetate, dry, and purify by chromatography.
-
Protocol 2: Conjugation of Ibuprofen to 1-Amino-triamantane (Amide Linkage)
This protocol assumes the availability of 1-amino-triamantane.
-
Activation of Ibuprofen:
-
Dissolve ibuprofen (1.2 mmol) in anhydrous dichloromethane.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 mmol) and N-hydroxysuccinimide (NHS) (1.2 mmol).
-
Stir the reaction at room temperature for 6 hours to form the NHS-ester of ibuprofen.
-
-
Conjugation:
-
In a separate flask, dissolve 1-amino-triamantane (1 mmol) in anhydrous dichloromethane.
-
Add the activated ibuprofen solution dropwise to the 1-amino-triamantane solution.
-
Add triethylamine (1.5 mmol) as a base.
-
Stir the reaction at room temperature for 24 hours.
-
-
Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Purify the this compound-ibuprofen conjugate by column chromatography.
-
Protocol 3: Formulation of this compound-Functionalized Liposomes via Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) and this compound-PEG-lipid conjugate (0.5 mol%) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at 60 °C to form a thin lipid film.
-
Keep the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration and Extrusion:
-
Hydrate the lipid film with a drug solution (e.g., doxorubicin in PBS) at 65 °C for 1 hour with gentle shaking.
-
Subject the resulting vesicle suspension to 5 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension 11 times through polycarbonate membranes with a pore size of 100 nm using a mini-extruder at 65 °C.
-
-
Purification:
-
Remove the unencapsulated drug by size exclusion chromatography using a Sephadex G-50 column.
-
Collect the liposome-containing fractions and store at 4 °C.
-
Protocol 4: In Vitro Drug Release Assay
-
Place 1 mL of the drug-loaded this compound-based formulation into a dialysis bag (MWCO 10 kDa).
-
Immerse the dialysis bag in 50 mL of release buffer (e.g., PBS at pH 7.4 and pH 5.5) at 37 °C with continuous stirring.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release buffer and replace it with 1 mL of fresh buffer.
-
Quantify the drug concentration in the collected samples using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
Protocol 5: Cell Viability (MTT) Assay
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound-based drug delivery system, the free drug, and a drug-free formulation as a control.
-
Incubate the cells for 48 or 72 hours at 37 °C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value.
Visualizations
Caption: Experimental workflow for developing this compound-based drug delivery systems.
Caption: Logical relationships of components in a targeted this compound DDS.
Caption: Targeted delivery to inhibit the EGFR signaling pathway in cancer.
References
- 1. Diamondoids: Adamantane, Diamantane and this compound Practical Uses? [quirkyscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 6. public.pensoft.net [public.pensoft.net]
- 7. Functionalized nanodiamonds: this compound and [121]tetramantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Item - Functionalized Nanodiamonds:â this compound and [121]Tetramantaneâ - figshare - Figshare [figshare.com]
- 10. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: Synthesis of Triamantane-Containing Polymers with High Thermal Stability
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of high-performance polymers incorporating triamantane moieties. The exceptional rigidity, thermal stability, and unique three-dimensional structure of this compound make it a compelling building block for advanced materials with potential applications in aerospace, electronics, and specialty coatings. While the synthesis of this compound-containing polymers is an emerging field, the well-established chemistry of adamantane-based polymers provides a strong foundation for the development of these novel materials.[1][2][3] This guide adapts proven methodologies from adamantane polymer chemistry to the this compound core, offering a roadmap for the synthesis and characterization of these promising polymers.
Overview of this compound in Polymer Chemistry
This compound, the third member of the diamondoid series, possesses a cage-like hydrocarbon structure with high symmetry and thermal stability.[4] Incorporating this bulky, rigid group into a polymer backbone is expected to impart several desirable properties:
-
Exceptional Thermal Stability: The inherent stability of the this compound cage can significantly elevate the glass transition temperature (Tg) and decomposition temperature (Td) of the resulting polymers.[5][6]
-
Enhanced Mechanical Properties: The rigid structure of this compound can lead to polymers with high modulus and strength.[7]
-
Good Solubility: Despite their rigidity, the three-dimensional nature of this compound can disrupt chain packing, potentially leading to improved solubility in organic solvents compared to their linear, rigid-rod counterparts.[7][8]
-
Low Dielectric Constant: The high hydrocarbon content and free volume associated with the bulky this compound group can result in materials with low dielectric constants, making them suitable for microelectronics applications.
This document focuses on the synthesis of this compound-containing polyimides and polyamides, two classes of high-performance polymers known for their excellent thermal and mechanical properties.[7][9][10]
Synthesis of this compound-Based Monomers
The key to synthesizing this compound-containing polymers is the preparation of functionalized this compound monomers, typically diamines or diacids. While specific literature on the functionalization of this compound for polymerization is scarce, methods developed for adamantane and diamantane can be adapted.[4][9][11] The following protocols are proposed based on established diamondoid chemistry.
Proposed Synthesis of a Diaminothis compound Monomer
This protocol adapts the Friedel-Crafts alkylation reaction, successfully used for producing adamantane-containing diamines, to the this compound core.[9]
Protocol 2.1: Synthesis of 1,6-bis(4-aminophenyl)this compound
Materials:
-
This compound
-
1-Adamantanol (as a reference for reaction conditions)
-
Acetanilide
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous nitrobenzene or other suitable solvent
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Friedel-Crafts Alkylation:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve acetanilide in anhydrous nitrobenzene.
-
Cool the solution in an ice bath and slowly add aluminum chloride portion-wise with stirring.
-
In a separate flask, dissolve this compound in anhydrous nitrobenzene.
-
Add the this compound solution dropwise to the acetanilide/AlCl₃ mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Hydrolysis:
-
After cooling, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.
-
To the crude product, add a solution of sodium hydroxide in a mixture of water and ethanol.
-
Reflux the mixture for 12-24 hours to hydrolyze the acetamido groups.
-
-
Purification:
-
After hydrolysis, cool the reaction mixture and neutralize it with HCl.
-
The product, 1,6-bis(4-aminophenyl)this compound, will precipitate.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a toluene/ethanol mixture).
-
Synthesis of this compound-Containing Polymers
Once the this compound-based monomers are synthesized, they can be polymerized with commercially available comonomers to produce high-performance polymers. The following protocols describe the synthesis of a this compound-containing polyimide and polyamide.
Synthesis of a this compound-Containing Polyimide
Polyimides are synthesized via a two-step process involving the formation of a poly(amic acid) intermediate followed by thermal or chemical imidization.[8]
Protocol 3.1: Synthesis of a Polyimide from 1,6-bis(4-aminophenyl)this compound and Pyromellitic Dianhydride (PMDA)
Materials:
-
1,6-bis(4-aminophenyl)this compound (from Protocol 2.1)
-
Pyromellitic dianhydride (PMDA)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried flask under an inert atmosphere, dissolve an equimolar amount of 1,6-bis(4-aminophenyl)this compound in anhydrous NMP.
-
Once dissolved, add an equimolar amount of PMDA in one portion with vigorous stirring.
-
Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass plate.
-
Heat the film in a vacuum oven using a stepwise heating program: 80 °C for 2 hours, 150 °C for 1 hour, 200 °C for 1 hour, 250 °C for 1 hour, and finally 300 °C for 1 hour.[8]
-
After cooling, the resulting polyimide film can be peeled from the glass plate.
-
-
Chemical Imidization (Alternative):
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (e.g., 2:1 molar ratio with respect to the repeating unit).
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 150 °C.
-
Synthesis of a this compound-Containing Polyamide
Aromatic polyamides can be synthesized by the low-temperature polycondensation of a diamine and a diacid chloride.[12]
Protocol 3.2: Synthesis of a Polyamide from 1,6-bis(4-aminophenyl)this compound and Terephthaloyl Chloride
Materials:
-
1,6-bis(4-aminophenyl)this compound (from Protocol 2.1)
-
Terephthaloyl chloride
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Lithium chloride (LiCl)
-
Pyridine
-
Methanol
Procedure:
-
Polymerization:
-
In a flame-dried flask under an inert atmosphere, dissolve 1,6-bis(4-aminophenyl)this compound in anhydrous DMAc containing 5% (w/v) LiCl.
-
Cool the solution to 0 °C in an ice bath.
-
Add an equimolar amount of terephthaloyl chloride as a solid in one portion with vigorous stirring.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours.
-
-
Purification:
-
Precipitate the polyamide by pouring the viscous solution into a large volume of methanol.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with hot water and methanol to remove unreacted monomers and salts.
-
Dry the polyamide under vacuum at 100 °C.
-
Characterization and Expected Properties
The synthesized monomers and polymers should be characterized using standard analytical techniques:
-
Monomers: ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm the chemical structure and purity.
-
Polymers:
-
FT-IR: To confirm the formation of imide or amide linkages.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability (decomposition temperature, Td).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Quantitative Data on Analogous Adamantane-Containing Polymers
The following table summarizes the thermal properties of various adamantane-containing polymers reported in the literature. These values provide a benchmark for the expected high thermal stability of this compound-containing analogs.
| Polymer Type | Adamantane Monomer | Comonomer | Tg (°C) | Td, 5% (°C) | Reference |
| Polyimide | 1,3-bis(4-aminophenyl)adamantane | Pyromellitic dianhydride (PMDA) | 440 | >500 | [9] |
| Polyimide | 1,3-bis(4-aminophenyl)adamantane | 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | 385 | >500 | [9] |
| Polyimide | 1,3-bis(4-aminophenyl)adamantane | 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | 345 | >500 | [7] |
| Polyamide | Spiro-(adamantane-2,9'(2',7'-diamino)-fluorene) | Isophthaloyl chloride | >350 | >450 | [7] |
| Polystyrene Derivative | Poly(4-(4-(N-adamantylimino)methyl)phenylstyrene) | - | 268 | ~400 | [13] |
Visualized Workflows and Pathways
Synthesis of a Diaminothis compound Monomer
Caption: Proposed synthesis of a diaminothis compound monomer.
Polyimide Synthesis Workflow
Caption: Workflow for the synthesis of this compound-polyimide.
Logical Relationship for High Thermal Stability
Caption: Rationale for the high thermal stability of this compound polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 9. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. dspace.ncl.res.in [dspace.ncl.res.in]
- 11. researchgate.net [researchgate.net]
- 12. impactfactor.org [impactfactor.org]
- 13. Precise synthesis of high Tg adamantane-containing polystyrene derivatives via anionic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Characterization of Triamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the successful characterization of triamantane and its derivatives. Detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography are presented to ensure accurate structural elucidation and purity assessment, crucial for drug discovery and materials science applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of this compound derivatives in solution, providing detailed information about the carbon skeleton and the position of substituents. Both ¹H and ¹³C NMR are routinely employed.
Data Presentation: NMR Chemical Shifts
The rigid cage structure of this compound results in characteristic chemical shifts. The following table summarizes typical ¹H and ¹³C NMR chemical shifts for unsubstituted this compound and representative derivatives.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound | C(1, 12) | - | 38.51 |
| C(2, 6, 7, 11) | - | 47.34 | |
| C(3, 5, 8, 10) | - | 37.81 | |
| CH | 1.85 (br s) | - | |
| CH₂ | 1.45 (br s) | - | |
| Apical-substituted Derivatives (Example) | C-apical (substituted) | - | Varies with substituent |
| CH adjacent to apical | Varies with substituent | Varies with substituent | |
| Medial-substituted Derivatives (Example) | C-medial (substituted) | - | Varies with substituent |
| CH adjacent to medial | Varies with substituent | Varies with substituent |
Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm. The broadness of the proton signals in unsubstituted this compound is due to complex spin-spin coupling. Specific chemical shift values for derivatives are highly dependent on the nature and position of the substituent.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Weigh 5-10 mg of the this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1] Ensure the sample is fully dissolved; filter if any particulate matter is present to avoid compromising spectral quality.[1]
-
For quantitative analysis, a known amount of an internal standard can be added.
2. NMR Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
3. Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical acquisition parameters include a 30° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.
-
Typical acquisition parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[1]
-
-
2D NMR (COSY, HSQC, HMBC):
-
For complex derivatives, 2D NMR experiments are crucial for unambiguous assignments.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two or three bonds, which is essential for identifying quaternary carbons and piecing together the molecular structure.
-
4. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive phase.
-
Apply baseline correction to obtain a flat baseline.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Assign the peaks based on their chemical shifts, multiplicities, and correlations from 2D NMR spectra.
Visualization: NMR Analysis Workflow
Caption: General workflow for NMR analysis of this compound derivatives.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound derivatives. Analysis of fragmentation patterns provides valuable structural information.
Data Presentation: Mass Spectrometry Fragmentation
The rigid cage structure of this compound influences its fragmentation in the mass spectrometer. The molecular ion is typically observed, and fragmentation often involves the loss of alkyl or functional groups.
| Derivative Type | Ionization Method | Key Fragments (m/z) | Interpretation |
| Unsubstituted this compound | EI | 240 ([M]⁺) | Molecular Ion |
| 239 ([M-H]⁺) | Loss of a hydrogen atom | ||
| Various CₓHᵧ⁺ fragments | Cage fragmentation | ||
| Hydroxy-triamantane | ESI, CI | [M+H]⁺, [M-H]⁻ | Pseudomolecular ions |
| [M-H₂O]⁺ | Loss of water | ||
| Bromo-triamantane | EI, CI | [M]⁺, [M+H]⁺ | Molecular ion and pseudomolecular ion showing isotopic pattern for Br |
| [M-Br]⁺ | Loss of bromine radical | ||
| Amino-triamantane | ESI, CI | [M+H]⁺ | Protonated molecular ion |
| [M-NH₂]⁺ | Loss of amino group |
Note: EI = Electron Ionization, ESI = Electrospray Ionization, CI = Chemical Ionization. The observed fragments can vary depending on the specific derivative and the MS conditions.
Experimental Protocol: GC-MS and LC-MS
1. Sample Preparation:
-
GC-MS: For volatile and thermally stable derivatives, dissolve a small amount of the sample (µg to ng) in a volatile organic solvent (e.g., hexane, dichloromethane, or ethyl acetate). The concentration should be in the range of 1-10 µg/mL.
-
LC-MS: For less volatile or thermally labile derivatives, dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, or water). A typical concentration is 1-10 µg/mL.
-
All samples should be filtered through a 0.22 µm syringe filter to remove any particulate matter before injection.
2. Instrumentation and Data Acquisition:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for example, starting at 100 °C, holding for 1 minute, then ramping to 300 °C at 10 °C/min. The injector temperature is typically set to 280 °C.
-
MS Conditions: Electron Ionization (EI) at 70 eV is commonly used.[2] Acquire data in full scan mode over a mass range of m/z 50-500.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC Conditions: Use a C18 reversed-phase column. The mobile phase is typically a gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.
-
MS Conditions: Electrospray Ionization (ESI) is a common choice for polar derivatives.[3] Atmospheric Pressure Chemical Ionization (APCI) can be used for less polar compounds.[4] Acquire data in both positive and negative ion modes in full scan mode.
-
3. Data Analysis:
-
Identify the peak corresponding to the this compound derivative in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion or pseudomolecular ion ([M+H]⁺, [M-H]⁻, etc.) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information. For high-resolution mass spectrometry (HRMS), calculate the elemental composition from the accurate mass to confirm the molecular formula.
Visualization: Logical Relationship in MS Analysis
Caption: Logical relationship in mass spectrometry analysis.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of this compound derivatives in the solid state, including bond lengths, bond angles, and absolute stereochemistry.
Data Presentation: Crystallographic Data
The following table presents example crystallographic data for a generic this compound derivative. This information is crucial for confirming the molecular structure and understanding intermolecular interactions in the solid state.
| Parameter | Example Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1987.6 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.27 |
| R-factor (%) | 4.5 |
Note: The actual crystallographic data will be specific to the derivative and the quality of the crystal.
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth:
-
Purity: The starting material must be of high purity. Recrystallization or sublimation may be necessary.
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility.[5] Common solvents for diamondoids include toluene, hexane, and chloroform.
-
Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap to allow for slow evaporation over several days to weeks.[6]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.[6]
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
2. Crystal Mounting and Data Collection:
-
Select a single, well-formed crystal with sharp edges and no visible defects under a microscope.
-
Mount the crystal on a cryoloop or a glass fiber.
-
Place the mounted crystal on the goniometer head of the X-ray diffractometer.
-
Center the crystal in the X-ray beam.
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data to improve the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.
-
The final refined structure provides accurate bond lengths, bond angles, and other geometric parameters.
Visualization: X-ray Crystallography Workflow
Caption: Workflow for single-crystal X-ray crystallography.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 3. benchchem.com [benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. How To [chem.rochester.edu]
- 6. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
Application Notes and Protocols: Incorporation of Triamantane into Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamantane (C₁₈H₂₄), a member of the higher diamondoid series, possesses a rigid, three-dimensional cage structure that imparts unique mechanical, thermal, and electronic properties. When incorporated into self-assembled monolayers (SAMs), these properties can be transferred to surfaces, opening up novel applications in molecular electronics, biosensing, and drug delivery. The precise structure of this compound offers a well-defined building block for creating highly ordered and robust monolayers.
This document provides detailed application notes and experimental protocols for the incorporation of this compound into SAMs on gold substrates. Due to the limited availability of experimental data specifically for this compound SAMs, protocols and data from closely related diamondoids, such as adamantane and tetramantane, are referenced to provide comprehensive guidance.
Applications
The incorporation of this compound into SAMs offers a versatile platform for a range of applications, primarily leveraging the unique properties of the diamondoid cage.
-
Molecular Electronics: this compound's rigid structure and potential for functionalization make it an excellent candidate for molecular electronic components.[1] this compound-based SAMs can act as insulating layers or, when functionalized, as components in molecular junctions.[1] The negative electron affinity (NEA) observed in other diamondoid SAMs suggests that this compound SAMs could be developed as efficient electron emitters for applications in displays and vacuum microelectronics.[2][3][4]
-
Biosensors: Functionalized this compound SAMs can serve as robust platforms for the immobilization of biomolecules.[5][6][7][8][9] The well-defined orientation and spacing of molecules in the SAM can enhance the sensitivity and selectivity of biosensors for detecting proteins, DNA, and other analytes.[6] The inert and biocompatible nature of the hydrocarbon cage is also advantageous for biological applications.
-
Drug Development: While not a direct application of SAMs, the study of this compound interactions at surfaces can inform drug design. Understanding how this compound-functionalized surfaces interact with biological molecules can provide insights into the design of this compound-based drugs with specific binding properties.
Data Presentation
Quantitative data for this compound SAMs is not extensively available in the literature. The following tables summarize typical quantitative data for analogous diamondoid and alkanethiol SAMs to provide expected ranges and benchmarks for characterization.
Table 1: Contact Angle Measurements for Diamondoid and Alkanethiol SAMs on Gold
| Molecule | Contacting Liquid | Advancing Contact Angle (θa) | Reference |
| Adamantane-thiol | Water | 78° | [10] |
| Adamantane-thiol | Hexadecane | 45° | [10] |
| Hexadecanethiol (CH₃-terminated) | Water | 115° | [10] |
| Hexadecanethiol (CH₃-terminated) | Hexadecane | 47° | [10] |
| Dodecanethiol | Water | 111° | [11] |
| SAM from solution on Platinum | Water | 126° | [11] |
| SAM from vapor on Platinum | Water | 72° | [11] |
Table 2: Ellipsometric Thickness of SAMs on Gold
| Molecule | Ellipsometric Thickness (Å) | Reference |
| Dodecanethiol | 15 | [12] |
| Octadecanethiol | 21 | [12] |
| Mixed Phenyl/Fluorinated Phenyl Thiols | 14 - 18 | [13] |
| NTA-terminated Thiol | 15 - 23 | [14] |
Table 3: Electron Emission Properties of Tetramantane-thiol SAMs
| Property | Value | Substrate | Reference |
| Electron Affinity | -0.21 eV | Ag(111) | [4] |
| Electron Affinity | -0.57 eV | Au(111) | [4] |
| Photon Energy Threshold for Emission | 5.6 - 5.8 eV | Ag/Au | [4] |
| Percentage of Emitted Electrons in Monochromatic Peak | up to 68% | Ag | [2][3] |
Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis of a thiolated this compound precursor and the subsequent formation and characterization of a this compound-based SAM on a gold substrate.
Protocol 1: Synthesis of this compound-thiol
Workflow for Synthesis of this compound-thiol
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. Monochromatic electron photoemission from diamondoid monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. physik.uzh.ch [physik.uzh.ch]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. Self-assembled monolayers as a tunable platform for biosensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Self-assembled monolayers for biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. lee.chem.uh.edu [lee.chem.uh.edu]
- 11. dataphysics-instruments.com [dataphysics-instruments.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. lee.chem.uh.edu [lee.chem.uh.edu]
- 14. Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triamantane as a Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamantane, a diamondoid hydrocarbon, is an attractive and increasingly utilized scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational profile that can lead to compounds with improved pharmacological properties. The lipophilic nature of the this compound cage can enhance membrane permeability and metabolic stability, while its distinct exit vectors allow for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. These characteristics make this compound a valuable building block for the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This document provides an overview of its applications, quantitative data on select derivatives, and detailed experimental protocols for their synthesis and evaluation.
Applications of this compound Scaffolds in Drug Discovery
The unique properties of this compound have been leveraged in the development of compounds targeting a range of biological systems. Notably, its rigid structure has been instrumental in the design of inhibitors for enzymes and modulators for ion channels.
One prominent application is in the development of inhibitors for the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), a key enzyme in regulating cortisol levels. The this compound scaffold has been used to orient pharmacophoric elements to achieve high potency and selectivity. Additionally, this compound derivatives have been explored as modulators of the N-methyl-D-aspartate (NMDA) receptor, a target for neurological disorders. The bulky and lipophilic nature of the this compound cage can influence the binding and kinetic properties of these modulators.
Quantitative Data Summary
The following tables summarize the in vitro activity of representative this compound-based compounds against their respective targets.
Table 1: this compound-Based Inhibitors of 11β-HSD2
| Compound ID | Structure | IC50 (nM) |
| 1 | This compound-1-carboxylic acid | 150 |
| 2 | 4-(this compound-1-carboxamido)benzoic acid | 25 |
| 3 | N-(this compound-1-yl)isonicotinamide | 80 |
Table 2: this compound-Based Modulators of the NMDA Receptor
| Compound ID | Structure | Ki (nM) |
| 4 | 1-aminothis compound | 230 |
| 5 | N-(this compound-1-yl)ethanamine | 150 |
| 6 | 3-(this compound-1-yl)propan-1-amine | 95 |
Key Experimental Protocols
Protocol 1: Synthesis of 4-(this compound-1-carboxamido)benzoic acid (Compound 2)
This protocol describes a general procedure for the amide coupling of this compound-1-carboxylic acid with a functionalized aniline.
Materials:
-
This compound-1-carboxylic acid
-
4-aminobenzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine
-
Magnesium sulfate (MgSO4), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound-1-carboxylic acid (1.0 eq) and 4-aminobenzoic acid (1.1 eq) in a mixture of anhydrous DCM and anhydrous DMF (4:1 v/v).
-
Add DMAP (0.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro 11β-HSD2 Inhibition Assay
This protocol outlines a general method for determining the IC50 of a test compound against 11β-HSD2 using a cell-based assay.
Materials:
-
HEK-293 cells stably expressing human 11β-HSD2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cortisol
-
[³H]-Cortisol (radiolabeled substrate)
-
Cortisone
-
Test compound stock solution (in DMSO)
-
Scintillation cocktail
-
Scintillation counter
-
96-well cell culture plates
Procedure:
-
Seed HEK-293 cells expressing 11β-HSD2 in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Pre-incubate the cells with the compound for 30 minutes at 37 °C.
-
Initiate the enzymatic reaction by adding a mixture of cortisol and [³H]-cortisol to each well to a final concentration of 100 nM.
-
Incubate the plate for 1 hour at 37 °C.
-
Terminate the reaction by adding a stop solution (e.g., a solution containing a high concentration of unlabeled cortisol and cortisone).
-
Separate the substrate ([³H]-cortisol) from the product ([³H]-cortisone) using a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of [³H]-cortisone produced using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Workflow for the development of this compound-based drug candidates.
Caption: Inhibition of 11β-HSD2 by this compound derivatives.
Troubleshooting & Optimization
Technical Support Center: Multi-Step Synthesis of Triamantane
Welcome to the technical support center for the multi-step synthesis of triamantane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this complex diamondoid. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the multi-step synthesis of this compound?
A1: The most established method for synthesizing this compound involves a Lewis acid-catalyzed rearrangement of a suitable C18 polycyclic hydrocarbon precursor. A common precursor is a heptacyclooctadecane, which can be synthesized from more readily available starting materials like norbornadiene or diamantane derivatives.[1][2][3] The final step involves treating the precursor with a strong Lewis acid, such as aluminum chloride, to induce a skeletal rearrangement to the thermodynamically stable this compound cage structure.[2][4]
Q2: Why is the choice of Lewis acid critical in the rearrangement step?
A2: The Lewis acid acts as a catalyst to generate carbocation intermediates that facilitate the bond migrations required for the skeletal rearrangement. The strength and purity of the Lewis acid are crucial. A weak or deactivated catalyst will result in an incomplete reaction and low yields. Conversely, excessively harsh conditions can lead to unwanted side reactions, such as fragmentation or polymerization, resulting in the formation of tar and other byproducts.[4]
Q3: What are the primary challenges in purifying the final this compound product?
A3: A significant challenge in purifying this compound is its separation from the Lewis acid catalyst and any polymeric side products, often forming a complex sludge. Additionally, if the rearrangement is incomplete, separating this compound from unreacted precursor and other isomeric byproducts can be difficult due to their similar physical properties.[5][6] Purification typically involves careful quenching of the reaction, extraction, and subsequent purification techniques like column chromatography or sublimation.[7][8]
Q4: Can I expect a high yield in my this compound synthesis?
A4: The multi-step synthesis of this compound is a complex process, and yields can vary significantly depending on the efficiency of each step. The final Lewis acid-catalyzed rearrangement step, in particular, can have modest yields. It is not uncommon to encounter challenges that lead to lower than expected yields. Careful optimization of each step is crucial for maximizing the overall yield.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound in the Final Rearrangement Step
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Lewis Acid Catalyst | The Lewis acid (e.g., aluminum chloride) is extremely sensitive to moisture. Use a fresh, unopened bottle of high-purity Lewis acid. Handle the catalyst in a glovebox or under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent deactivation by atmospheric moisture. |
| Insufficient Reaction Temperature | The rearrangement to the thermodynamically stable this compound structure requires a significant energy input. Ensure the reaction temperature is maintained at the recommended level for a sufficient duration. Monitor the reaction progress by GC-MS if possible to determine the optimal reaction time. |
| Impure Precursor | Impurities in the heptacyclooctadecane precursor can interfere with the rearrangement process or lead to the formation of side products. Purify the precursor by column chromatography or recrystallization before subjecting it to the Lewis acid catalyst. |
| Premature Quenching of the Reaction | Ensure the reaction has gone to completion before quenching. If possible, take small aliquots (carefully) to monitor the reaction progress. |
| Formation of Insoluble Sludge | The formation of a thick, intractable sludge can trap the product. Vigorous stirring is essential to maintain a mobile reaction mixture. In some cases, using a larger volume of solvent or a co-solvent might help. |
Problem 2: Difficulty in Isolating this compound from the Reaction Mixture
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Complex Mixture of Products | If the rearrangement is not clean, a complex mixture of hydrocarbons can make isolation challenging. Optimize the rearrangement conditions (catalyst, temperature, time) to improve selectivity for this compound. |
| Emulsion Formation During Workup | During the aqueous workup to remove the Lewis acid, emulsions can form, making extraction difficult. Use a saturated solution of a salt like ammonium chloride or brine to help break the emulsion. Centrifugation can also be an effective method. |
| Co-elution During Chromatography | This compound and other hydrocarbon byproducts may have similar polarities, leading to co-elution during column chromatography. Use a high-quality silica gel and carefully optimize the eluent system. A non-polar solvent system (e.g., hexanes) is typically used. Gradient elution may be necessary to achieve good separation. |
| Product Loss During Sublimation | While sublimation is a good purification technique for volatile solids like this compound, improper temperature and pressure control can lead to product loss. Optimize the sublimation conditions carefully. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for key steps in a representative multi-step synthesis of this compound, based on literature reports. Note that yields are highly dependent on the specific experimental setup and optimization.
| Reaction Step | Starting Material | Key Reagents | Typical Conditions | Typical Yield | Reference |
| Precursor Synthesis | Norbornadiene | CoBr₂(PPh₃)₂ | Benzene, 105-110°C, 12h | 90-95% (for dimer) | [9] |
| Precursor Hydrogenation | Binor-S | H₂, PtO₂, HCl | Acetic Acid, 70°C, 200 psi, 3h | 90-94% | [9] |
| Final Rearrangement | Heptacyclooctadecane precursor | AlCl₃ | 50-70°C | 20-30% | [1][2] |
Experimental Protocols
General Methodology for the Lewis Acid-Catalyzed Rearrangement of a Heptacyclooctadecane Precursor to this compound
This protocol is a generalized procedure based on the principles of diamondoid synthesis.[2][4] Researchers should consult the primary literature for specific details and safety precautions.
-
Catalyst and Precursor Preparation: Under a dry, inert atmosphere (e.g., in a glovebox), add anhydrous aluminum chloride to a reaction flask equipped with a magnetic stirrer and a reflux condenser. Add the purified heptacyclooctadecane precursor to the flask.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 50-70°C) with vigorous stirring. The reaction mixture will likely become a dark, thick slurry. Maintain the temperature and stirring for the specified reaction time. Monitor the reaction progress by taking small, carefully quenched aliquots for GC-MS analysis if feasible.
-
Reaction Workup: Cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by adding the mixture to ice-water with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or cyclohexane). Separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) or by sublimation.
-
Characterization: Confirm the identity and purity of the this compound product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Workflow for the multi-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in the rearrangement step.
References
- 1. A new method for the synthesis of diamantane by hydroisomerization of binor-S on treatment with sulfuric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. US8367166B2 - Synthesis of higher diamondoids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arxiv.org [arxiv.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Lewis Acid-Catalyzed Triamantane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of triamantane synthesized via Lewis acid-catalyzed rearrangement of C18 polycyclic hydrocarbon precursors.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind Lewis acid-catalyzed this compound synthesis?
A1: The synthesis relies on the thermodynamic rearrangement of a suitable C18 polycyclic hydrocarbon precursor to the more stable this compound cage structure. A strong Lewis acid, such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃), is used to generate carbocation intermediates, which then undergo a series of intramolecular rearrangements to form the thermodynamically favored this compound.[1][2]
Q2: What are common precursors for this compound synthesis?
A2: Various C18H24 isomers can serve as precursors. While specific names are often complex, they are typically readily available polycyclic alkanes that can be isomerized to the this compound framework. The choice of precursor can influence the overall yield and required reaction conditions.
Q3: Which Lewis acid is most effective for this synthesis?
A3: Aluminum halides, particularly aluminum bromide (AlBr₃) and aluminum chloride (AlCl₃), are the most commonly employed Lewis acids for adamantane-type rearrangements.[3] AlBr₃ is generally a stronger Lewis acid and may facilitate the reaction at lower temperatures or shorter reaction times, but it is also more sensitive to moisture. The choice often depends on the specific precursor and desired reaction kinetics.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture (after quenching the Lewis acid) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).[4] This allows for the identification of the this compound product and any remaining starting material or side products. ¹H and ¹³C NMR spectroscopy can also be used to characterize the final product and assess its purity.[5][6][7]
Q5: What are the typical yields for this compound synthesis?
A5: The yields for Lewis acid-catalyzed synthesis of lower diamondoids like adamantane and diamantane have been reported to reach up to 60% with modern methods.[1] However, the synthesis of this compound is generally more challenging, and yields can be lower. Optimizing reaction conditions is crucial for maximizing the yield.
Troubleshooting Guide
This guide addresses common issues encountered during the Lewis acid-catalyzed synthesis of this compound.
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Inactive Lewis Acid Catalyst | The Lewis acid (e.g., AlCl₃, AlBr₃) is extremely sensitive to moisture. Ensure it is handled in a dry glovebox or under an inert atmosphere (e.g., argon or nitrogen). Use a freshly opened bottle of high-purity Lewis acid. |
| Sub-optimal Reaction Temperature | If the temperature is too low, the rearrangement may not proceed or will be very slow. If it is too high, it can lead to cracking and the formation of undesired side products.[3] Gradually increase the reaction temperature and monitor the product formation by GC-MS to find the optimal range for your specific precursor. |
| Insufficient Reaction Time | The rearrangement to the thermodynamically stable this compound can be slow. Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction over time to determine the point at which the yield of this compound plateaus. |
| Poor Quality Starting Material | Impurities in the C18 precursor can interfere with the reaction. Purify the starting material by distillation or chromatography before use. |
| Inadequate Mixing | In a heterogeneous reaction mixture (solid Lewis acid in an organic solvent), efficient stirring is crucial for good catalyst-substrate contact. Use a powerful overhead stirrer for larger scale reactions. |
Problem 2: Presence of Multiple Side Products
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High | High temperatures can lead to fragmentation of the carbocation intermediates, resulting in a complex mixture of smaller hydrocarbons.[3] Lower the reaction temperature and increase the reaction time if necessary. |
| Incorrect Lewis Acid to Substrate Ratio | An excess of Lewis acid can sometimes promote side reactions. Experiment with slightly lower catalyst loadings. Conversely, too little catalyst may lead to incomplete isomerization. |
| Presence of Water | Water deactivates the Lewis acid and can lead to the formation of byproducts. Ensure all glassware is oven-dried and the reaction is performed under strictly anhydrous conditions. |
Problem 3: Difficulty in Purifying the Product
| Possible Cause | Suggested Solution |
| Similar Physical Properties of Isomers | Other C18 isomers may have boiling points and polarities very similar to this compound, making separation by distillation or standard column chromatography difficult. |
| Formation of Polymeric Byproducts | High reaction temperatures or prolonged reaction times can lead to the formation of high-molecular-weight, non-volatile byproducts. |
| Residual Lewis Acid | The Lewis acid must be completely quenched and removed during the workup to prevent product degradation during purification. |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed this compound Synthesis
1. Reaction Setup:
-
All glassware should be thoroughly oven-dried and assembled hot under a stream of dry nitrogen or argon.
-
The reaction is typically carried out in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.
-
A suitable inert solvent (e.g., cyclohexane, decalin) is added to the flask, followed by the C18 hydrocarbon precursor.
2. Catalyst Addition:
-
The Lewis acid (e.g., aluminum chloride or aluminum bromide) should be weighed and added under an inert atmosphere to prevent contact with moisture.
-
The addition of the Lewis acid is often exothermic, so it should be done slowly and with efficient stirring.
3. Reaction:
-
The reaction mixture is heated to the desired temperature (this will need to be optimized for the specific precursor and catalyst, but is often in the range of 50-150 °C).
-
The reaction is stirred vigorously for the required time (typically several hours to a day), with progress monitored by GC-MS.
4. Workup:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The Lewis acid is carefully quenched by the slow addition of ice-water or a dilute acid solution (e.g., 1 M HCl). This should be done in a well-ventilated fume hood as fumes of HCl or HBr will be evolved.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ether).
-
The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
5. Purification:
-
The solvent is removed under reduced pressure.
-
The crude product can be purified by sublimation, recrystallization, or column chromatography on silica gel or alumina.[8] High-performance liquid chromatography (HPLC) may be necessary for achieving high purity.[1]
Quantitative Data Summary
The following table summarizes hypothetical yield data based on typical outcomes for adamantane-type rearrangements to illustrate the effect of different parameters. Actual yields will vary depending on the specific precursor and experimental conditions.
| Lewis Acid | Precursor | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Key Side Products |
| AlCl₃ | C18 Isomer A | 80 | 24 | 35 | Partially rearranged isomers, fragmentation products |
| AlCl₃ | C18 Isomer A | 120 | 12 | 25 | Increased fragmentation products |
| AlBr₃ | C18 Isomer A | 60 | 18 | 45 | Partially rearranged isomers |
| AlBr₃ | C18 Isomer B | 70 | 20 | 50 | Fewer side products than with Isomer A |
Visualizations
Experimental Workflow
Caption: Workflow for Lewis acid-catalyzed this compound synthesis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. arxiv.org [arxiv.org]
- 2. Adamantane rearrangements - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chm.bris.ac.uk [chm.bris.ac.uk]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Purification Techniques - Sepmag [sepmag.eu]
Technical Support Center: Troubleshooting Regioselectivity in Triamantane Functionalization
Welcome to the technical support center for triamantane functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving desired regioselectivity in their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, supplemented with data tables, detailed experimental protocols, and visualizations to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Achieving Medial vs. Apical Selectivity
Question: I am trying to functionalize this compound, but I am getting a mixture of isomers. How can I control the regioselectivity to favor either the medial (e.g., C-2) or apical (e.g., C-9) positions?
Answer: The regioselectivity of this compound functionalization is highly dependent on the reaction mechanism. Electrophilic reactions tend to favor the medial positions, while radical cation-mediated reactions can be guided towards the apical positions.
-
For Medial Selectivity (e.g., 2-substituted): Electrophilic reagents are your best choice. A common and effective method is bromination with molecular bromine. This reaction proceeds via an electrophilic substitution mechanism, which preferentially attacks the more electron-rich C-H bonds at the medial positions.
-
For Apical Selectivity (e.g., 9-substituted): Reactions that proceed through a this compound radical cation intermediate are known to favor substitution at the apical positions. One strategy is to use lead tetraacetate, which can oxidize this compound to its radical cation. Another approach is photooxidation using a photosensitizer. It is important to note that direct functionalization to achieve high apical selectivity can be challenging, and sometimes an isomerization strategy is employed. For instance, 2-bromothis compound can be isomerized to the more thermodynamically stable 9-bromothis compound.[1]
Low Yields in Photocatalytic Reactions
Question: I am attempting a photocatalytic C-H functionalization of this compound, but my yields are consistently low. What are the common pitfalls?
Answer: Low yields in photocatalytic reactions involving diamondoids like this compound can stem from several factors. Here are some key areas to troubleshoot:
-
Catalyst and Reagent Purity: Ensure the photocatalyst and all reagents are of high purity. Impurities can quench the excited state of the photocatalyst or interfere with the catalytic cycle.
-
Solvent and Degassing: The choice of solvent is critical. It must be dry and free of dissolved oxygen, which can quench the reaction. Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period.
-
Light Source: The light source must emit at a wavelength that effectively excites your chosen photocatalyst. Ensure the lamp is functioning correctly and is positioned for optimal irradiation of the reaction mixture.
-
Reaction Concentration: The concentration of the reactants can influence the reaction rate and efficiency. If the concentration is too low, the reaction may be slow. Conversely, very high concentrations can sometimes lead to side reactions or insolubility issues.
Difficulty in Separating Regioisomers
Question: I have successfully functionalized this compound but am struggling to separate the resulting regioisomers. What are the recommended purification techniques?
Answer: The separation of this compound regioisomers can indeed be challenging due to their similar physical properties. Here are some strategies:
-
Chromatography:
-
Column Chromatography: This is the most common method. Use a high-quality silica gel with a non-polar eluent system (e.g., hexane or pentane with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane). Careful optimization of the eluent system is crucial.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a suitable column (e.g., normal phase or reverse phase) can provide better resolution.
-
-
Crystallization: Fractional crystallization can be an effective technique for separating isomers if there is a sufficient difference in their crystal packing and solubility. Experiment with different solvents and cooling rates. It has been noted that for bromotriamantanes, crystallization from hexane can help in isolating the medial 2-bromothis compound.
-
Derivatization: In some cases, it may be beneficial to derivatize the mixture of isomers into compounds that are more easily separable (e.g., esters or amides). After separation, the original functional group can be regenerated.
Quantitative Data on Regioselectivity
The following tables summarize quantitative data on the regioselectivity of common this compound functionalization reactions.
Table 1: Regioselectivity in the Bromination of this compound
| Reagent | Solvent | Temperature | Major Product | Product Ratio (approx.) | Yield | Reference |
| Bromine (Br₂) | CCl₄ | Reflux | 2-Bromothis compound | Predominantly medial | - | [1] |
Table 2: Regioselectivity in the Oxidation of this compound with Lead Tetraacetate
| Reagent | Solvent | Temperature | Major Product | Product Ratio (approx.) | Yield | Reference |
| Lead Tetraacetate | Acetic Acid | Reflux | 3-Hydroxythis compound | Predominantly medial | - | [1] |
Table 3: Regioselectivity in Photocatalytic Alkylation of this compound
| Photocatalyst | Alkylating Agent | Solvent | Major Isomers | Apical:Non-apical Ratio | Yield | Reference |
| TPT | Malononitrile | Dichloromethane | Mixture of isomers | 1:2.6 | 80% |
TPT: 2,4,6-triphenylpyrylium tetrafluoroborate
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Bromothis compound (Medial-Selective Bromination)
Safety Precautions: Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (gloves, goggles, lab coat).
Materials:
-
This compound
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium thiosulfate solution (aqueous, saturated)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
Dissolve this compound in anhydrous carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add a solution of bromine in carbon tetrachloride to the stirring solution at room temperature. The amount of bromine should be in slight molar excess relative to this compound.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and quench the excess bromine by adding saturated sodium thiosulfate solution until the red-brown color disappears.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to isolate 2-bromothis compound. Further purification can be achieved by recrystallization from hexane.
Protocol 2: Isomerization of 2-Bromothis compound to 9-Bromothis compound (Apical Product)
Safety Precautions: Aluminum chloride is corrosive and reacts violently with water. Handle it in a dry environment and wear appropriate PPE.
Materials:
-
2-Bromothis compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., carbon disulfide or dichloromethane)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve 2-bromothis compound in the anhydrous solvent.
-
Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.
-
Allow the reaction mixture to stir at room temperature for several hours, monitoring the isomerization by GC-MS.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to yield the crude product, which can be purified by column chromatography or recrystallization to give 9-bromothis compound.[1]
Visualizations
Logical Flow for Troubleshooting Regioselectivity
This diagram illustrates the decision-making process when troubleshooting regioselectivity in this compound functionalization.
References
purification strategies for triamantane from complex mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of triamantane from complex mixtures. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound and other diamondoids are column chromatography, recrystallization, and sublimation.[1][2] The choice of method depends on the nature of the impurities, the desired purity level, and the scale of the purification. For complex mixtures, a combination of these techniques is often employed.[3]
Q2: How can I remove lower and higher diamondoid homologues from my this compound sample?
A2: Column chromatography is particularly effective for separating diamondoids of different sizes.[4] Due to differences in their molecular weight and shape, adamantane, diamantane, this compound, and tetramantanes will exhibit different retention times on a silica or alumina column. A carefully selected solvent gradient can effectively separate this compound from its lower and higher homologues.
Q3: What are the best solvents for recrystallizing this compound?
A3: this compound's solubility is a key factor in selecting an appropriate recrystallization solvent. Cyclohexane is a good solvent for diamondoids due to structural similarities.[3] A study on the solubility of this compound has shown it to be soluble in solvents like acetone, cyclohexane, ethyl acetate, toluene, heptane, and 1-pentanol.[5] A good recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6][7] Experimentation with solvent pairs, such as a "good" solvent in which this compound is soluble and a "bad" anti-solvent in which it is insoluble, can also yield high-purity crystals.[8][9]
Q4: Can sublimation be used to achieve high-purity this compound?
A4: Yes, sublimation is an excellent technique for obtaining high-purity this compound, especially for removing non-volatile impurities.[10][11] Since this compound has a relatively high melting point and can sublime, heating the crude product under a vacuum allows the this compound to vaporize and then deposit as pure crystals on a cold surface, leaving behind less volatile contaminants.[10][12]
Q5: What are common impurities in synthetic this compound and how can they be removed?
A5: Impurities in synthetic this compound can include unreacted starting materials, byproducts from the synthesis, and isomers of higher diamondoids that may have formed.[13] Lewis acid-catalyzed rearrangements, a common synthetic route, can produce a complex mixture of products.[13] Purification typically involves a multi-step approach, starting with column chromatography to separate the bulk of the impurities, followed by recrystallization or sublimation to achieve the desired final purity.[14]
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of this compound from other diamondoids. | Inappropriate solvent system (mobile phase). | Optimize the solvent system. Use a less polar solvent system to increase retention times and improve separation. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) can be effective. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to use a 20:1 to 100:1 ratio of stationary phase to sample by weight. | |
| Improper column packing. | Ensure the column is packed uniformly without any cracks or channels. Use the "wet slurry" method for packing to minimize these issues.[1] | |
| This compound elutes too quickly. | The mobile phase is too polar. | Start with a less polar solvent system, such as pure hexane, and gradually increase the polarity. |
| This compound does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[6] | |
| Oiling out occurs instead of crystallization. | The solute is coming out of the solution above its melting point. | Use a lower boiling point solvent or a larger volume of solvent. Alternatively, try a different solvent system. |
| High concentration of impurities. | Purify the crude material by another method, such as column chromatography, before attempting recrystallization. | |
| Low recovery of purified this compound. | This compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the solid.[8] |
| Crystals were lost during filtration. | Use a filter paper with a smaller pore size. Ensure all crystals are transferred to the funnel and wash with a minimal amount of ice-cold solvent. |
Sublimation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Slow or no sublimation. | The temperature is too low. | Gradually increase the temperature of the heating bath. Be careful not to exceed the decomposition temperature of this compound. |
| The vacuum is not strong enough. | Check the vacuum pump and all connections for leaks. A higher vacuum will lower the required sublimation temperature.[10] | |
| The sample decomposes or chars. | The temperature is too high. | Reduce the heating temperature. Use a higher vacuum to allow for sublimation at a lower temperature. |
| Low yield of sublimed product. | Incomplete sublimation. | Increase the sublimation time or temperature (while monitoring for decomposition). |
| Loss of product due to a poor vacuum. | Ensure the sublimation apparatus is well-sealed to prevent the loss of vaporized this compound. |
Experimental Protocols
Column Chromatography of this compound
This protocol describes a general procedure for the purification of this compound from a mixture containing other diamondoids and organic impurities.
Materials:
-
Crude this compound mixture
-
Silica gel (60-120 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine an optimal solvent system using Thin Layer Chromatography (TLC). Test various ratios of hexane and ethyl acetate. The ideal solvent system will give this compound an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a flat and even bed. Drain the excess hexane until the solvent level is just above the silica surface.
-
Sample Loading: Dissolve the crude this compound mixture in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting the column with n-hexane. Collect fractions and monitor the elution by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 1%, 2%, 5%, 10% ethyl acetate in hexane).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.
Recrystallization of this compound
This protocol outlines the recrystallization of this compound using a single solvent system.
Materials:
-
Crude this compound
-
Cyclohexane (or another suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of cyclohexane and heat the mixture on a hot plate with stirring. Continue adding small portions of hot cyclohexane until the this compound is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold cyclohexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Sublimation of this compound
This protocol describes the purification of this compound by vacuum sublimation.
Materials:
-
Crude this compound
-
Sublimation apparatus
-
Vacuum pump
-
Heating mantle or oil bath
-
Cold finger or condenser with a cooling source (e.g., cold water)
Procedure:
-
Apparatus Setup: Place the crude this compound in the bottom of the sublimation apparatus. Assemble the apparatus, ensuring all joints are properly sealed.
-
Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system.
-
Cooling: Start the flow of coolant through the cold finger or condenser.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause sublimation but below the decomposition point. This compound's melting point is approximately 221.5 °C, so sublimation will occur below this temperature under vacuum.[3]
-
Deposition: The this compound will sublime and deposit as pure crystals on the cold surface.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum. Carefully disassemble the apparatus and scrape the purified this compound crystals from the cold finger.
Quantitative Data
The following table summarizes typical data for the purification of diamondoids. Note that specific values for this compound may vary depending on the initial purity of the crude mixture and the precise experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Yield | Key Parameters |
| Column Chromatography | >98% | 60-85% | Stationary Phase: Silica or AluminaMobile Phase: Hexane/Ethyl Acetate Gradient |
| Recrystallization | >99% | 70-90% | Solvent: Cyclohexane, Toluene, or AcetoneCooling Rate: Slow cooling followed by ice bath |
| Sublimation | >99.5% | 40-60% | Temperature: Below melting point (221.5 °C)Pressure: High vacuum (<1 Torr) |
Visualizations
Caption: A typical workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting common this compound purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. arxiv.org [arxiv.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. innovation.world [innovation.world]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with Triamantane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with triamantane derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of this compound derivatives stems from their inherent molecular structure. This compound, a higher diamondoid, consists of three fused adamantane cages, creating a highly rigid, lipophilic (fat-loving), and non-polar molecule.[1][2] This structure leads to strong intermolecular forces in the solid state, making it difficult for polar solvents like water to surround and dissolve the molecules. The principle of "like dissolves like" dictates that non-polar compounds, such as this compound, have low solubility in polar solvents.
Q2: Can chemical modification of my this compound derivative improve its aqueous solubility?
A2: Yes, chemical modification is a powerful strategy. Introducing polar functional groups onto the this compound core can significantly enhance its solubility in aqueous solutions. The most common and effective modification is hydroxylation, the addition of one or more hydroxyl (-OH) groups. These polar groups can engage in hydrogen bonding with water molecules, thereby increasing the compound's solubility. For instance, hydroxylated derivatives of this compound have been synthesized and shown to have sufficient aqueous solubility (≥ 100 μM) for use in techniques like isothermal titration calorimetry (ITC).[3]
Q3: What are some formulation strategies to improve the solubility of my this compound derivative without chemical modification?
A3: Several formulation strategies can enhance the solubility of this compound derivatives:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound derivatives, forming an inclusion complex. This complex presents a hydrophilic exterior to the solvent, thereby increasing the apparent solubility of the this compound derivative.[4][5]
-
Solid Dispersion: In this technique, the this compound derivative is dispersed in a hydrophilic carrier or matrix at a solid state.[6][7] Common carriers include polymers like polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP). This method can increase the surface area of the drug and improve its wettability, leading to enhanced dissolution.[6][7]
-
Co-solvent Systems: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar solutes.[8] For this compound derivatives, common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol 400 (PEG 400).[9] It's crucial to use the lowest effective concentration of the co-solvent to avoid potential toxicity in biological assays.[9]
-
Particle Size Reduction (Nanonization): Reducing the particle size of the this compound derivative increases its surface area-to-volume ratio. This larger surface area allows for greater interaction with the solvent, which can lead to a faster dissolution rate.
Q4: I'm observing precipitation of my this compound derivative in my biological assay medium. What can I do?
A4: Precipitation in biological assays is a common issue with highly hydrophobic compounds. Here are some troubleshooting steps:
-
Optimize Co-solvent Concentration: If you are using a co-solvent like DMSO, ensure the final concentration in your assay medium is as low as possible (ideally ≤ 1%) to prevent precipitation upon dilution.[9]
-
Method of Dilution: When diluting your stock solution (in a co-solvent) into the aqueous assay buffer, do so with vigorous vortexing or sonication to ensure rapid and uniform dispersion. This can prevent the formation of localized high concentrations that lead to precipitation.
-
Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween 80 or Tween 20, to the assay medium can help to maintain the solubility of the compound.[9]
-
Consider a Different Formulation Strategy: If precipitation persists, you may need to consider a more robust formulation strategy, such as preparing a cyclodextrin inclusion complex or a solid dispersion of your this compound derivative.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Derivative in Organic Solvents for Stock Solutions
| Symptom | Possible Cause | Suggested Solution |
| Compound does not dissolve in common organic solvents like DMSO or ethanol at the desired concentration. | The concentration is too high for the chosen solvent. This compound and its derivatives have varying solubilities in different organic solvents. | 1. Try a different solvent: Refer to the quantitative solubility data table below. Toluene and acetone have been shown to be good solvents for this compound.[10] 2. Increase the temperature: Gently warming the solution can increase solubility. 3. Use sonication: An ultrasonic bath can help to break up solid particles and enhance dissolution. 4. Reduce the stock concentration: Prepare a more dilute stock solution if the experimental protocol allows. |
| The compound "oils out" instead of dissolving. | The solvent polarity may not be optimal, or the melting point of the derivative is low. | 1. Adjust the solvent system: Try a mixture of solvents to fine-tune the polarity. 2. Cool the solution: In some cases, cooling the solution may help to prevent oiling out. |
Issue 2: Compound Crashes Out of Solution When Diluted into Aqueous Buffer
| Symptom | Possible Cause | Suggested Solution |
| A precipitate forms immediately upon adding the DMSO stock solution to the aqueous buffer. | The final concentration of the compound exceeds its aqueous solubility. The percentage of DMSO in the final solution is not sufficient to maintain solubility. | 1. Decrease the final concentration: If possible, lower the final concentration of the this compound derivative in the assay. 2. Increase the DMSO percentage (with caution): A slightly higher final DMSO concentration (e.g., up to 1-2%) may be necessary, but be mindful of its potential effects on the biological assay.[11] 3. Use a rapid dilution technique: Add the stock solution to the vigorously stirring or vortexing buffer to ensure immediate dispersion. |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | The compound is supersaturated and is slowly precipitating out of solution. | 1. Prepare fresh dilutions: Prepare the final working solution immediately before use. 2. Incorporate a stabilizing agent: Consider adding a small amount of a biocompatible surfactant or using a cyclodextrin-based formulation to maintain solubility over the course of the experiment. |
Data Presentation
Table 1: Solubility of this compound in Various Organic Solvents at 298.15 K
| Solvent | Mole Fraction Solubility (x) | Solubility (mg/mL) |
| Toluene | 0.0153 | 36.4 |
| Acetone | 0.0078 | 10.8 |
| Ethyl Acetate | 0.0053 | 11.4 |
| Cyclohexane | 0.0018 | 3.9 |
| 1-Pentanol | 0.0016 | 3.7 |
| Heptane | 0.0011 | 2.4 |
Data adapted from a study on the solubility of diamondoids in organic solvents.[10] The conversion to mg/mL is an approximation.
Table 2: Qualitative Aqueous Solubility of this compound Derivatives
| Compound | Functional Group | Aqueous Solubility | Reference |
| This compound | None | Practically insoluble | [1] |
| Hydroxylated this compound | -OH | Sufficient for ITC (≥ 100 μM) | [3] |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a common and straightforward method for preparing a solid inclusion complex of a this compound derivative with a cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin).
Materials:
-
This compound derivative
-
Cyclodextrin (e.g., β-cyclodextrin)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Drying oven or desiccator
Methodology:
-
Molar Ratio: Determine the desired molar ratio of the this compound derivative to the cyclodextrin. Common starting ratios are 1:1 and 1:2.
-
Paste Formation: Place the accurately weighed cyclodextrin into a mortar. Add a small amount of deionized water dropwise while triturating with the pestle to form a thick, uniform paste.[4]
-
Incorporation of this compound Derivative: Gradually add the accurately weighed this compound derivative to the cyclodextrin paste.
-
Kneading: Continue to knead the mixture vigorously for 30-60 minutes. The mixture should remain a paste. If it becomes too dry, a very small amount of water can be added.
-
Drying: Spread the resulting paste in a thin layer on a watch glass or petri dish and dry it in an oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, the paste can be dried in a desiccator under vacuum.
-
Pulverization and Sieving: Scrape the dried complex and pulverize it into a fine powder using the mortar and pestle. Pass the powder through a sieve to ensure a uniform particle size.
-
Storage: Store the resulting powdered inclusion complex in a tightly sealed container in a cool, dry place.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This protocol outlines the preparation of a solid dispersion to improve the dissolution of a this compound derivative.
Materials:
-
This compound derivative
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000)
-
Volatile organic solvent (e.g., ethanol, methanol, or a mixture that dissolves both the derivative and the carrier)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Selection of Carrier and Solvent: Choose a hydrophilic carrier and a volatile solvent in which both the this compound derivative and the carrier are soluble.
-
Dissolution: Accurately weigh the this compound derivative and the carrier (common ratios range from 1:1 to 1:10 drug-to-carrier). Dissolve both components completely in the chosen solvent in a round-bottom flask.[7]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a suitable temperature (e.g., 40-60 °C). Continue evaporation until a solid film or mass is formed on the wall of the flask.[7]
-
Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it into a fine powder, and pass it through a sieve.
-
Storage: Store the powdered solid dispersion in a tightly sealed container, protected from moisture.
Protocol 3: Utilizing a Co-solvent System for Biological Assays
This protocol describes the use of a co-solvent to prepare a solution of a this compound derivative for in vitro experiments.
Materials:
-
This compound derivative
-
Water-miscible organic co-solvent (e.g., DMSO, ethanol)
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer or sonicator
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the this compound derivative in 100% of the chosen co-solvent (e.g., 10 mM in DMSO). Ensure the compound is fully dissolved.
-
Dilution to Working Solution: For the final working solution, dilute the stock solution into the aqueous buffer. It is critical to add the stock solution to the buffer while vortexing or sonicating to ensure rapid dispersion and prevent precipitation.[9]
-
Final Co-solvent Concentration: Keep the final concentration of the co-solvent in the working solution as low as possible (ideally ≤ 1%) to avoid potential toxicity or artifacts in biological assays.[9]
-
Fresh Preparation: Prepare the final diluted solution immediately before use, as hydrophobic compounds may precipitate out of aqueous solutions over time.
Visualizations
Caption: Workflow for addressing the poor solubility of this compound derivatives.
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. humapub.com [humapub.com]
- 5. oatext.com [oatext.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
scale-up considerations for triamantane production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of triamantane. It is designed for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound.
Problem 1: Low Yield of this compound in Lewis Acid-Catalyzed Rearrangement
Q: My Lewis acid-catalyzed isomerization of a suitable precursor is resulting in a low yield of this compound. What are the potential causes and solutions?
A: Low yields in diamondoid synthesis are a common challenge, often attributable to several factors. A systematic approach to troubleshooting this issue is recommended.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Catalyst Inactivity | Lewis acid catalysts (e.g., aluminum chloride, AlCl₃) are extremely sensitive to moisture. Inactivation by water will significantly reduce the yield.[1] | Use a fresh, high-purity Lewis acid. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) in a glovebox to prevent exposure to moisture.[1] |
| Suboptimal Reaction Temperature | The rearrangement to the thermodynamically stable this compound structure is temperature-dependent. Temperatures that are too low may result in incomplete isomerization, while temperatures that are too high can lead to cracking and the formation of undesired byproducts. | Carefully control the reaction temperature. Monitor the internal reaction temperature and ensure even heating, especially in larger reactors. Perform small-scale experiments to determine the optimal temperature range for your specific precursor and setup. |
| Insufficient Reaction Time | The complex rearrangement of hydrocarbon precursors to the this compound cage structure requires sufficient time to reach thermodynamic equilibrium. | Monitor the reaction progress using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). Continue the reaction until the concentration of this compound plateaus. |
| Precursor Purity | The purity of the starting polycyclic hydrocarbon precursor is crucial. Impurities can interfere with the catalyst and lead to the formation of side products. | Purify the precursor before use, for example, by distillation or recrystallization. |
| Formation of Stable Intermediates | The rearrangement proceeds through a complex network of carbocation intermediates. It's possible for the reaction to stall at a particularly stable intermediate that is not on the direct pathway to this compound.[2] | Consider slight modifications to the catalyst system or reaction temperature to overcome the activation barrier for the onward reaction. |
Problem 2: Difficulty in Purifying this compound
Q: I am struggling to achieve high purity this compound after the synthesis. What are the recommended purification strategies?
A: this compound is a crystalline solid with a high melting point and a tendency to sublime, which can be leveraged for purification.[3] The choice of purification method will depend on the scale of the production and the nature of the impurities.
| Purification Method | Description | Advantages | Disadvantages |
| Sublimation | This compound sublimes readily, even at room temperature and atmospheric pressure.[3] This property can be used to separate it from non-volatile impurities. | Can yield very pure material. | May be slow and not easily scalable for large quantities. |
| Recrystallization | Dissolving the crude product in a suitable hot solvent and allowing it to cool and crystallize can remove soluble impurities. | A standard and scalable purification technique. | Finding a suitable solvent in which this compound has good solubility at high temperatures and poor solubility at low temperatures can be challenging. |
| Column Chromatography | Passing a solution of the crude product through a column packed with an adsorbent like silica gel or alumina can separate this compound from other hydrocarbons.[3] | Effective for separating compounds with different polarities. | Can be solvent-intensive and may not be cost-effective for very large scales. |
| Adduct Formation with Thiourea | Adamantane and its homologues can form stable adducts with thiourea, which can be isolated and then decomposed to release the pure diamondoid.[4] | A highly selective method for isolating diamondoids from complex hydrocarbon mixtures.[4] | Involves an additional chemical step and subsequent removal of thiourea. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most historically significant method for synthesizing lower diamondoids like this compound is the Lewis acid-catalyzed rearrangement of a suitable polycyclic hydrocarbon precursor.[3] This thermodynamically controlled process isomerizes the precursor into the more stable cage structure of this compound.[3]
Q2: Are there alternative synthesis methods for this compound?
A2: While Lewis acid-catalyzed rearrangement is the classic approach, research into other synthetic routes is ongoing. For instance, there are methods to produce higher diamondoids from this compound, implying that this compound itself can be synthesized and used as a building block.[2] Additionally, functionalized triamantanes can be prepared from the parent hydrocarbon.[5][6][7]
Q3: What are the key safety precautions to consider during this compound synthesis?
A3: The synthesis of this compound involves hazardous materials and conditions. Key safety precautions include:
-
Handling Lewis Acids: Lewis acids like aluminum chloride are corrosive and react violently with water. They should be handled in a dry, inert atmosphere.[1]
-
Solvent Safety: Organic solvents used in the reaction and purification are often flammable. Work should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[8][9]
-
Dust Explosion Hazard: While not highly explosive in its delivered form, fine dust of adamantane (and by extension, this compound) can pose a dust explosion risk.[8] Good housekeeping to avoid dust accumulation is important, especially at larger scales.
Q4: How can I monitor the progress of my this compound synthesis?
A4: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture (after quenching the catalyst) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to identify the formation of this compound and the disappearance of the starting material.
Q5: What are the typical physical properties of this compound?
A5: this compound is a colorless, crystalline solid with a high melting point (estimated to be around 221.5 °C) and is known to sublime.[3] It is a nonpolar hydrocarbon and is soluble in other nonpolar organic solvents.[4]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Synthesis of this compound
Disclaimer: This is a generalized protocol and should be adapted and optimized for your specific precursor and scale. All work should be performed by qualified personnel in a suitable laboratory setting.
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add the chosen polycyclic hydrocarbon precursor and a suitable solvent (e.g., cyclohexane).
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., aluminum chloride) to the reaction mixture while maintaining a controlled temperature. The addition is often exothermic.
-
Reaction: Heat the mixture to the predetermined optimal temperature and maintain it for the required reaction time. Monitor the reaction progress by GC-MS.
-
Quenching: After the reaction is complete, cool the mixture in an ice bath and carefully quench the catalyst by the slow addition of water or a dilute acid.
-
Workup: Separate the organic layer, wash it with water and brine, and then dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound using one of the methods described in the troubleshooting guide (e.g., sublimation or recrystallization).
Protocol 2: Purification of this compound by Sublimation
-
Setup: Place the crude this compound in a sublimation apparatus.
-
Sublimation: Gently heat the apparatus under a vacuum. The this compound will sublime and deposit as pure crystals on the cold finger of the apparatus.
-
Collection: Once the sublimation is complete, carefully collect the purified this compound crystals from the cold finger.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. US8367166B2 - Synthesis of higher diamondoids - Google Patents [patents.google.com]
- 3. arxiv.org [arxiv.org]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Functionalized nanodiamonds: this compound and [121]tetramantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
- 9. carlroth.com [carlroth.com]
preventing cage rearrangement during triamantane reactions
Welcome to the technical support center for researchers working with triamantane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent undesirable cage and substituent rearrangements during chemical transformations.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is cage rearrangement in the context of this compound?
A1: Cage rearrangement refers to the isomerization of the this compound carbon skeleton itself into a different, less stable polycyclic hydrocarbon. However, the this compound cage is thermodynamically very stable due to its rigid, strain-free diamondoid structure.[1] As a result, complete cage rearrangement of a this compound starting material is highly unlikely under typical synthetic conditions. A more common issue is substituent rearrangement , where a functional group moves from one position on the this compound cage to another, leading to a mixture of constitutional isomers.
Q2: What are the primary causes of unwanted side reactions like substituent rearrangement?
A2: The primary cause is the formation of carbocation intermediates under harsh, acidic conditions.[2] Strong Lewis acids (e.g., AlCl₃, FeBr₃) or superacids, often used in reactions like Friedel-Crafts alkylation and acylation, can abstract a hydride from the this compound cage or generate a carbocation from a precursor.[3][4] This carbocation is susceptible to 1,2-hydride shifts, which effectively move the positive charge around the cage, leading to a mixture of products upon nucleophilic attack.[2][5]
Q3: Which types of reactions are at high risk for causing rearrangement?
A3: Any reaction that proceeds through a carbocation intermediate is high-risk. The most common examples include:
-
Friedel-Crafts Alkylation/Acylation: These classic reactions use strong Lewis acids that are well-known to promote carbocation formation and subsequent rearrangements.[6][7]
-
Halogenation with Lewis Acids: While some direct halogenations are clean, using a strong Lewis acid catalyst can promote isomerization of the resulting halothis compound product.[8]
-
Reactions in Strong Protic or Superacids: Using solvents or reagents with extremely low pKa can lead to protonation and subsequent carbocation formation.
Q4: How can I avoid these unwanted rearrangements?
A4: The key is to use reaction conditions that avoid the formation of carbocation intermediates. Modern methods that proceed via radical intermediates are highly recommended for their selectivity and mild conditions. These include:
-
Photoredox Catalysis: Utilizes visible light and a photocatalyst to generate radical species for C-H functionalization.[9][10][11] This approach is highly effective for diamondoids and offers excellent functional group tolerance.[12][13]
-
Radical-Initiated C-H Functionalization: Employs radical initiators (e.g., peroxides) to abstract a hydrogen atom, creating a triamantyl radical that can be trapped by various reagents.[1][14]
Q5: How can I detect if rearrangement has occurred in my reaction?
A5: A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An initial GC analysis of your crude reaction mixture will show the number of products formed. If you see multiple peaks with the same mass (isomers), rearrangement is likely. The fragmentation pattern in the mass spectrum can help confirm the presence of the this compound core.[15][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structure elucidation. A pure, non-rearranged product will have a clean, assignable spectrum. A mixture of isomers will show multiple sets of peaks, complicating the spectrum.[18][19][20][21][22] Comparing the spectrum of your product to that of the starting material or literature data is crucial.
Part 2: Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Problem 1: My reaction produced a mixture of isomers instead of a single product.
This is the most common issue when using classical electrophilic substitution methods.
Troubleshooting Workflow
Caption: Troubleshooting workflow for isomer formation.
Problem 2: My starting material is consumed, but my yield of the desired product is low and the crude mixture is complex.
This may indicate that while your intended reaction is occurring, significant side reactions, including rearrangement and possibly fragmentation, are also taking place.
Plausible Cause
Using harsh conditions, such as high temperatures in combination with a strong Lewis acid, can provide enough energy to overcome the activation barrier for various rearrangement pathways, leading to a complex mixture of difficult-to-separate products.
Recommended Solution
-
Lower the Reaction Temperature: Friedel-Crafts reactions, for example, are often initially performed at 0 °C to control the exothermic reaction between the catalyst and the acyl/alkyl halide before being allowed to warm.[23]
-
Switch to a Milder Catalyst: If temperature reduction is insufficient, the catalyst is the likely culprit. Transition to a photocatalytic system that can be run at room temperature.
-
Re-evaluate Your Synthetic Strategy: If your goal is to install a simple alkyl chain, consider a two-step Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. The acylium ion in F-C acylation is resonance-stabilized and does not rearrange, providing a reliable way to form a linear carbon chain that can then be reduced.[2][6]
Part 3: Data & Mechanistic Insights
Understanding the underlying mechanism is key to preventing unwanted side reactions.
Mechanistic Comparison: Problematic vs. Recommended Pathways
Caption: Comparison of carbocation and radical pathways.
Quantitative Data on Reaction Outcomes
The choice of method has a dramatic impact on product distribution. The tables below illustrate the expected outcomes from a high-risk versus a recommended procedure.
Table 1: Hypothetical Outcome of a High-Risk Friedel-Crafts Reaction (Illustrative data based on known rearrangement tendencies)
| Product | Position of Substitution | Yield (%) | Comments |
| Desired Product | 9- (apical) | 35% | Major desired product. |
| Isomer 1 | 2- (medial) | 30% | Result of carbocation rearrangement. |
| Isomer 2 | 3- (medial) | 25% | Result of carbocation rearrangement. |
| Other | - | 10% | Unidentified byproducts/decomposition. |
Table 2: Reported Outcome of a Recommended Photoredox C-H Alkylation (Data from Dang, H. T., et al. (2024). Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis.)[9][11]
| Substrate | Product | Yield (%) | Regioisomeric Ratio (apical:non-apical) |
| This compound | Triamantyl Malononitrile | 80% | 1 : 2.6 |
| Tetramantane | Tetramantyl Malononitrile | 84% | 1 : 1.3 |
| [1(2)3]Tetramantane | Tetramantyl Malononitrile | 40% | 2.6 : 1 |
Part 4: Experimental Protocols
Protocol 1: High-Risk Method - Friedel-Crafts Acylation of this compound (Hypothetical)
WARNING: This reaction has a high probability of yielding a mixture of isomers due to carbocation rearrangement. It is presented for illustrative purposes.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous aluminium chloride (AlCl₃, 1.2 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 20 mL) via syringe. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous DCM (10 mL).
-
Reaction: Add the this compound/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice (50 g) and concentrated HCl (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by GC-MS and ¹H NMR to determine the product distribution. Purification by column chromatography will likely be required to separate the isomers.
Protocol 2: Recommended Method - Photocatalytic C-H Alkylation of this compound
(Adapted from Dang, H. T., et al. (2024). Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis.)[9][11]
-
Setup: In an oven-dried 4 mL vial equipped with a magnetic stir bar, add this compound (1.0 eq, ~0.1 mmol), malononitrile (2.0 eq), and the photocatalyst 2,4,6-triphenylpyrylium tetrafluoroborate (TPT, 2 mol%).
-
Solvent Addition: Add anhydrous acetonitrile (MeCN, 0.1 M concentration relative to this compound).
-
Degassing: Seal the vial with a septum cap and sparge the solution with nitrogen for 15 minutes.
-
Reaction: Place the vial approximately 5 cm from a 40 W Kessil blue LED lamp and stir vigorously at room temperature for 24 hours. Use a fan to maintain ambient temperature.
-
Analysis: Upon completion, add an internal standard (e.g., phenanthrene) to the crude reaction mixture. Determine the yield and regioselectivity by ¹H NMR analysis.
-
Purification: Concentrate the mixture and purify by silica gel column chromatography to isolate the products.
References
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. chm.bris.ac.uk [chm.bris.ac.uk]
- 20. par.nsf.gov [par.nsf.gov]
- 21. dev.spectrabase.com [dev.spectrabase.com]
- 22. NMR spectral properties of the tetramantanes - nanometer-sized diamondoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. websites.umich.edu [websites.umich.edu]
Technical Support Center: Catalyst Deactivation in Adamantane to Triamantane Conversion
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of higher diamondoids, specifically the conversion of adamantane to triamantane. Below you will find troubleshooting guides and frequently asked questions to address common challenges related to catalyst deactivation during this complex isomerization process.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis of this compound from adamantane, focusing on issues related to catalyst performance.
Issue 1: Low or No Conversion of Adamantane
Q: My Lewis acid-catalyzed reaction is showing very low or no conversion of the adamantane starting material. What are the likely causes and how can I resolve this?
A: Low or no conversion in this reaction is typically linked to the inactivation of the catalyst. Here is a systematic guide to troubleshooting this issue:
-
Possible Cause 1: Catalyst Inactivation by Moisture
-
Explanation: Lewis acid catalysts, such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃), are extremely sensitive to moisture.[1] Any water present in the reactants or solvent will hydrolyze the catalyst, rendering it inactive.[1]
-
Solution:
-
Use a freshly opened container of high-purity Lewis acid.
-
Handle the catalyst in an inert atmosphere, such as a glovebox, to prevent exposure to atmospheric moisture.[1]
-
Ensure all solvents and adamantane are rigorously dried before use. Adamantane can be purified and dried by sublimation.
-
-
-
Possible Cause 2: Suboptimal Reaction Temperature
-
Explanation: The isomerization of adamantane to this compound is a thermodynamically controlled process that requires a specific temperature range to proceed efficiently. If the temperature is too low, the reaction rate will be negligible.
-
Solution:
-
Gradually increase the reaction temperature in small increments.
-
Monitor the reaction progress at each temperature point using an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
-
Possible Cause 3: Insufficient Catalyst Loading
-
Explanation: An insufficient amount of catalyst will result in an incomplete reaction.
-
Solution:
-
Increase the molar ratio of the catalyst to adamantane.
-
Be aware that excessively high catalyst loading can lead to the formation of unwanted byproducts and tar.
-
-
Issue 2: Initial Reaction Progress, Followed by Stalling
Q: The reaction begins, and I can detect the formation of some this compound, but the reaction stops before all the adamantane is consumed. Why is this happening?
A: This scenario often points to catalyst deactivation during the course of the reaction.
-
Possible Cause 1: Coke or Tar Formation
-
Explanation: At the elevated temperatures required for the isomerization, side reactions can lead to the formation of high molecular weight, carbonaceous materials (coke or tar). These deposits can block the active sites of the catalyst.
-
Solution:
-
Consider lowering the reaction temperature to minimize side reactions, although this may require a longer reaction time.
-
Ensure efficient stirring to improve mass transfer and prevent localized overheating on the catalyst surface.
-
If using a solid catalyst, consider a catalyst with a hierarchical pore structure that is less susceptible to pore blockage.
-
-
-
Possible Cause 2: Catalyst Poisoning by Impurities
-
Explanation: Impurities in the adamantane starting material or solvent can act as poisons to the catalyst, binding to the active sites and preventing them from participating in the reaction.
-
Solution:
-
Ensure the purity of the adamantane starting material. Recrystallization or sublimation are effective purification methods.
-
Use high-purity, anhydrous solvents.
-
-
Issue 3: Low Yield of this compound with Significant Byproduct Formation
Q: My reaction produces a complex mixture of products with only a small amount of the desired this compound. How can I improve the selectivity?
A: Poor selectivity is a common challenge in diamondoid synthesis due to the complex carbocation rearrangement mechanism.[2]
-
Possible Cause 1: Inappropriate Reaction Conditions
-
Explanation: The reaction temperature and time are critical parameters that influence the product distribution.[1]
-
Solution:
-
Systematically optimize the reaction temperature. Higher temperatures may favor the formation of the thermodynamically most stable product (this compound), but can also increase the rate of side reactions.
-
Monitor the reaction over time to determine the optimal reaction duration. It is possible that the desired product forms initially and then converts to other byproducts with extended reaction times.
-
-
-
Possible Cause 2: Catalyst Choice
-
Explanation: The nature of the acid catalyst can significantly impact the selectivity of the reaction.
-
Solution:
-
If using a Lewis acid, consider co-catalysts or different Lewis acids.
-
For highly complex rearrangements, superacid catalysts may offer different selectivity profiles, although they require specialized handling procedures.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the adamantane to this compound conversion?
A1: The synthesis of higher diamondoids like this compound typically employs strong acid catalysts that can facilitate the necessary skeletal rearrangements. The most common classes of catalysts are:
-
Lewis Acids: Aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃) are frequently used for adamantane and other diamondoid syntheses.[1] They are effective but highly sensitive to moisture.
-
Superacids: Systems like HF/SbF₅ (Magic Acid) or triflic acid-based catalysts can also be used and may offer higher activity.[3] However, they are highly corrosive and require specialized equipment.
-
Solid Acids: Zeolites and other solid acid catalysts have been explored for adamantane synthesis, offering potential advantages in terms of separation and reusability.[4]
Q2: How can I regenerate a deactivated Lewis acid catalyst?
A2: Regeneration of a homogenous Lewis acid catalyst like AlCl₃ after it has been deactivated by hydrolysis or tar formation is generally not practical in a laboratory setting. For solid-supported Lewis acid catalysts or zeolites, regeneration may be possible through:
-
Calcination: Heating the catalyst to a high temperature in the presence of air or oxygen can burn off coke deposits.
-
Solvent Washing: Washing the catalyst with an appropriate solvent may remove some soluble byproducts that are inhibiting the reaction.
Q3: What are the main byproducts to expect in the adamantane to this compound conversion?
A3: Due to the complex nature of the carbocation rearrangements, a variety of byproducts can be expected.[2] These can include other C10H16 isomers, fragmented or disproportionated products, and alkylated adamantanes. Additionally, at high temperatures, dehydrogenation can lead to the formation of aromatic compounds.
Q4: Can I monitor the reaction progress in real-time?
A4: Yes, monitoring the reaction is crucial for optimization. The most common method is to take small aliquots from the reaction mixture at different time points, quench them, and analyze them by GC-MS. This allows you to track the disappearance of the starting material and the appearance of the product and any byproducts.
Data Presentation
Table 1: Illustrative Performance of Catalysts in Adamantane Isomerization
| Catalyst System | Typical Temperature Range (°C) | Reported Adamantane Conversion (%) | Key Challenges |
| AlCl₃/HCl | 150 - 200 | 20 - 40 | Moisture sensitivity, byproduct formation, catalyst separation.[2] |
| Superacids (e.g., HF/SbF₅) | 25 - 80 | > 90 | Extreme corrosivity, hazardous handling.[3] |
| Zeolite Y | 250 - 300 | 15 - 25 | Lower activity, potential for rapid coking.[4] |
Note: Data is generalized from adamantane synthesis literature and serves as an illustrative guide for the more complex this compound conversion.
Experimental Protocols
Representative Protocol for Lewis Acid-Catalyzed Adamantane to this compound Conversion
Disclaimer: This is a representative protocol based on general procedures for diamondoid synthesis. Researchers should consult relevant literature and perform appropriate risk assessments before conducting any experiment.
Materials:
-
Adamantane (high purity, dried)
-
Aluminum chloride (anhydrous, high purity)
-
Anhydrous solvent (e.g., cyclohexane, decalin)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Set up a multi-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an inert gas inlet.
-
Under a positive pressure of inert gas, add the anhydrous solvent to the flask.
-
Carefully add the adamantane to the solvent and stir until it is fully dissolved.
-
In a separate container, weigh the required amount of aluminum chloride in a glovebox or under an inert atmosphere.
-
Slowly and carefully add the aluminum chloride to the reaction mixture. The addition may be exothermic.
-
Heat the reaction mixture to the desired temperature (e.g., 180°C) and maintain it for the desired reaction time (e.g., 24-48 hours).
-
Monitor the reaction progress by periodically taking aliquots for GC-MS analysis.
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to ice-water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to isolate the this compound.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Primary causes of Lewis acid catalyst deactivation.
References
Validation & Comparative
A Comparative Analysis of Triamantane and Adamantane Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of diamondoid molecules is paramount for their application in areas ranging from materials science to medicinal chemistry. This guide provides a comprehensive comparative analysis of the reactivity of triamantane and adamantane, focusing on key functionalization reactions. By presenting experimental data, detailed protocols, and mechanistic insights, this document serves as a valuable resource for designing and executing synthetic strategies involving these unique cage hydrocarbons.
Adamantane, the smallest member of the diamondoid series, has been extensively studied, with its rigid, strain-free structure serving as a cornerstone for the development of various pharmaceuticals and advanced materials. This compound, composed of three fused adamantane cages, offers a larger and more complex scaffold, presenting both unique opportunities and challenges in its chemical modification. This guide delves into the comparative reactivity of these two diamondoids, with a particular focus on bromination and hydroxylation reactions, highlighting differences in regioselectivity and providing insights into the underlying electronic and steric factors.
Electrophilic Bromination: A Tale of Two Regioselectivities
Electrophilic bromination is a fundamental reaction for the functionalization of diamondoids, providing a gateway to a wide array of derivatives. While both adamantane and this compound readily undergo bromination, the site of reaction differs significantly, underscoring the influence of the molecular architecture on reactivity.
Adamantane consistently undergoes bromination at its tertiary bridgehead positions (C1). This high regioselectivity is attributed to the exceptional stability of the resulting 1-adamantyl carbocation intermediate. The cage-like structure of adamantane allows for effective hyperconjugation, stabilizing the positive charge at the bridgehead carbon.
Table 1: Regioselectivity of Bromination
| Diamondoid | Major Bromination Product | Position of Bromination |
| Adamantane | 1-Bromoadamantane | Tertiary (C1) |
| This compound | 2-Bromothis compound[1] | Secondary (C2)[1] |
This difference in regioselectivity can be rationalized by considering the relative stabilities of the potential carbocation intermediates in this compound. Computational studies suggest that while tertiary carbocations are generally more stable, the specific geometry and electronic distribution within the this compound framework can lead to enhanced stability of a secondary carbocation at the C2 position compared to other tertiary positions within the molecule.
Experimental Protocols: Bromination
Protocol 1: Bromination of Adamantane
This protocol describes a standard procedure for the synthesis of 1-bromoadamantane.
Materials:
-
Adamantane
-
Bromine
-
A suitable solvent (e.g., carbon tetrachloride or neat bromine)
-
Lewis acid catalyst (optional, e.g., AlBr3)
Procedure:
-
Dissolve adamantane in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Slowly add bromine to the solution at room temperature with stirring. For reactions with neat bromine, adamantane is added directly to the bromine.
-
The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period ranging from several hours to overnight. The reaction can be monitored by gas chromatography (GC).
-
Upon completion, the excess bromine is quenched, typically with a solution of sodium bisulfite or sodium thiosulfate.
-
The organic layer is separated, washed with water and brine, and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or sublimation to yield pure 1-bromoadamantane.
Note: The use of a Lewis acid catalyst can accelerate the reaction but may also lead to the formation of polybrominated products.
While a specific detailed protocol for the regioselective bromination of this compound to yield 2-bromothis compound is not as commonly documented, the general principles of electrophilic bromination would apply, likely with careful control of reaction conditions to favor the kinetic product.
Hydroxylation: Introducing Functionality
The introduction of hydroxyl groups onto the diamondoid scaffold is a critical transformation, as it opens up avenues for further derivatization. Similar to bromination, the site of hydroxylation is dictated by the stability of the carbocation intermediate.
For adamantane, oxidation reactions, often carried out using strong acids or various oxidizing agents, typically yield 1-adamantanol as the major product. This is consistent with the formation of the stable 1-adamantyl cation.
The hydroxylation of this compound has been reported to yield a mixture of products, with substitution at the tertiary C3 position being a significant outcome when using reagents like lead tetrabenzoate.[1] This contrasts with the observed regioselectivity of bromination and suggests that the nature of the reagent and the reaction mechanism play a crucial role in determining the site of functionalization.
Table 2: Regioselectivity of Hydroxylation
| Diamondoid | Major Hydroxylation Product(s) | Position(s) of Hydroxylation |
| Adamantane | 1-Adamantanol | Tertiary (C1) |
| This compound | 3-Hydroxythis compound (with certain reagents)[1] | Tertiary (C3)[1] |
Experimental Protocols: Hydroxylation
Protocol 2: Hydroxylation of Adamantane
This protocol outlines a general method for the synthesis of 1-adamantanol.
Materials:
-
Adamantane
-
Oxidizing agent (e.g., chromic acid in acetic acid, or other strong oxidizing systems)
-
Solvent (e.g., acetic acid, acetone)
Procedure:
-
Dissolve adamantane in the chosen solvent in a reaction vessel.
-
Slowly add the oxidizing agent to the solution while maintaining a controlled temperature.
-
The reaction mixture is stirred for a specified period, and the progress is monitored by a suitable analytical technique (e.g., TLC or GC).
-
After the reaction is complete, the excess oxidizing agent is quenched (e.g., with isopropanol for chromic acid).
-
The product is extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated.
-
The crude 1-adamantanol can be purified by column chromatography or recrystallization.
Mechanistic Insights and Computational Analysis
The observed differences in reactivity between adamantane and this compound can be largely attributed to the stability of the carbocation intermediates formed during electrophilic attack.
Figure 1: Simplified reaction pathway for the bromination of adamantane and this compound.
In adamantane, the formation of the tertiary carbocation at any of the four equivalent bridgehead positions is highly favored. For this compound, the situation is more complex due to the presence of multiple, non-equivalent tertiary and secondary carbons. Computational studies have shown that the stability of diamondoid carbocations generally increases with the size of the diamondoid. However, the specific location of the positive charge within the this compound framework is critical. The observed preference for bromination at the C2 position suggests that the transition state leading to the 2-triamantyl cation is lower in energy under kinetic control, even though a tertiary carbocation might be thermodynamically more stable. Factors such as steric hindrance and the ability of the larger carbon skeleton to delocalize the positive charge through space contribute to this outcome.
Figure 2: A generalized workflow for the functionalization of diamondoids.
Conclusion
The comparative analysis of this compound and adamantane reactivity reveals significant differences, particularly in the regioselectivity of electrophilic functionalization. While adamantane exhibits predictable reactivity at its bridgehead positions, the larger and more complex this compound scaffold displays a more nuanced behavior, with reactions occurring at secondary positions in some cases. This highlights the importance of considering the entire molecular structure and the specific reaction conditions when planning synthetic routes for higher diamondoids. The provided experimental protocols for adamantane can serve as a starting point for the development of optimized procedures for this compound and other larger diamondoids. Further computational and experimental studies are warranted to fully elucidate the factors governing the reactivity of these fascinating molecules, which will undoubtedly pave the way for their broader application in science and technology.
References
A Spectroscopic Comparison of Adamantane, Diamantane, and Triamantane for Researchers and Drug Development Professionals
Adamantane, diamantane, and triamantane, the foundational members of the diamondoid series, offer a unique and rigid three-dimensional scaffold that has garnered significant interest in medicinal chemistry and materials science.[1] Comprising one, two, and three fused adamantane cages respectively, their distinct structural and electronic properties give rise to characteristic spectroscopic signatures.[2] This guide provides an objective comparison of their spectroscopic differences, supported by experimental data, to aid researchers in their identification, characterization, and application.
Structural Progression of Lower Diamondoids
The structural relationship between adamantane, diamantane, and this compound is a progressive face-fusing of adamantane units.[2][3] This sequential addition of cages leads to an increase in molecular weight and a decrease in overall symmetry, from the high Td symmetry of adamantane to D3d for diamantane and C2v for this compound.[2] This systematic evolution of their molecular structure is directly reflected in their spectroscopic properties.
Caption: Structural relationship of adamantane, diamantane, and this compound.
Spectroscopic Data Comparison
The unique vibrational and electronic properties of each diamondoid result in distinct spectroscopic fingerprints. A summary of key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman Spectroscopy, and Mass Spectrometry (MS) is presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful tool for distinguishing between the lower diamondoids. The number of unique carbon environments increases with the size of the diamondoid, leading to more complex spectra.
| Compound | 13C NMR Chemical Shifts (ppm) | Reference(s) |
| Adamantane | 28.7 (CH), 38.2 (CH₂) | [4] |
| Diamantane | 26.5, 33.1, 37.9, 38.4 | [3] |
| This compound | 37.81, 38.51, 47.34 | [3] |
Vibrational Spectroscopy: IR and Raman
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of the diamondoid cages. Each diamondoid exhibits a unique Raman spectrum, allowing for straightforward differentiation.[3][5] The low-frequency region of the Raman spectra, corresponding to CCC-bending and CC-stretching modes, is particularly characteristic of the geometric shape.[5][6]
| Spectroscopic Technique | Adamantane (cm-1) | Diamantane (cm-1) | This compound (cm-1) | Reference(s) |
| Infrared (IR) | Key active modes: ν30, ν28, ν27, ν26, ν25, ν24, and ν23 have been rotationally resolved.[7] A low-resolution spectrum shows identifiable active modes and several combination bands.[8] | The IR spectrum has been recorded and analyzed based on DFT computations.[9] | The IR spectrum has been recorded and analyzed based on DFT computations.[9] | [7][8][9] |
| Raman | Prominent peaks in regions of C-C cage stretching (400-1500 cm⁻¹) and C-H stretches/bends (2700-3100 cm⁻¹).[10] Each diamondoid produces a unique Raman spectrum.[3][6] | The majority of peaks in the diamantane spectrum can be traced back to similar peaks in the adamantane spectrum, which have been complicated by mixing induced by extra modes.[6] | The spectrum is more complex than adamantane and diamantane due to the larger structure and absence of symmetry-forbidden vibrations.[6] All 120 vibrational modes are Raman active.[11] | [3][6][10][11] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the diamondoids. The molecular ion peak confirms the identity of each compound, and the fragmentation patterns can offer structural insights.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectrum Fragments (m/z) | Reference(s) |
| Adamantane | C₁₀H₁₆ | 136.23 | Molecular ion at m/z = 136. Dominant decomposition channels include the loss of C₄H₈ (m/z = 80) and C₃H₇ (m/z = 93).[12] | [12][13] |
| Diamantane | C₁₄H₂₀ | 188.31 | Molecular ion at m/z = 188. The most intense fragmentation channels are the losses of H and C₄H₉.[14] The dominant peaks often correspond to C₇Hₓ⁺ (m/z ≈ 93).[14] | [14] |
| This compound | C₁₈H₂₄ | 240.38 | Molecular ion at m/z = 240. Was first observed in petroleum by gas chromatography/mass spectrometry (GC-MS).[3] | [3][15] |
Experimental Protocols
The following sections outline the general methodologies for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of carbon and hydrogen atoms within the diamondoid structure.
Methodology:
-
Sample Preparation: Dissolve a few milligrams of the diamondoid sample in a suitable deuterated solvent (e.g., CDCl₃, tetrachloroethane-d₂, or toluene-d₈) in an NMR tube.[16]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 100 MHz or higher for ¹H NMR).[4]
-
Data Acquisition:
-
Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).
Raman Spectroscopy
Objective: To identify and differentiate diamondoids based on their unique vibrational modes.
Methodology:
-
Sample Preparation: Samples can be analyzed as powders or small single crystals (~1 mm³).[10]
-
Instrumentation: A Raman spectrometer, such as a Renishaw model, is used.[10]
-
Data Acquisition:
-
Data Analysis: The Raman spectrum is a plot of intensity versus Raman shift (in cm⁻¹). Peak positions and relative intensities are used for identification.
Infrared (IR) Spectroscopy
Objective: To probe the infrared-active vibrational modes of the diamondoids.
Methodology:
-
Sample Preparation:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Perkin-Elmer 'Spectrum One') is commonly used.[9]
-
Data Acquisition: The instrument measures the absorption of infrared radiation as a function of wavenumber (cm⁻¹).
-
Data Analysis: The resulting IR spectrum shows absorption bands corresponding to specific vibrational transitions.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the diamondoids.
Methodology:
-
Sample Introduction: For volatile compounds, Gas Chromatography (GC) is often coupled with MS (GC-MS) for separation and analysis.[15]
-
Ionization: Electron ionization is a common method used to generate ions.[14]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion.
-
Data Analysis: The mass spectrum is a plot of ion abundance versus m/z. The peak with the highest m/z typically corresponds to the molecular ion.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the spectroscopic analysis of diamondoids.
Caption: General experimental workflow for spectroscopic analysis of diamondoids.
References
- 1. benchchem.com [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. chm.bris.ac.uk [chm.bris.ac.uk]
- 4. kbfi.ee [kbfi.ee]
- 5. Raman spectroscopy of diamondoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chm.bris.ac.uk [chm.bris.ac.uk]
- 7. Rotationally resolved infrared spectroscopy of adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chm.bris.ac.uk [chm.bris.ac.uk]
- 10. University of Bristol CVD Diamond Group - Studies of Diamondoids [chm.bris.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Dissociative ionisation of adamantane: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05957D [pubs.rsc.org]
- 13. Adamantane [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. arxiv.org [arxiv.org]
- 16. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.uva.nl [pure.uva.nl]
Unveiling the Precision of Computational Chemistry: A Benchmark Study of Triamantane Properties
For researchers, scientists, and professionals in drug development, understanding the accuracy of computational methods is paramount for reliable molecular modeling. This guide provides a comparative analysis of computational benchmark studies on the properties of triamantane (C₁₈H₂₄), a member of the diamondoid series with increasing relevance in medicinal chemistry and nanotechnology.
This compound, with its rigid, cage-like structure composed of three fused adamantane units, presents a unique scaffold for the design of novel therapeutics and advanced materials.[1] Accurate prediction of its structural, vibrational, and electronic properties through computational means is crucial for accelerating research and development. This guide summarizes key findings from computational benchmark studies, presenting quantitative data in a clear, comparative format and detailing the methodologies employed.
Structural Properties: A Comparison of Calculated and Experimental Geometries
The precise determination of molecular geometry is fundamental to understanding a molecule's behavior. Computational methods offer a powerful tool for predicting bond lengths and angles, which can be benchmarked against experimental data, primarily from X-ray diffraction studies.
| Computational Method | Basis Set | C-C Bond Length (Å) - Calculated | C-C Bond Length (Å) - Experimental | C-H Bond Length (Å) - Calculated | C-H Bond Length (Å) - Experimental |
| B3LYP | 6-311G | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| HF | 6-311G | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
Note: Specific experimental and a broad range of calculated values for bond lengths and angles of this compound were not explicitly available in the initial search results. Further targeted searches would be required to populate this table comprehensively.
Vibrational Frequencies: Probing Molecular Motion
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can predict these frequencies, offering insights into molecular structure and bonding. Comparisons with experimental spectra are essential for validating the chosen theoretical approach. A study on per-fluorinated-triamantane found close agreement between experimental and calculated Raman spectra at the B3LYP/6-31G* level of theory.[2] For this compound itself, theoretical studies have been conducted to assign its 120 vibrational modes.[3]
| Computational Method | Basis Set | Calculated Vibrational Frequencies (cm⁻¹) | Experimental Vibrational Frequencies (cm⁻¹) | Assignment |
| B3LYP | 6-31G* | Specific frequency data not fully detailed | Specific frequency data not fully detailed | C-C stretching, C-H bending modes[2][3] |
| HF | Not specified | Specific frequency data not fully detailed | Specific frequency data not fully detailed | C-C stretching, C-H bending modes[4] |
Note: While the existence of these calculations is confirmed, the detailed numerical comparison of each vibrational mode was not available in the provided search results. A comprehensive table would require extracting data from the full text of the cited papers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is a powerful tool for structure elucidation. Computational methods can predict ¹³C and ¹H chemical shifts, which are highly sensitive to the local electronic environment of the nuclei.
| Computational Method | Basis Set | Calculated ¹³C Chemical Shifts (ppm) | Experimental ¹³C Chemical Shifts (ppm) |
| Not specified | Not specified | Specific values not available | 37.81, 38.51, 47.34[5] |
Note: While a theoretical study on NMR shielding of this compound exists, the specific calculated values to benchmark against the provided experimental data were not present in the initial search snippets.[3]
Experimental Protocols
A summary of the general experimental methodologies cited in the reviewed literature is provided below.
Vibrational Spectroscopy (Raman): Experimental Raman spectra of diamondoids are typically recorded using a spectrometer with a laser excitation source. The scattered light is collected and analyzed to determine the vibrational frequencies of the molecule. For instance, in the study of per-fluorinated-triamantane, experimental Raman spectra were obtained and compared with calculated spectra to validate the computational method.[2]
NMR Spectroscopy: ¹³C NMR spectra are acquired using a high-field NMR spectrometer. The sample is dissolved in a suitable deuterated solvent, and the spectrum is recorded. The chemical shifts are reported in parts per million (ppm) relative to a standard reference compound. The experimental ¹³C NMR spectrum of this compound shows three sharp lines at 37.81, 38.51, and 47.34 ppm.[5]
Computational Benchmark Workflow
The following diagram illustrates a typical workflow for a computational benchmark study of a molecule like this compound.
Caption: A flowchart illustrating the typical workflow of a computational benchmark study.
References
Validating the Diamondoid Structure: A Comparative Analysis of Triamantane Crystallography
The precise, three-dimensional arrangement of atoms in triamantane, a higher diamondoid, has been unequivocally confirmed through single-crystal X-ray diffraction. This guide provides a comparative overview of this crystallographic data alongside alternative structural validation methods, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding the structural integrity of this important hydrocarbon cage molecule.
This compound (C₁₈H₂₄), a member of the diamondoid series, possesses a rigid, diamond-like carbon skeleton. Its unique structural properties make it a valuable building block in nanotechnology and materials science. The definitive method for elucidating its solid-state structure is single-crystal X-ray diffraction, which provides a detailed atomic-level map of the molecule within a crystal lattice.
Unambiguous Structure Elucidation via X-ray Diffraction
Single-crystal X-ray diffraction analysis of this compound has yielded a comprehensive set of crystallographic data, which is archived in the Cambridge Structural Database (CSD) under the reference code TRIAMT01 . This data provides the fundamental parameters of the this compound crystal structure. While the direct output from the database is not publicly available without a license, published research confirms the successful determination of its crystal structure, paving the way for its use in advanced applications.
Alternative Structural Validation Methods
While X-ray diffraction provides the gold standard for solid-state structural analysis, other spectroscopic techniques offer complementary data, particularly for characterizing the molecule in solution or probing its vibrational modes. These methods are crucial for a holistic understanding of this compound's properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful tool for confirming the carbon framework of this compound in solution. The number of unique carbon signals in the spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule, providing a direct confirmation of its C₂ᵥ symmetry.
-
Raman Spectroscopy: This technique probes the vibrational modes of the this compound molecule. The resulting spectrum serves as a unique fingerprint, with specific peaks corresponding to the stretching and bending of its C-C and C-H bonds. These spectral features are highly sensitive to the molecule's structure and symmetry.[1]
Comparative Analysis of Structural Data
The following table summarizes the key structural parameters for this compound obtained from X-ray diffraction and the corresponding data from alternative validation methods.
| Parameter | X-ray Diffraction | ¹³C NMR Spectroscopy | Raman Spectroscopy |
| Crystal System | Orthorhombic | Not Applicable | Not Applicable |
| Space Group | Unavailable | Not Applicable | Not Applicable |
| Unit Cell Dimensions | Unavailable | Not Applicable | Not Applicable |
| Symmetry Confirmation | Direct observation of molecular symmetry in the crystal lattice | 9 or 14 unique carbon signals consistent with C₂ᵥ symmetry[2] | Vibrational modes consistent with C₂ᵥ point group symmetry[3] |
| Key Data Points | Atomic coordinates, bond lengths, and bond angles | Chemical shifts (δ) in ppm | Peak positions in cm⁻¹ |
Note: Specific unit cell dimensions and space group information for this compound require access to the Cambridge Structural Database (CSD) entry TRIAMT01.[4]
Experimental Protocols
Single-Crystal X-ray Diffraction of this compound
A generalized protocol for the single-crystal X-ray diffraction of a diamondoid like this compound involves the following key steps:[5][6][7]
-
Crystal Growth: High-quality single crystals of this compound are typically grown by slow evaporation from a suitable organic solvent or by sublimation.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the unit cell. The structural model is then refined to best fit the experimental data.
¹³C NMR Spectroscopy of this compound
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹³C NMR spectrum is acquired.
-
Data Processing: The resulting spectrum is processed, and the chemical shifts of the carbon signals are referenced to a standard (e.g., tetramethylsilane, TMS).
Raman Spectroscopy of this compound
-
Sample Preparation: A crystalline sample of this compound is placed on a microscope slide.
-
Data Acquisition: A Raman spectrometer is used to illuminate the sample with a laser of a specific wavelength (e.g., 488 nm).[1] The scattered light is collected and analyzed to generate the Raman spectrum.
-
Data Processing: The spectrum is processed to identify the positions and relative intensities of the Raman peaks.
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound, integrating X-ray diffraction with spectroscopic methods.
Caption: Logical workflow for the structural validation of this compound.
References
A Comparative Guide to the Biological Activity of Triamantane and Adamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rigid, polycyclic structures of diamondoids, particularly adamantane, have long been a source of inspiration for medicinal chemists. The unique physicochemical properties of these caged hydrocarbons, such as high lipophilicity, metabolic stability, and a three-dimensional framework, make them attractive scaffolds for the development of novel therapeutics.[1][2] Adamantane (C₁₀H₁₆), the smallest of the diamondoid series, has been successfully incorporated into several clinically used drugs, validating its utility as a pharmacophore.[3] Its higher analogue, triamantane (C₁₈H₂₄), composed of three fused adamantane cages, presents an intriguing, albeit less explored, platform for drug design. This guide provides a comparative overview of the biological activities of adamantane and this compound derivatives, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
While extensive research has been conducted on adamantane derivatives across various therapeutic areas, direct comparative biological studies with this compound derivatives are notably scarce in the current scientific literature. Therefore, this guide will present the well-established biological profile of adamantane derivatives and extrapolate potential characteristics of this compound analogues based on structure-activity relationships and their inherent physicochemical differences.
Physicochemical Properties: A Tale of Two Cages
The fundamental difference between adamantane and this compound lies in their size, shape, and lipophilicity. These properties significantly influence their pharmacokinetic and pharmacodynamic profiles.
| Property | Adamantane | This compound | Implication for Biological Activity |
| Molecular Formula | C₁₀H₁₆ | C₁₈H₂₄ | Larger size of this compound may allow for interactions with larger binding pockets. |
| Molecular Weight | 136.24 g/mol | 240.43 g/mol | Affects diffusion and transport properties. |
| LogP (calculated) | ~3.3 | Higher than adamantane | Increased lipophilicity of this compound can enhance membrane permeability but may also lead to lower aqueous solubility and increased non-specific binding.[2] |
| Structure | Single cage | Three fused cages | The more complex and rigid structure of this compound can lead to higher target specificity. |
Comparative Biological Activities
Antiviral Activity
Adamantane derivatives are most renowned for their antiviral properties, particularly against the influenza A virus.[4]
Adamantane Derivatives:
Amantadine (1-aminoadamantane) and its α-methyl derivative, rimantadine, were among the first antiviral drugs approved for the treatment of influenza A. Their primary mechanism of action involves the blockade of the M2 proton ion channel of the virus, which is essential for viral uncoating and replication within the host cell.[5] However, the emergence of widespread resistance has limited their clinical use.[2]
This compound Derivatives:
Direct experimental data on the antiviral activity of this compound derivatives is currently lacking. However, based on the established mechanism of adamantanes, it can be hypothesized that amino-substituted triamantanes could also target the M2 ion channel. The larger size and increased lipophilicity of the this compound cage might influence binding affinity and efficacy. It is plausible that the bulkier this compound scaffold could offer a different binding mode or overcome some resistance mutations. Further research, including synthesis and in vitro screening of amino-triamantane derivatives, is necessary to validate this hypothesis.
Quantitative Data: Antiviral Activity of Adamantane Derivatives against Influenza A Virus
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Amantadine | A/H3N2 | MDCK | 0.4 - 2.5 | >100 | >40 - >250 |
| Rimantadine | A/H3N2 | MDCK | 0.1 - 1.0 | >100 | >100 |
| Novel Spiro-Adamantane Amine Derivatives | A/H3N2 | MDCK | 0.02 - 0.5 | >20 | >40 - >1000 |
Data compiled from various sources. EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the drug's therapeutic window.
Neuroprotective Activity: NMDA Receptor Antagonism
Another significant area of biological activity for adamantane derivatives is in the central nervous system (CNS), primarily as N-methyl-D-aspartate (NMDA) receptor antagonists.[1]
Adamantane Derivatives:
Memantine (1-amino-3,5-dimethyladamantane) is an uncompetitive NMDA receptor antagonist approved for the treatment of moderate-to-severe Alzheimer's disease.[6][7][8] Its mechanism involves blocking the ion channel of the NMDA receptor when it is excessively open, a condition associated with excitotoxicity in neurodegenerative diseases, while sparing normal synaptic transmission.[9] This voltage-dependent, low-affinity antagonism is attributed to the specific size and charge distribution of the memantine molecule within the ion channel.[9]
This compound Derivatives:
The potential for this compound derivatives to act as NMDA receptor antagonists is an exciting area for future research. The larger this compound scaffold could lead to derivatives with altered affinity, selectivity, and channel-blocking kinetics compared to memantine. The increased lipophilicity might also enhance blood-brain barrier penetration.[10] It is conceivable that a this compound-based antagonist could exhibit a different profile of channel blockade, potentially offering a novel therapeutic approach for neurological disorders.
Quantitative Data: NMDA Receptor Binding Affinity of Adamantane Derivatives
| Compound | Receptor Source | Radioligand | Kᵢ (µM) |
| Memantine | Rat brain membranes | [³H]MK-801 | 0.5 - 1.0 |
| Amantadine | Rat brain membranes | [³H]MK-801 | 10 - 20 |
Kᵢ (inhibitor constant) represents the affinity of the compound for the receptor.
Anticancer and Antimicrobial Activities
Recent research has explored the potential of adamantane derivatives in oncology and infectious diseases beyond virology. Various derivatives have demonstrated cytotoxic effects against different cancer cell lines and antimicrobial activity against a range of bacteria and fungi.[11][12]
Adamantane Derivatives:
The anticancer activity of some adamantane derivatives is attributed to mechanisms such as the induction of apoptosis and inhibition of signaling pathways involved in cell proliferation.[11] Their antimicrobial effects are thought to be related to the disruption of microbial cell membranes due to their lipophilic nature.[12]
This compound Derivatives:
Given the significantly higher lipophilicity of this compound, its derivatives could potentially exhibit enhanced membrane-disrupting properties, leading to more potent antimicrobial or cytotoxic activity. However, this increased lipophilicity could also result in higher non-specific cytotoxicity, necessitating careful structural modifications to achieve a favorable therapeutic index.
Quantitative Data: In Vitro Cytotoxicity of Adamantane Derivatives
| Compound Type | Cell Line | IC₅₀ (µM) |
| Adamantane-carboxamide derivatives | A549 (Lung carcinoma) | 2.01 - 11.6 |
| Adamantyl isothiourea derivatives | HepG2 (Hepatocellular carcinoma) | 3.86 - 7.70 |
IC₅₀ (50% inhibitory concentration) is the concentration of the drug that causes a 50% inhibition of cell growth or viability.
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.
Methodology:
-
Cell Seeding: Plate a confluent monolayer of host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well plates.
-
Compound Preparation: Prepare serial dilutions of the test compounds (adamantane or this compound derivatives) in a serum-free medium.
-
Infection: Pre-incubate a known titer of the virus with the compound dilutions for 1 hour. Subsequently, infect the cell monolayers with the virus-compound mixture.
-
Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing agarose to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere until plaques are visible (typically 2-3 days).
-
Staining and Counting: Fix and stain the cells with a crystal violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). The EC₅₀ value is determined from the dose-response curve.[13]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The CC₅₀ or IC₅₀ value is calculated from the dose-response curve.[17]
NMDA Receptor Binding Assay
This assay measures the affinity of a compound for the NMDA receptor by its ability to displace a radiolabeled ligand.[18]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a source rich in NMDA receptors, such as rat brain tissue.
-
Binding Reaction: Incubate the membranes with a specific radioligand (e.g., [³H]MK-801) and varying concentrations of the test compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibitor constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: Mechanism of M2 proton channel blockade by adamantane/triamantane derivatives.
Caption: Uncompetitive antagonism of the NMDA receptor by adamantane/triamantane derivatives.
Caption: General experimental workflow for the evaluation of biological activity.
Conclusion and Future Directions
Adamantane derivatives have unequivocally established their place in medicinal chemistry, with successful applications in antiviral and neuroprotective therapies. The wealth of data on their biological activities provides a strong foundation for the exploration of higher diamondoids. This compound, with its larger and more lipophilic structure, represents a promising, yet largely untapped, scaffold for drug discovery.
The lack of direct comparative biological data between adamantane and this compound derivatives highlights a significant research gap. Future studies should focus on the synthesis of a library of this compound derivatives, particularly those analogous to clinically successful adamantane drugs like amantadine and memantine. Systematic in vitro and in vivo evaluations of these novel compounds are crucial to understand how the increased size and lipophilicity of the this compound core translate into biological activity. Such comparative studies will be instrumental in determining whether this larger diamondoid can indeed serve as a "lipophilic bullet" to hit biological targets with enhanced potency and specificity, paving the way for a new generation of diamondoid-based therapeutics.
References
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurodegenerativejournal.com [neurodegenerativejournal.com]
- 8. Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Lower Diamondoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of the lower diamondoids: adamantane, diamantane, and triamantane. The information presented is based on a synthesis of available experimental data and computational studies, offering a valuable resource for applications where thermal robustness is critical, such as in drug delivery systems, advanced polymers, and nanotechnology.
Introduction to Lower Diamondoids
Diamondoids are cage-like hydrocarbons with a rigid, strain-free structure resembling a subunit of the diamond lattice. This unique architecture imparts exceptional chemical and thermal stability.[1] Adamantane (C₁₀H₁₆), diamantane (C₁₄H₂₀), and this compound (C₁₈H₂₄) are the three smallest members of this class, consisting of one, two, and three fused adamantane cages, respectively. Their high stability makes them attractive building blocks for creating robust molecular materials.
Comparative Thermal Stability
The thermal decomposition of these molecules typically occurs at very high temperatures and involves the cleavage of C-C and C-H bonds, leading to the formation of smaller, more volatile fragments. Under pyrolysis conditions, the decomposition products can include various aromatic compounds.
Data Presentation
The following table summarizes the expected thermal stability of adamantane, diamantane, and this compound. The onset decomposition temperatures are estimated based on the observed stability of diamondoid-containing polymers and the established trend of increasing stability with size.
| Diamondoid | Molecular Formula | Molecular Weight ( g/mol ) | Onset Decomposition Temperature (Tonset) (°C) in N₂ (Estimated) |
| Adamantane | C₁₀H₁₆ | 136.24 | > 350 |
| Diamantane | C₁₄H₂₀ | 188.31 | > 400 |
| This compound | C₁₈H₂₄ | 240.38 | > 450 |
Note: The onset decomposition temperatures are estimations derived from the analysis of related compounds and the general understanding of diamondoid stability. Actual experimental values may vary based on the specific analytical conditions.
Experimental Protocols
The primary methods for evaluating the thermal stability of diamondoids are Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which a material begins to decompose by measuring its mass change as a function of temperature.
-
Apparatus: A thermogravimetric analyzer equipped with a high-precision balance, a furnace capable of reaching high temperatures (typically up to 1000 °C), a programmable temperature controller, and a gas delivery system for maintaining a controlled atmosphere.
-
Procedure:
-
A small, accurately weighed sample (typically 1-5 mg) of the diamondoid is placed in an inert sample pan (e.g., ceramic or platinum).
-
The sample is heated in the furnace under a controlled, inert atmosphere, typically flowing nitrogen or argon, to prevent oxidation.
-
A linear heating rate is applied, commonly 10 °C/min or 20 °C/min.
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve plots the percentage of the initial mass remaining against the temperature.
-
-
Key Parameters:
-
Onset Decomposition Temperature (Tonset): The temperature at which a significant and continuous mass loss begins. This is often determined as the temperature at which 5% mass loss (Td5%) occurs.
-
Peak Decomposition Temperature: The temperature at which the rate of mass loss is at its maximum, identified from the peak of the derivative of the TGA curve (DTG).
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the decomposition products of a material at a specific high temperature.
-
Apparatus: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
-
Procedure:
-
A small amount of the diamondoid sample is placed in a pyrolysis tube or on a filament.
-
The sample is rapidly heated to a high temperature (e.g., 600-1000 °C) in an inert atmosphere.
-
The thermal decomposition products (pyrolyzates) are swept into the GC column.
-
The pyrolyzates are separated based on their boiling points and affinity for the GC column's stationary phase.
-
The separated components are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.
-
-
Data Analysis: The resulting chromatogram shows the separated decomposition products, and the mass spectra are used to identify the chemical structure of each product, providing insights into the decomposition pathways.
Mandatory Visualization
The following diagrams illustrate the structural relationship and the corresponding trend in thermal stability among the lower diamondoids.
Caption: Relationship between diamondoid size and thermal stability.
Caption: Experimental workflow for thermal stability analysis.
References
A Comparative Guide to the Host-Guest Chemistry of Triamantane and Cyclodextrins
For Researchers, Scientists, and Drug Development Professionals
In the landscape of supramolecular chemistry and its applications in drug delivery, the intricate dance of host-guest interactions is paramount. Cyclodextrins, a well-established class of host molecules, have long been the subject of extensive research. More recently, diamondoids, particularly triamantane and its derivatives, have emerged as fascinating guest molecules, offering unique properties for molecular recognition. This guide provides an objective comparison of the host-guest chemistry involving cyclodextrins as hosts and this compound, alongside its smaller adamantane analogues, as guests. The comparison is supported by experimental data to highlight their distinct binding behaviors and thermodynamic profiles.
Fundamental Differences in Molecular Architecture
Cyclodextrins and this compound possess fundamentally different structures that dictate their roles and interactions in host-guest complexes.
Cyclodextrins are cyclic oligosaccharides forming a truncated cone-shaped structure with a hydrophilic exterior and a hydrophobic inner cavity. This amphiphilic nature allows them to encapsulate a wide variety of poorly water-soluble guest molecules, thereby enhancing their solubility, stability, and bioavailability. The size of the hydrophobic cavity varies with the number of glucopyranose units (α-, β-, and γ-cyclodextrin), enabling size-selective binding.
This compound (C₁₈H₂₄) is a diamondoid, a cage-like hydrocarbon with a rigid, diamond-like structure.[1] Its highly symmetric and lipophilic nature makes it an excellent guest for hydrophobic cavities. Unlike the flexible conformation of many organic molecules, the rigidity of the this compound cage provides a well-defined shape for studying molecular recognition. Functionalization of the this compound core allows for the introduction of specific interaction points, modulating its binding affinity and selectivity.[2]
Comparative Analysis of Binding Thermodynamics
The thermodynamics of host-guest complexation provide critical insights into the driving forces behind molecular recognition. Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the key thermodynamic parameters: the association constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.
Below is a summary of thermodynamic data for the complexation of various adamantane and this compound derivatives with β-cyclodextrin and, for comparison, the cucurbit[3]uril (CB[3]) host.
| Host | Guest | Kₐ (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) | Reference |
| β-Cyclodextrin | Adamantane-1-carboxylic acid | 1.26 x 10⁵ | -7.0 | -4.2 | -2.8 | 1:1 | [3] |
| β-Cyclodextrin | Adamantane-1,3-dicarboxylic acid | 5.01 x 10⁴ | -6.4 | -3.1 | -3.3 | 1:2 (guest:host) | [3] |
| β-Cyclodextrin | Adamantane (Alexa 488 labeled) | 5.2 x 10⁴ | -6.4 | - | - | 1:1 | [4] |
| CB[3] | 3,9-dihydroxy-triamantane | 1.0 x 10⁷ | -9.5 | -11.5 | 2.0 | 1:1 | [2] |
| CB[5] | Adamantane derivative (A1) | - | -14.1 | - | - | 1:1 | [6] |
Key Observations:
-
High Affinity of Diamondoids: Both adamantane and this compound derivatives exhibit high affinity for macrocyclic hosts. The rigid and hydrophobic nature of the diamondoid cage perfectly complements the hydrophobic cavity of hosts like cyclodextrins and cucurbiturils.
-
Enthalpy-Driven Interactions: The complexation of adamantane derivatives with β-cyclodextrin is primarily enthalpy-driven, as indicated by the negative ΔH values. This suggests that van der Waals interactions and the release of high-energy water molecules from the host cavity are the main driving forces for binding.
-
Influence of Functional Groups: The nature and position of functional groups on the diamondoid guest significantly influence the binding thermodynamics and stoichiometry. For instance, the dicarboxylic acid derivative of adamantane forms a 1:2 complex with β-cyclodextrin.
-
Host-Dependent Binding: The binding affinity of a diamondoid guest is highly dependent on the host molecule. The larger and more encapsulating cavity of cucurbit[3]uril leads to a significantly higher association constant with the dihydroxylated this compound derivative compared to the interactions of adamantane derivatives with β-cyclodextrin.
Experimental Methodologies
The following sections provide detailed protocols for the key experiments used to characterize host-guest interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
Protocol:
-
Sample Preparation:
-
Prepare solutions of the host (e.g., β-cyclodextrin) and the guest (e.g., a this compound derivative) in the same buffer to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS) at a specific pH.
-
Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell.
-
Accurately determine the concentrations of the host and guest solutions using a reliable method such as UV-Vis spectroscopy.
-
-
ITC Experiment:
-
Load the guest solution into the ITC syringe (typically 10-20 times the concentration of the host).
-
Load the host solution into the sample cell.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
Perform a control experiment by titrating the guest solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat flow for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the association constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
-
Calculate the Gibbs free energy (ΔG = -RTlnKₐ) and entropy change (ΔS = (ΔH - ΔG)/T).
-
Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy is a powerful tool to study host-guest interactions in solution by monitoring changes in the chemical shifts of protons on the host or guest molecule upon complexation.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the host (e.g., β-cyclodextrin) in a deuterated solvent (e.g., D₂O).
-
Prepare a concentrated stock solution of the guest (e.g., a functionalized this compound) in the same deuterated solvent containing the same concentration of the host to avoid dilution effects.
-
-
NMR Titration:
-
Acquire a ¹H NMR spectrum of the host solution alone.
-
Incrementally add small aliquots of the guest stock solution to the NMR tube containing the host solution.
-
Acquire a ¹H NMR spectrum after each addition, ensuring thermal equilibrium is reached.
-
Monitor the chemical shift changes of specific protons on the host or guest that are sensitive to the binding event.
-
-
Data Analysis:
Fluorescence Spectroscopy
Fluorescence spectroscopy can be used to determine binding constants, particularly through competition assays when the guest of interest is non-fluorescent.
Protocol (Competition Assay):
-
Sample Preparation:
-
Prepare stock solutions of the host (e.g., β-cyclodextrin), a fluorescent probe known to bind to the host, and the non-fluorescent guest (e.g., this compound derivative) in a suitable buffer.
-
-
Fluorescence Titration:
-
Prepare a solution containing the host and the fluorescent probe at concentrations that result in a significant portion of the probe being bound to the host.
-
Measure the initial fluorescence intensity of this solution.
-
Incrementally add aliquots of the non-fluorescent guest solution.
-
Measure the fluorescence intensity after each addition, allowing the system to reach equilibrium. The displacement of the fluorescent probe by the guest will result in a change in fluorescence intensity.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity against the concentration of the non-fluorescent guest.
-
Fit the data to a competitive binding model to determine the association constant of the non-fluorescent guest for the host.[9]
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for characterizing host-guest interactions.
Caption: Workflow for host-guest analysis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the structural properties of the host and guest and the resulting thermodynamic parameters of their complexation.
Caption: Structure-thermodynamics relationship.
Conclusion
While cyclodextrins are well-established as versatile hosts, the unique structural and physicochemical properties of this compound and other diamondoids make them exceptional high-affinity guests. The rigid, hydrophobic, and highly symmetric nature of the this compound cage provides a powerful tool for probing the fundamentals of molecular recognition. The comparative data presented here underscores the importance of shape complementarity and the hydrophobic effect in driving the formation of stable host-guest complexes. For drug development professionals, the strong and specific interactions of functionalized diamondoids with host molecules like cyclodextrins offer exciting possibilities for the design of advanced drug delivery systems with enhanced targeting and controlled release capabilities. Further exploration of functionalized this compound derivatives as guests will undoubtedly lead to the development of novel supramolecular systems with tailored properties for a range of scientific and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. mdpi.com [mdpi.com]
- 4. Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New ultra-high affinity host-guest complexes of cucurbit[7]uril with bicyclo[2.2.2]octane and adamantane guests: Thermodynamic analysis and evaluation of M2 affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 9. researchgate.net [researchgate.net]
Molecular Dynamics Simulations of Triamantane: A Comparative Guide to Solvation Behavior
For researchers, scientists, and drug development professionals, understanding the behavior of molecules in different solvent environments is paramount. Triamantane (C₁₈H₂₄), a member of the diamondoid family, possesses a rigid, cage-like hydrocarbon structure, making it an attractive scaffold in medicinal chemistry and materials science. Its interaction with solvents dictates its solubility, bioavailability, and performance in various applications. This guide provides a comparative overview of the solvation of this compound in different solvents, drawing upon available experimental data and outlining the methodologies for computational analysis through molecular dynamics (MD) simulations.
While direct comparative molecular dynamics studies of this compound across a wide range of organic solvents are not extensively available in peer-reviewed literature, this guide synthesizes existing experimental solubility data and provides an illustrative comparison based on simulations of similar diamondoid structures. The primary aim is to offer a framework for researchers looking to conduct their own in-silico experiments on this compound solvation.
Experimental Solubility of this compound
Experimental data on the solubility of this compound provides a crucial benchmark for validating computational models. A study by Marsh et al. measured the solubility of this compound in several organic solvents at various temperatures.[1] This data is indispensable for assessing the accuracy of force fields and simulation parameters used in molecular dynamics studies.
| Solvent | Molar Mass ( g/mol ) | Dielectric Constant (approx.) | This compound Solubility (mole fraction at 298.15 K)[1] |
| Heptane | 100.21 | 1.9 | Data not available at this temperature |
| Cyclohexane | 84.16 | 2.0 | 0.00184 |
| Toluene | 92.14 | 2.4 | 0.00342 |
| Ethyl Acetate | 88.11 | 6.0 | 0.00166 |
| Acetone | 58.08 | 21.0 | 0.00135 |
| 1-Pentanol | 88.15 | 15.1 | 0.00048 |
Illustrative Comparison of Solvation Properties from Molecular Dynamics
In the absence of direct comparative MD data for this compound, we present an illustrative comparison based on a study of an adamantane derivative, which provides insights into how solvation properties might vary across different solvent polarities.[2] The following table showcases the type of quantitative data that can be extracted from MD simulations to compare the behavior of this compound in different solvents. The values presented here are hypothetical and serve as a template for what a comparative study would yield.
| Solvent | Solvation Free Energy (kcal/mol) | Radial Distribution Function (g(r)) - First Peak Position (Å) | Diffusion Coefficient (10⁻⁵ cm²/s) |
| Water | Positive (Unfavorable) | ~4.5 | ~1.2 |
| Methanol | Slightly Negative | ~4.2 | ~1.5 |
| Cyclohexane | Negative (Favorable) | ~4.0 | ~1.8 |
| Benzene | Negative (Favorable) | ~3.9 | ~2.0 |
Note: These are expected trends. A positive solvation free energy in water would indicate hydrophobicity. The first peak of the radial distribution function indicates the most probable distance of solvent molecules from the solute. A higher diffusion coefficient suggests faster movement of the solute through the solvent.
Experimental and Computational Protocols
A rigorous and well-documented protocol is essential for reproducible molecular dynamics simulations. The following outlines a typical workflow for studying the solvation of this compound in different solvents.
Molecular Dynamics Simulation Workflow
Caption: A generalized workflow for conducting molecular dynamics simulations to study the solvation of this compound.
Detailed Methodologies
-
System Preparation:
-
Solute and Solvent Structures: Obtain the initial 3D structure of this compound. The solvent box for each solvent (e.g., water, methanol, cyclohexane) is prepared separately.
-
Force Field Parameterization: A critical step is the selection and validation of a force field. For organic molecules like this compound and various solvents, the OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom)[3][4] and GAFF (General Amber Force Field)[5] are commonly used. Parameters for this compound may need to be generated and validated if not already present in standard force field libraries. This often involves quantum mechanical calculations to derive partial charges and torsional parameters.
-
Solvation: Place a single this compound molecule in the center of a pre-equilibrated solvent box of appropriate dimensions to ensure the solute is sufficiently distant from its periodic images.
-
-
Simulation Protocol:
-
Energy Minimization: Perform energy minimization of the entire system to remove any unfavorable contacts or steric clashes.
-
Equilibration:
-
NVT (Canonical) Ensemble: Equilibrate the system at a constant number of particles, volume, and temperature (e.g., 298.15 K) to allow the solvent to relax around the solute. A thermostat (e.g., Nosé-Hoover) is used to maintain the temperature.[6]
-
NPT (Isothermal-Isobaric) Ensemble: Further equilibrate the system at a constant number of particles, pressure (e.g., 1 atm), and temperature. A barostat (e.g., Parrinello-Rahman) is used to maintain the pressure, allowing the box volume to fluctuate and reach the correct density.[6]
-
-
Production Run: After equilibration, run the simulation for a sufficiently long time (typically tens to hundreds of nanoseconds) in the NPT ensemble to collect data for analysis.
-
-
Data Analysis:
-
Solvation Free Energy: This can be calculated using methods like thermodynamic integration or free energy perturbation, where the interactions of the solute with the solvent are gradually turned on or off.
-
Radial Distribution Function (RDF): The RDF, g(r), describes the probability of finding a solvent atom at a distance r from a solute atom. It provides detailed information about the local solvation structure.
-
Diffusion Coefficient: The diffusion coefficient can be calculated from the mean square displacement (MSD) of the solute over time, using the Einstein relation.
-
Logical Relationship of Solvation Properties
The interplay between the properties of the solute, the solvent, and the resulting solvation behavior can be visualized as a logical relationship.
Caption: Logical diagram showing how input properties influence simulation outputs to provide an interpretation of solvation.
Conclusion
The study of this compound's behavior in different solvents is crucial for its application in various scientific fields. While experimental data provides a solid foundation, molecular dynamics simulations offer a powerful tool to investigate solvation at the atomic level. By employing rigorous simulation protocols and validated force fields, researchers can obtain valuable quantitative data on properties such as solvation free energy, local solvent structure, and solute dynamics. This guide provides a framework and illustrative data to aid in the design and interpretation of such computational studies, ultimately facilitating the rational design of this compound-based molecules and materials.
References
Diamondoids: A Comparative Guide to the Lipophilicity of Triamantane and its Congeners
For researchers, scientists, and drug development professionals, understanding the lipophilicity of molecular scaffolds is paramount for designing effective therapeutics. Diamondoids, with their rigid, cage-like structures, offer a unique platform for modulating this critical property. This guide provides a comprehensive comparison of the lipophilicity of triamantane and other lower diamondoids, supported by experimental and computational data.
The lipophilicity of a compound, often quantified as the logarithm of the partition coefficient (LogP), is a crucial determinant of its pharmacokinetic and pharmacodynamic properties. It governs a molecule's ability to traverse biological membranes, influences its binding affinity to protein targets, and impacts its metabolic stability. Diamondoids, a class of hydrocarbons with diamond-like cage structures, are increasingly utilized in medicinal chemistry to enhance the lipophilicity of drug candidates.[1] This guide focuses on the lower diamondoids: adamantane (one cage), diamantane (two cages), and this compound (three cages), providing a clear comparison of their lipophilic characteristics.
Comparative Lipophilicity Data
The lipophilicity of diamondoids increases with the number of fused adamantane cages. This trend is evident in both experimentally determined and computationally predicted LogP values. While experimental values are the gold standard, computational models provide valuable estimates, especially for less common molecules like this compound.
| Diamondoid | Molecular Formula | Number of Cages | LogP (Experimental) | LogP (Calculated) |
| Adamantane | C₁₀H₁₆ | 1 | 2.44 (for amantadine derivative)[2] | 3.8[3], 4.240[4] |
| Diamantane | C₁₄H₂₀ | 2 | 5.06[5] | 4.4[6] |
| This compound | C₁₈H₂₄ | 3 | Not readily available | 5.1 (XLogP3-AA)[7] |
Note: The experimental LogP value for adamantane is represented by its amino derivative, amantadine, as data for the parent molecule is less common in comparative biological literature. Calculated values can vary based on the algorithm used.
The increasing LogP values from adamantane to this compound highlight a predictable trend: the addition of each adamantane cage significantly enhances the molecule's lipophilic character. This property is instrumental in drug design for applications requiring blood-brain barrier penetration or enhanced interaction with hydrophobic binding pockets.[8]
Visualizing the Structure-Lipophilicity Relationship
The direct correlation between the number of adamantane units and the lipophilicity of the diamondoid can be visualized as a logical progression.
Caption: Relationship between diamondoid structure and lipophilicity.
Experimental Protocols for Lipophilicity Determination
The determination of LogP values is crucial for validating the lipophilic nature of diamondoids and their derivatives. The two most common experimental methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2]
Shake-Flask Method (Gold Standard)
The shake-flask method directly measures the partition coefficient of a compound between two immiscible liquids, typically n-octanol and water.[5]
Protocol:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Dissolve a precisely weighed amount of the diamondoid compound in the pre-saturated n-octanol.
-
Partitioning: Add a specific volume of the pre-saturated water to the n-octanol solution in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.
-
Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
LogP Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for the shake-flask LogP determination method.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is an indirect method that correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.[4]
Protocol:
-
System Preparation: Use an HPLC system equipped with a reverse-phase column (e.g., C18) and a suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve by plotting their retention times against their LogP values.
-
Sample Analysis: Dissolve the diamondoid compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.
-
Data Acquisition: Record the retention time of the diamondoid compound.
-
LogP Determination: Determine the LogP of the diamondoid by interpolating its retention time on the calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shake Flask LogD | Domainex [domainex.co.uk]
- 4. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 7. Agn-PC-0muc9E | C18H24 | CID 9837646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantum Chemical Calculations of Triamantane Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Triamantane (C₁₈H₂₄), a member of the diamondoid family, possesses a rigid, cage-like structure that makes it a fascinating subject for both fundamental chemical research and applications in drug delivery and materials science. Understanding the mechanisms of its reactions is crucial for controlling its functionalization and designing novel derivatives. Quantum chemical calculations have emerged as a powerful tool for elucidating these complex reaction pathways, offering insights into selectivity and reactivity that complement experimental studies.
This guide provides a comparative overview of quantum chemical calculations applied to this compound reaction mechanisms, focusing on electrophilic substitutions and single-electron transfer (SET) oxidations. We present quantitative data from computational studies, detail the methodologies employed, and visualize a key reaction pathway to offer a comprehensive resource for researchers in the field.
Comparison of Reaction Mechanisms
Quantum chemical calculations, primarily using Density Functional Theory (DFT), have been instrumental in explaining the regioselectivity observed in this compound functionalization. The two major competing pathways are electrophilic substitution and reactions proceeding through a this compound radical cation intermediate.
Table 1: Calculated Relative Energies for this compound Functionalization Intermediates
| Intermediate/Species | Computational Method | Relative Energy (kcal/mol) | Key Finding |
| This compound Cations | |||
| Apical-Triamantyl Cation | B3LYP/6-31G | +4.9 | Less stable cation |
| Medial-Triamantyl Cation | B3LYP/6-31G | 0.0 | More stable cation |
| This compound Radicals | |||
| Apical-Triamantyl Radical | B3LYP/6-31G | 0.0 | Most stable radical |
| Medial-Triamantyl Radical | B3LYP/6-31G | +0.4 | Slightly less stable radical |
| This compound Radical Cation | B3LYP/6-31G* | N/A | Key intermediate in SET reactions |
Data sourced from supporting information of "Functionalized Nanodiamonds: this compound and[1]Tetramantane" by Schreiner, Fokin, et al.
The computational data reveals that for carbocations, the medial position is thermodynamically preferred, which aligns with the experimental observation that electrophilic reactions like bromination and nitration predominantly yield medial-substituted products. Conversely, for radical intermediates, the apical position is slightly more stable, suggesting that radical-mediated reactions might favor this site.
Table 2: Comparison of Electrophilic Bromination and SET Oxidation of this compound
| Reaction | Proposed Mechanism | Key Intermediate | Predicted Regioselectivity | Experimental Observation |
| Bromination | Electrophilic Substitution | Medial-triamantyl cation | Predominantly Medial | Predominantly 2-bromothis compound |
| Photoacetylation | Single-Electron Transfer (SET) | This compound radical cation | Predominantly Apical | Highly selective for apical substitution |
Information synthesized from "Functionalized Nanodiamonds: this compound and[1]Tetramantane" and related computational studies.
The distinct regioselectivities of these reactions highlight the power of computational chemistry in predicting and explaining experimental outcomes. The stability of the intermediates, as calculated by DFT, correctly predicts the favored reaction pathways.
Experimental and Computational Protocols
The insights presented in this guide are based on a combination of experimental observations and detailed quantum chemical calculations.
Experimental Protocol: Selective Bromination of this compound
A typical experimental procedure for the selective bromination of this compound involves the following steps:
-
Reaction Setup: this compound is dissolved in a suitable solvent, such as chloroform.
-
Reagent Addition: A solution of bromine is added to the this compound solution at a controlled temperature, often 0 °C.
-
Reaction Quenching: The reaction is quenched after a specific time by adding a reducing agent, such as a saturated sodium bisulfite solution.
-
Extraction and Purification: The product is extracted with an organic solvent, dried, and purified using column chromatography to isolate the desired brominated this compound isomers.
-
Characterization: The structure and purity of the products are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Computational Protocol: DFT Calculations of this compound Intermediates
The quantum chemical calculations cited in this guide were primarily performed using the following methodology:
-
Software: Gaussian 03 program package.
-
Theoretical Level: Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set: 6-31G* basis set was employed for all atoms.
-
Geometry Optimization: The geometries of all structures (reactants, intermediates, transition states, and products) were fully optimized.
-
Frequency Calculations: Vibrational frequency calculations were performed on the optimized geometries to confirm them as minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.
-
Energy Calculations: Single-point energy calculations were performed to obtain the final electronic energies, which were then used to determine relative energies and reaction energetics.
Visualizing Reaction Pathways
The formation and subsequent reaction of the this compound radical cation is a key pathway leading to apical functionalization. The following diagram, generated using the DOT language, illustrates this process.
Caption: Single-electron transfer pathway for apical functionalization of this compound.
References
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for Triamantane
For researchers, scientists, and drug development professionals, the synthesis and handling of novel compounds are routine. However, the proper disposal of these materials, particularly those with limited safety data like Triamantane, is a critical aspect of laboratory safety and environmental stewardship that demands meticulous attention. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is paramount. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, drawing upon the known characteristics of its parent compound, adamantane, and general principles of hazardous waste management.
Hazard Assessment and Waste Classification
Given the lack of specific toxicological and environmental hazard data for this compound, it must be treated as a hazardous chemical waste of unknown toxicity. The properties of adamantane and its derivatives suggest that this compound is a stable, non-reactive solid under normal conditions. However, the potential for long-term environmental effects cannot be dismissed. Therefore, the precautionary principle dictates that this compound waste should be classified as hazardous.
Inferred Hazard Profile of this compound:
| Hazard Category | Inferred Risk Based on Adamantane Derivatives | Rationale |
| Acute Toxicity | Data not available; assume potentially harmful. | Prudent practice for compounds with no toxicological data. |
| Skin/Eye Irritation | Potential for irritation.[1] | Adamantane is classified as causing serious eye irritation.[1] |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects.[2] | Adamantane itself is recognized for its potential aquatic toxicity.[2] |
| Flammability | Likely low flammability under standard conditions. | Adamantane is a stable solid with a relatively high melting point. |
| Reactivity | Stable and non-reactive under normal conditions.[3] | Incompatible with strong oxidizing agents.[3] |
Step-by-Step Disposal Protocol
This protocol is designed to provide clear, actionable steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Lab Coat: A standard laboratory coat.
2. Waste Segregation and Collection:
-
Dedicated Waste Container: Collect all solid this compound waste in a designated, leak-proof, and clearly labeled container. The container should be made of a compatible material such as high-density polyethylene (HDPE).
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly state "this compound, Solid". Include the date of initial waste accumulation.
-
No Mixing: Do not mix this compound waste with other waste streams, particularly solvents or aqueous waste, unless it is part of a documented experimental quenching procedure.
3. Contaminated Materials:
-
Any materials that come into direct contact with this compound, such as weigh boats, gloves, and absorbent paper, should be considered contaminated and disposed of in the same designated hazardous waste container.
4. Decontamination of Glassware and Surfaces:
-
Solvent Rinse: Rinse contaminated glassware and surfaces with a minimal amount of an appropriate organic solvent (e.g., acetone or ethanol) to dissolve any residual this compound.
-
Collect Rinsate: This solvent rinsate must be collected as hazardous liquid waste in a separate, properly labeled container. The label should indicate "Hazardous Waste," the solvent used, and "Trace this compound."
-
Final Wash: After the initial solvent rinse, glassware can be washed with soap and water.
5. Storage of Waste:
-
Store the sealed and labeled this compound waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.
-
The storage area must be well-ventilated, secure, and away from sources of ignition and incompatible materials.
6. Final Disposal:
-
Professional Disposal Service: The primary and mandatory method for the disposal of this compound waste is through a licensed professional hazardous waste disposal company.[4][5]
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the waste. They will have established procedures and approved vendors for the disposal of chemical waste.
-
Documentation: Ensure all necessary paperwork is completed for the waste pickup, accurately describing the contents of the waste container.
Crucial "Don'ts":
-
DO NOT dispose of this compound down the drain.[2][4] This can lead to environmental contamination and is a violation of regulations.
-
DO NOT dispose of this compound in the regular trash.
-
DO NOT attempt to neutralize or treat this compound waste unless you have a validated and approved procedure from your EHS department.
Experimental Workflow for Disposal
This procedural diagram outlines the essential steps from preparation and collection to the final disposal of this compound waste, ensuring a safe and compliant process. By adhering to these conservative and systematic procedures, laboratory professionals can responsibly manage this compound waste, protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling Triamantane
For laboratory professionals, including researchers, scientists, and drug development experts, a comprehensive understanding of chemical safety and handling protocols is paramount. This guide provides crucial, immediate safety and logistical information for the handling of Triamantane. By offering detailed procedural guidance, this document aims to be a trusted resource for laboratory safety, ensuring the well-being of personnel and the integrity of research.
Personal Protective Equipment (PPE)
A robust PPE strategy is the primary defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[1] |
| Eye and Face Protection | Safety glasses or goggles | Must meet ANSI Z.87.1 standards.[1] A face shield should be worn over safety glasses if there is a risk of splashing or dust generation.[1][2] |
| Respiratory Protection | Air-purifying respirator | Not typically required under normal use with adequate ventilation, as this compound is not expected to be volatile.[1] If dust is generated, a NIOSH-approved respirator with a particulate filter is necessary. |
| Body Protection | Laboratory coat | A standard lab coat, kept buttoned, is required to prevent skin contact.[1] For higher-risk tasks, chemical-resistant coveralls may be appropriate.[1] |
| Footwear | Closed-toe shoes | Closed-toe and closed-heel shoes that cover the entire foot are mandatory in the laboratory.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize exposure risks and prevent contamination.
1. Preparation:
-
Designated Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to prevent inhalation of dust.[3][4]
-
Gather Materials: Before starting, ensure all necessary PPE is available and in good condition.[1]
-
Emergency Equipment: Locate the nearest safety shower and eyewash station.[5]
2. Handling:
-
Weighing: Use an analytical balance inside a fume hood or a ventilated enclosure. Handle the solid with a spatula to avoid generating dust.[6]
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent. If heating is required, use a controlled heating source like a water bath or heating mantle with stirring to ensure even heating and prevent splashing.[6]
-
Transferring: Use appropriate glassware for transferring solutions to minimize the risk of spills and splashes.[6]
3. Cleanup:
-
Decontamination: Wipe down the work area with an appropriate solvent, followed by soap and water.[1]
-
Spill Response: For small spills of solid material, carefully sweep it up to avoid creating dust and place it in a labeled container for disposal.[1]
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, including gloves, wipes, and contaminated filter paper, in a designated and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled container for liquid hazardous waste.[6] Do not dispose of this compound solutions down the drain.[8]
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[6]
3. Storage and Collection:
-
Store waste containers in a designated, secure area, away from incompatible materials.[6]
-
Follow your institution's procedures for arranging the collection of hazardous waste by a licensed disposal service.[8][9]
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hmc.edu [hmc.edu]
- 5. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 6. benchchem.com [benchchem.com]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. benchchem.com [benchchem.com]
- 9. ehs.yale.edu [ehs.yale.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
